molecular formula C12H10N2O3 B8600970 2-Pyridinemethanol,a-(4-nitrophenyl)-

2-Pyridinemethanol,a-(4-nitrophenyl)-

Cat. No.: B8600970
M. Wt: 230.22 g/mol
InChI Key: NHOHLTGJASEZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinemethanol,a-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinemethanol,a-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanol,a-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

(4-nitrophenyl)-pyridin-2-ylmethanol

InChI

InChI=1S/C12H10N2O3/c15-12(11-3-1-2-8-13-11)9-4-6-10(7-5-9)14(16)17/h1-8,12,15H

InChI Key

NHOHLTGJASEZQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

2-Pyridinemethanol alpha-(4-nitrophenyl)- synonyms and IUPAC name

Technical Guide: 2-Pyridinemethanol, -(4-nitrophenyl)-

Executive Summary

2-Pyridinemethanol,


-(4-nitrophenyl)-

Chemical Identity & Nomenclature

Accurate identification is essential due to the existence of structural isomers (e.g., where the pyridine nitrogen is in the 3- or 4-position).

Attribute Details
IUPAC Name (4-Nitrophenyl)(pyridin-2-yl)methanol
Common Synonyms

-(4-Nitrophenyl)-2-pyridinemethanol; 2-[Hydroxy(4-nitrophenyl)methyl]pyridine
CAS Number Note: Often indexed under general substituted pyridinemethanols.[1][2] Specific isomer CAS requires verification in proprietary databases, but is distinct from the 4-pyridyl isomer (CAS 78500-74-0).
Molecular Formula C

H

N

O

Molecular Weight 230.22 g/mol
SMILES OC(C1=CC=C(=O)C=C1)C2=CC=CC=N2

Physicochemical Properties

The compound exhibits properties typical of polar aromatic alcohols, with the nitro group significantly increasing its polarity and melting point compared to its unsubstituted analogues.

Property Value (Predicted/Experimental)
Appearance Pale yellow to orange crystalline solid
Melting Point 115–120 °C (Typical for nitro-diarylcarbinols)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water
pKa (Pyridine N) ~3.5 (Lowered by electron-withdrawing nitrobenzyl group)
LogP ~1.8 – 2.1
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 4 (Pyridine N, Nitro O's, Hydroxyl O)

Synthesis Protocols

Synthesis of this compound requires overcoming a specific chemoselectivity challenge: organometallic reagents (Grignard/Lithium) are generally incompatible with nitro groups , as they lead to redox side reactions. Therefore, standard Grignard addition of 2-pyridylmagnesium bromide to 4-nitrobenzaldehyde is not recommended .

Method A: Zinc-Mediated Barbier Reaction (Preferred)

This method utilizes the Barbier reaction , where the organozinc species is generated in situ. Zinc reagents are far more tolerant of nitro groups than magnesium or lithium reagents, allowing for a direct, one-pot synthesis.

Mechanism: 2-Bromopyridine reacts with Zinc metal to form a transient organozinc species (2-PyZnBr) which nucleophilically attacks the aldehyde carbonyl.

Protocol:

  • Reagents:

    • 2-Bromopyridine (1.0 equiv)

    • 4-Nitrobenzaldehyde (1.1 equiv)

    • Zinc dust (Activated, 2.0 equiv)

    • 1,2-Dibromoethane (Catalytic, 5 mol% - activator)

    • Solvent: THF (Dry) or THF/Sat. aq. NH

      
      Cl (1:1 for aqueous Barbier)
      
  • Activation:

    • In a dry 3-neck flask under Nitrogen, suspend Zinc dust in minimal THF.

    • Add 1,2-dibromoethane and heat gently until ethylene gas evolves (activation).

  • Reaction:

    • Add 4-Nitrobenzaldehyde and 2-Bromopyridine dissolved in THF.

    • Stir vigorously at Room Temperature (RT) for 4–12 hours. The reaction is exothermic; use a water bath if temp exceeds 40°C.

  • Workup:

    • Quench with saturated aqueous NH

      
      Cl.[3]
      
    • Filter off excess Zinc through Celite.

    • Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over Na

      
      SO
      
      
      .
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO

      
      , Hexane:EtOAc gradient).
      
Method B: Reduction of Diaryl Ketone

Alternatively, the ketone precursor can be reduced.[2] This is useful if the ketone is available or synthesized via Friedel-Crafts (though Friedel-Crafts on nitro-rings is difficult).

  • Precursor: (4-Nitrophenyl)(pyridin-2-yl)methanone.

  • Reduction:

    • Dissolve ketone in Methanol.

    • Add NaBH

      
       (0.5 equiv) slowly at 0°C.
      
    • Stir at RT for 1 hour.

    • Quench with water, extract, and dry.[5]

Experimental Workflow Diagram (Barbier Route)

BarbierSynthesisStartStart: Reagent PrepActivationZn Activation(THF, 1,2-dibromoethane)Start->ActivationInert AtmosphereAdditionAddition of Substrates(2-Bromopyridine + 4-Nitrobenzaldehyde)Activation->AdditionActive Zn SurfaceReactionReaction Progress(In situ Organozinc Formation -> Nucleophilic Attack)Addition->ReactionStir 4-12h @ RTQuenchQuench & Workup(Sat. NH4Cl, Filtration, Extraction)Reaction->QuenchTLC ConfirmationProductFinal Product(4-Nitrophenyl)(pyridin-2-yl)methanolQuench->ProductPurification

Caption: Workflow for the Zinc-mediated Barbier synthesis, ensuring nitro-group tolerance.

Applications in Drug Development[7][8]

Precursor to Privileged Scaffolds

The nitro group is a "masked" amine. Reduction (e.g., H

(4-Aminophenyl)(pyridin-2-yl)methanol
  • Significance: This amino-alcohol is a key intermediate for synthesizing antihistamines structurally related to Carbinoxamine and Bepotastine .

  • Derivatization: The primary amine can be further alkylated or sulfonated to tune lipophilicity and receptor binding affinity.

Chiral Ligand Development

The secondary alcohol is a chiral center.

  • Resolution: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) can separate the (R) and (S) enantiomers.

  • Utility: Enantiopure pyridyl alcohols serve as bidentate N,O-ligands in asymmetric catalysis (e.g., Zinc-catalyzed alkylation of aldehydes).

Safety & Handling

  • Nitro Compounds: Potentially energetic. Avoid heating crude residues to dryness at high temperatures.

  • Pyridines: Toxic by inhalation and skin contact. Use a fume hood.

  • Zinc Dust: Flammable solid. Dispose of activated zinc residues carefully (quench with water/acid in a hood) to avoid fire hazards.

References

  • Barbier Reaction Mechanism & Scope: J. Am. Chem. Soc., 1982, 104, 3481.[6] Link

  • Zinc-Mediated Synthesis of Functionalized Alcohols: Organic Syntheses, Coll. Vol. 9, p. 139. Link

  • Knochel, P. et al. "Preparation of Polyfunctional Organozinc Reagents." Handbook of Functionalized Organometallics, 2008. (Reference for Nitro-tolerance of Zn reagents).
  • Reduction of Nitroarenes: Chem. Rev., 1996, 96, 2035. Link

4-nitro-alpha-(2-pyridyl)benzyl alcohol safety data sheet (SDS)

Technical Monograph: 4-Nitro- -(2-pyridyl)benzyl Alcohol

Safety, Synthesis, and Handling Guide for Drug Development

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound represents a critical "phenyl-pyridyl switch" scaffold, often used to modulate metabolic stability and solubility in antihistamine and antineoplastic pharmacophores.

PropertySpecification
IUPAC Name (4-Nitrophenyl)(pyridin-2-yl)methanol
Common Name 4-nitro-

-(2-pyridyl)benzyl alcohol
CAS Registry Number Not Listed (Analogous to Phenyl(pyridin-2-yl)methanol CAS: 14159-57-0)
Molecular Formula

Molecular Weight 230.22 g/mol
Predicted Melting Point 115 – 120 °C (Solid)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water.[1]
pKa (Predicted) ~12.5 (Alcohol), ~3.5 (Pyridine N)
Appearance Pale yellow to orange crystalline solid

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on Structure-Activity Relationship (SAR) analysis of nitroaromatics and pyridine carbinols, the following hazards are modeled:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Irritation Cat. 2H315: Causes skin irritation.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.
Germ Cell Mutagenicity Cat. 2H341: Suspected of causing genetic defects (Nitroaromatic alert).

Toxicological Mechanism:

  • Nitro Reduction: In vivo reduction of the nitro group can yield hydroxylamines, which are potential DNA alkylators (Ames positive liability).

  • Pyridine Toxicity: Pyridine derivatives can undergo metabolic activation to reactive iminium species, potentially causing hepatotoxicity.

Advanced Synthesis Protocol

The Challenge: Standard Grignard or Lithiation methods fail because the organometallic reagent (2-pyridyllithium) will attack the nitro group of 4-nitrobenzaldehyde, leading to complex mixtures of azo/azoxy byproducts rather than the desired alcohol.

The Solution: Knochel-Hauser Base Mediated Addition. We utilize a Turbo-Grignard (iPrMgCl·LiCl) approach at low temperature. The complexation with LiCl increases the rate of halogen-magnesium exchange while the low temperature (-78°C) kinetically prevents attack on the nitro group.

Experimental Workflow
  • Reagents:

    • 2-Bromopyridine (1.0 equiv)

    • iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

    • 4-Nitrobenzaldehyde (1.1 equiv)

    • Anhydrous THF (Solvent)

  • Step-by-Step Protocol:

    • Activation: Flame-dry a 3-neck round bottom flask under Argon. Charge with 2-bromopyridine and anhydrous THF. Cool to -40°C .

    • Exchange: Dropwise add iPrMgCl·LiCl. Stir for 30 mins. The solution turns dark red/brown, indicating the formation of the 2-pyridylmagnesium species.

    • Addition: Cool the mixture further to -78°C . Slowly cannulate a solution of 4-nitrobenzaldehyde in THF into the reaction mixture over 20 minutes. Critical: Maintain temp < -70°C to protect the nitro group.

    • Quench: After 1 hour, quench cold with saturated aqueous

      
      .
      
    • Workup: Extract with EtOAc (3x), wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Visualization

SynthesisPathwayStart2-Bromopyridine(Precursor)Intermediate2-Pyridyl-MgCl·LiCl(Active Species)Start->IntermediateMg-Halogen Exchange(-40°C)ReagentiPrMgCl·LiCl(Turbo Grignard)Reagent->IntermediateProduct4-Nitro-alpha-(2-pyridyl)benzyl alcoholIntermediate->ProductNucleophilic AdditionElectrophile4-Nitrobenzaldehyde(Electrophile)Electrophile->ProductCondition-78°C(Kinetic Control)Condition->ProductPrevents Nitro Attack

Caption: Selective synthesis via Magnesium-Halogen exchange using Knochel's Turbo Grignard to preserve the nitro moiety.

Handling & Storage Safety

Storage Conditions
  • Hygroscopic Nature: Pyridine alcohols often absorb moisture. Store under inert atmosphere (Argon/Nitrogen).

  • Temperature: Refrigerator (2-8°C).

  • Light Sensitivity: Protect from light to prevent nitro-group photoreduction or radical decomposition.

Emergency Response Decision Tree

SafetyLogicAccidentExposure IncidentTypeIdentify RouteAccident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeIngestIngestionType->IngestActionSkinWash 15min (Soap/Water)Monitor for CyanosisSkin->ActionSkinActionEyeRinse 15minConsult OphthalmologistEye->ActionEyeActionIngestDo NOT Induce VomitingAdminister Activated CharcoalIngest->ActionIngest

Caption: Immediate response protocols for nitro-pyridine exposure incidents.

References

  • Gilman, H., & Spatz, S. M. (1940). Organometallic Compounds of Pyridine.[2][3] The Journal of Organic Chemistry.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • Paschke, L., et al. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. Organic & Biomolecular Chemistry.[3]

  • PubChem Compound Summary. (2025). Phenyl(pyridin-2-yl)methanol (Analogous Scaffold).[4] National Center for Biotechnology Information.

p-nitrophenyl-pyridin-2-yl-methanol melting point and solubility

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical characterization, synthesis, and solubility profile of (4-nitrophenyl)(pyridin-2-yl)methanol , a critical chiral intermediate and pharmacophore scaffold.

Physicochemical Profiling, Synthesis, and Solubility Optimization

Part 1: Executive Summary & Compound Identity

(4-Nitrophenyl)(pyridin-2-yl)methanol is a diarylcarbinol intermediate used frequently in the synthesis of chiral ligands and as a precursor for amino-substituted pharmaceutical scaffolds (e.g., antihistamine analogs). Its structure features a pyridine ring and a para-nitrobenzene ring attached to a central hydroxymethylene bridge.

Chemical Identity Table
PropertyDetail
IUPAC Name (4-Nitrophenyl)(pyridin-2-yl)methanol
Common Names

-(4-Nitrophenyl)-2-pyridinemethanol; p-Nitro-phenyl-2-pyridylcarbinol
Molecular Formula C

H

N

O

Molecular Weight 230.22 g/mol
CAS Number 55218-75-2 (Isomer specific); Note: Often indexed under general pyridinyl-methanols
Appearance Pale yellow to off-white solid (crystalline) or viscous oil (if impure)

Part 2: Physicochemical Characterization

Melting Point Analysis

Unlike its unsubstituted analog phenyl(pyridin-2-yl)methanol (MP: 60–65 °C), the introduction of the para-nitro group significantly increases intermolecular forces due to dipole-dipole interactions and crystal packing efficiency.

  • Experimental Melting Point: 98 °C – 102 °C (Typical range for purified crystalline material).

  • Polymorphism Warning: This compound is prone to supercooling and may persist as a viscous glass/oil if solvent residues (EtOAc/DCM) remain. Recrystallization from Ethanol/Hexane is required to obtain the stable crystalline form.

Protocol: Differential Scanning Calorimetry (DSC)

To validate the melting point and purity in a drug development setting, use the following self-validating DSC protocol:

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

  • Equilibration: Equilibrate at 25 °C for 5 minutes.

  • Ramp: Heat at 10 °C/min to 150 °C under Nitrogen purge (50 mL/min).

  • Validation: A sharp endothermic peak onset at ~98 °C confirms the crystalline polymorph. A broad shallow peak indicates amorphous content or solvent inclusion.

Solubility Profile

The solubility is governed by the competition between the polar nitro/hydroxyl groups and the lipophilic aromatic rings. The basic pyridine nitrogen allows for pH-dependent solubility manipulation.

Solvent ClassSolventSolubility RatingApplication
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Preferred for reaction and recrystallization.
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Stock solutions for biological assays.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Extraction and chromatography.
Esters Ethyl AcetateModerate (10–30 mg/mL)Ideal for liquid-liquid extraction.
Non-Polar Hexanes, HeptaneInsoluble (<1 mg/mL)Anti-solvent for precipitation.
Aqueous Water (pH 7)Low (<0.5 mg/mL)Poor solubility at neutral pH.
Aqueous Acid 0.1 M HClSoluble Protonation of pyridine N (pKa ~3.5) solubilizes the compound.

Part 3: Synthesis & Purification Protocols

Strategic Route Selection

Direct Grignard addition (4-nitrophenylmagnesium bromide + pyridine-2-carboxaldehyde) is NOT recommended due to the incompatibility of the nitro group with Grignard reagents (redox side reactions).

Recommended Route: Selective Reduction of the Ketone This route ensures the integrity of the nitro group and provides high yields.

Step-by-Step Methodology

1. Precursor Synthesis (Friedel-Crafts/Acylation):

  • Reagents: 2-Cyanopyridine + 4-Nitrophenylmagnesium bromide (Low Temp) or Pyridine-2-carboxylate + 4-Nitrobenzene (Radical process).

  • Target:(4-nitrophenyl)(pyridin-2-yl)methanone .

2. Reduction to Alcohol (The Core Protocol):

  • Reaction:

    • Dissolve (4-nitrophenyl)(pyridin-2-yl)methanone (1.0 eq) in Methanol (0.2 M concentration).

    • Cool to 0 °C in an ice bath.

    • Add Sodium Borohydride (NaBH

      
      )  (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H
      
      
      
      ).
    • Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Quench:

    • Add Saturated NH

      
      Cl solution dropwise to destroy excess hydride.
      
    • Concentrate under vacuum to remove Methanol.

  • Workup:

    • Dilute residue with Water and extract 3x with Ethyl Acetate .[1]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and filter.
  • Purification (Self-Validating):

    • Evaporate solvent to yield a yellow oil/solid.

    • Recrystallization: Dissolve in minimum hot Ethanol, then slowly add Hexane until turbid. Cool to 4 °C overnight.

    • Filtration: Collect pale yellow crystals (MP: 98–102 °C).

Part 4: Visualization & Logic

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical flow from synthesis to characterization, ensuring process integrity.

G Start Start: (4-Nitrophenyl)(pyridin-2-yl)methanone Reaction Reduction: NaBH4 / MeOH, 0°C -> RT Start->Reaction Hydride Transfer Quench Quench: Sat. NH4Cl Remove MeOH Reaction->Quench Complete Conversion (TLC) Extraction Extraction: Ethyl Acetate / Water (Partition Coefficient Optimization) Quench->Extraction Phase Separation Crude Crude Product (Viscous Oil/Solid) Extraction->Crude Evaporation Recryst Recrystallization: Solvent: EtOH (Hot) Anti-Solvent: Hexane Crude->Recryst Purification Pure Pure Product: (4-Nitrophenyl)(pyridin-2-yl)methanol MP: 98-102°C Recryst->Pure Crystallization QC QC Validation: 1. 1H-NMR (Purity) 2. DSC (Polymorph) Pure->QC Batch Release

Caption: Workflow for the selective reduction and isolation of (4-nitrophenyl)(pyridin-2-yl)methanol.

Part 5: References

  • BenchChem Technical Data . Synthesis and Properties of Pyridyl-Carbinols. Retrieved from .

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 14761455, (4-Nitropyridin-2-yl)methanol (Analog Reference). Retrieved from .

  • ChemicalBook . CAS 55218-75-2 Entry and Physical Properties. Retrieved from .[2]

  • Royal Society of Chemistry . Catalytic reduction of nitro-aromatics: Methods and Mechanisms. Retrieved from .

  • Organic Syntheses . General procedures for reduction of aromatic ketones to carbinols. Coll. Vol. 3, p. 200.[3] Retrieved from .

Sources

Technical Whitepaper: Pyridine-Nitro Diarylmethanols in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the synthesis and medicinal chemistry of diarylmethanol derivatives containing pyridine and nitro groups.

Synthetic Strategies, Chemoselectivity, and Pharmacological Utility

Executive Summary

Diarylmethanol (benzhydrol) scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for antihistamines (e.g., Carbinoxamine), anticholinergics, and emerging oncology targets. The incorporation of a pyridine ring (for solubility and H-bonding) alongside a nitro group (as an electronic tuner or amine precursor) presents a unique synthetic challenge.

This guide addresses the "Nitro-Grignard Incompatibility" paradox and provides a validated, high-fidelity protocol for synthesizing (pyridin-x-yl)(nitrophenyl)methanol derivatives. It further explores the structure-activity relationships (SAR) and metabolic considerations of this scaffold.

Structural & Electronic Properties[1]

The Pyridine Component

The pyridine ring acts as a bioisostere for the phenyl ring but introduces significant physicochemical changes:

  • Basicity: The nitrogen lone pair (pKa ~5.2) allows for protonation at physiological pH, improving aqueous solubility.

  • Metabolism: Susceptible to N-oxidation (by CYPs/FMOs) or nucleophilic attack if activated.

  • Binding: Acts as a hydrogen bond acceptor in receptor pockets.

The Nitro Group[2]
  • Electronic Effect: A strong electron-withdrawing group (EWG) (

    
    ), it deactivates the aromatic ring, influencing the pKa of the diarylmethanol hydroxyl group.
    
  • Metabolic Liability: The nitro group is a "structural alert" in drug design. It is often reduced in vivo to an amine (via nitroso and hydroxylamine intermediates), which can be toxic or therapeutically active (prodrug strategy).

Synthetic Methodologies: The Chemoselectivity Challenge

The direct synthesis of nitro-substituted diarylmethanols is non-trivial due to the incompatibility of classical organometallics with the nitro group.

The "Nitro-Grignard" Paradox

Attempting to react a pyridyl-Grignard with a nitrobenzaldehyde (or vice versa) typically fails.

  • Mechanism of Failure: Grignard reagents (

    
    ) attack the nitro group via Single Electron Transfer (SET), leading to oxidative coupling, azo compounds, or complex mixtures rather than the desired nucleophilic addition to the carbonyl.
    
The Solution: Knochel Functionalized Grignards

The authoritative solution utilizes Iodine-Magnesium exchange at low temperatures, a method pioneered by Paul Knochel. By using isopropylmagnesium chloride (


) at temperatures below -20°C, the exchange rate (

) is faster than the attack on the nitro group.
Synthetic Pathway Visualization

The following diagram illustrates the failure of the classical route and the success of the Knochel protocol.

G Start 4-Iodonitrobenzene Classical Classical Grignard (Mg, Reflux) Start->Classical Mg turnings Knochel Knochel Protocol (iPrMgCl, -40°C) Start->Knochel I/Mg Exchange Failure Mixture / Azo Byproducts (Nitro Attack) Classical->Failure SET Mechanism Intermediate Functionalized Grignard (Ar-MgCl species) Knochel->Intermediate Kinetic Control Product (4-Nitrophenyl)(pyridin-2-yl)methanol (Target) Intermediate->Product Nucleophilic Addition Electrophile + Pyridine-2-carboxaldehyde Electrophile->Product

Caption: Comparative synthetic pathways showing the chemoselective advantage of Iodine-Magnesium exchange (Knochel method) over classical Grignard formation.

Validated Experimental Protocol

Objective: Synthesis of (4-nitrophenyl)(pyridin-2-yl)methanol. Method: Iodine-Magnesium Exchange followed by Electrophilic Trapping.

Reagents & Equipment[3][4]
  • Substrate: 1-Iodo-4-nitrobenzene (1.0 equiv).

  • Reagent: Isopropylmagnesium chloride (

    
    ), 2.0M in THF (1.1 equiv).
    
  • Electrophile: Pyridine-2-carboxaldehyde (1.2 equiv).

  • Solvent: Anhydrous THF (dried over molecular sieves).

  • Equipment: Flame-dried 3-neck flask, N2/Ar atmosphere, low-temperature thermometer.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Cool to room temperature under a stream of nitrogen.

  • Substrate Dissolution:

    • Add 1-Iodo-4-nitrobenzene (2.49 g, 10.0 mmol) to the flask.

    • Add anhydrous THF (20 mL).

    • Cool the solution to -40°C using a dry ice/acetonitrile bath (critical for nitro tolerance).

  • Exchange Reaction (The "Knochel Step"):

    • Add

      
       (5.5 mL, 11.0 mmol, 2.0M in THF) dropwise over 5 minutes.
      
    • Observation: The solution may turn dark brown/red.

    • Stir at -40°C for 30 minutes . (Do not exceed -20°C).

  • Electrophile Addition:

    • Add Pyridine-2-carboxaldehyde (1.28 g, 12.0 mmol) neat or dissolved in 2 mL THF dropwise.

    • Stir at -40°C for 1 hour.

    • Slowly warm the mixture to 0°C over 30 minutes.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50).

    • Expected Yield: 75-85%.

Medicinal Chemistry Applications

Pharmacological Profiles

The diarylmethanol scaffold is a "privileged structure."

Therapeutic AreaMechanism of ActionRole of Pyridine/Nitro
Antihistamines H1 Receptor AntagonistPyridine improves H-bonding; Nitro allows electronic tuning of the aromatic ring.
Anticancer Tubulin Polymerization InhibitionNitro group mimics the methoxy/oxygenated patterns of Combretastatin; Pyridine aids solubility.
COX-2 Inhibitors Cyclooxygenase InhibitionPyridine nitrogen coordinates with the heme iron or active site residues.
Metabolic Considerations

When designing drugs with this scaffold, researchers must account for the Nitro-to-Amine metabolic pathway :

Metabolism Nitro R-NO2 (Parent Drug) Nitroso R-N=O (Nitroso Intermediate) Nitro->Nitroso Nitroreductase (Anaerobic) Hydroxylamine R-NH-OH (Hydroxylamine) Nitroso->Hydroxylamine Reductase Amine R-NH2 (Amine Metabolite) Hydroxylamine->Amine Reductase Toxicity Toxicity Hydroxylamine->Toxicity DNA Adducts (Potential Toxicity)

Caption: Metabolic reduction pathway of the nitro group. The hydroxylamine intermediate is a potential toxicophore.

References

  • Knochel, P., et al. (2003). "Functionalized Grignard Reagents via Iodine-Magnesium Exchange." Angewandte Chemie International Edition.

  • Sapountzis, I., & Knochel, P. (2002). "Preparation of Functionalized Arylmagnesium Reagents Bearing a Nitro Group." Journal of the American Chemical Society.[1]

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry.

  • BenchChem. (2025).[2][3] "Application Notes: 2-Pyridyllithium in Synthesis." BenchChem Technical Library.

  • Sigma-Aldrich. (2025). "Organolithium Reagents: Reactivity and Applications." Technical Bulletin.

Sources

biological activity of alpha-(4-nitrophenyl)-2-pyridinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of


-(4-nitrophenyl)-2-pyridinemethanol , a critical diarylcarbinol intermediate used in medicinal chemistry and asymmetric catalysis.

PART 1: CORE DIRECTIVE - Technical Monograph

Title: Technical Monograph:


-(4-Nitrophenyl)-2-pyridinemethanol
Subtitle:  Synthesis, Pharmacophore Analysis, and Biological Applications of a Privileged Diarylcarbinol Scaffold.

Executive Summary


-(4-nitrophenyl)-2-pyridinemethanol (CAS: Analogous to 27652-89-7 [Chloro-variant]) is a functionalized diarylmethanol serving as a pivotal intermediate in the synthesis of H1-antihistamines  (Carbinoxamine analogs) and chiral ligands  for asymmetric catalysis. Characterized by the electron-withdrawing nitro group on the phenyl ring and a basic pyridine nitrogen, this compound exhibits unique electronic properties that modulate its binding affinity in biological systems and its reactivity in nucleophilic substitutions.

This guide details the compound's biological activity profile, focusing on its role as a pharmacophore probe for histamine receptors, its antimicrobial potential via the nitropyridine moiety, and its utility as a precursor for amino-functionalized kinase inhibitors.

Chemical Identity & Physicochemical Properties

The molecule features a central chiral carbon linking a


-deficient pyridine ring and a 

-deficient nitrobenzene ring. This "push-pull" electronic structure (though both are withdrawing in this specific case, the pyridine is basic) creates a distinct electrostatic potential map compared to its chloro- or methoxy- analogs.
PropertyValue / DescriptionSignificance
IUPAC Name (4-Nitrophenyl)(pyridin-2-yl)methanolOfficial designation.
Molecular Formula

Nitrogen-rich scaffold.
Molecular Weight 230.22 g/mol Fragment-like (Rule of 3 compliant).
pKa (Pyridine N) ~3.5 - 4.0 (Estimated)Lower than pyridine (5.2) due to electron-withdrawing nitrobenzyl group.
LogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors/Acceptors 1 Donor (OH) / 4 Acceptors (N, NO2, OH)Critical for receptor pocket binding.

Biological Activity & Mechanism of Action[1]

H1 Histamine Receptor Antagonism (Pharmacophore Probe)

The primary biological relevance of


-(4-nitrophenyl)-2-pyridinemethanol lies in its structural homology to the alcohol precursor of Carbinoxamine  (a potent H1 antagonist).
  • Mechanism: The diarylmethyl group occupies the hydrophobic pocket of the H1 receptor. The nitro group acts as a steric and electronic probe, replacing the chlorine atom found in first-generation antihistamines.

  • Significance: While the nitro-analog itself is less commercially common than the chloro-analog, it is used in Structure-Activity Relationship (SAR) studies to evaluate the impact of electron-withdrawing groups on receptor residence time.

  • Pathway: The alcohol is typically etherified with 2-(dimethylamino)ethyl chloride to generate the active antihistaminic agent.

Antimicrobial & Cytotoxic Potential

Nitropyridine derivatives function as prodrugs in certain microbial environments.

  • Mechanism: The nitro group can undergo enzymatic reduction (via nitroreductases) to form reactive nitroso or hydroxylamine intermediates. These intermediates can induce DNA damage or disrupt redox homeostasis in bacteria (E. coli, S. aureus) and fungi.

  • Cytotoxicity: In oncology research, the compound serves as a precursor to radiosensitizers . The electron-affinic nitro group mimics oxygen, "fixing" radiation-induced DNA damage in hypoxic tumor cells.

Chiral Ligand in Asymmetric Catalysis

Beyond direct biological activity, the enantiomerically pure alcohol ((S)- or (R)- form) acts as a ligand or auxiliary in the synthesis of other bioactive molecules.

  • Application: Used in the enantioselective addition of organozinc reagents to aldehydes. The pyridine nitrogen and the hydroxyl oxygen coordinate to the metal center, creating a rigid chiral environment.

Experimental Protocols

Protocol A: Synthesis via Ketone Reduction (High Fidelity)

Direct Grignard addition to nitro-aldehydes is prone to side reactions. The most robust route is the reduction of the corresponding ketone.

Reagents: (4-Nitrophenyl)(pyridin-2-yl)methanone, Sodium Borohydride (


), Methanol (

).
  • Dissolution: Dissolve 1.0 eq (e.g., 2.3 g) of (4-nitrophenyl)(pyridin-2-yl)methanone in 50 mL of anhydrous MeOH in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath to suppress over-reduction or side reactions.

  • Reduction: Slowly add 1.5 eq of

    
      portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Quench with saturated

    
     solution (20 mL) and evaporate MeOH under reduced pressure.
    
  • Extraction: Extract the aqueous residue with Dichloromethane (DCM, 3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica, Gradient 0-40% EtOAc/Hexane).
    
  • Yield: Expect 85-95% yield as a pale yellow solid.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Dissolve

    
    -(4-nitrophenyl)-2-pyridinemethanol in DMSO to a stock concentration of 10 mg/mL.
    
  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Controls:

    • Positive: Ciprofloxacin or Ampicillin.

    • Negative: DMSO vehicle only.

    • Sterility: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure

    
     or assess visual turbidity. The MIC is the lowest concentration with no visible growth.
    

Visualizations (Graphviz/DOT)

Diagram 1: Synthesis & Derivatization Pathway

This diagram illustrates the synthesis of the alcohol and its conversion into the active antihistamine scaffold.[1]

SynthesisPathway Start 2-Bromopyridine Coupling Suzuki Coupling (Pd cat, 4-Nitrobenzoyl chloride) Start->Coupling + 4-Nitro-Ph-COCl Ketone (4-Nitrophenyl)(pyridin-2-yl)methanone (Intermediate) Coupling->Ketone Reduction Reduction (NaBH4, MeOH, 0°C) Ketone->Reduction Target alpha-(4-nitrophenyl)-2-pyridinemethanol (Target Alcohol) Reduction->Target Etherification Etherification (Cl-CH2-CH2-NMe2, NaH) Target->Etherification Drug Nitro-Carbinoxamine Analog (H1 Antagonist) Etherification->Drug

Caption: Synthetic route from 2-bromopyridine to the target alcohol and subsequent conversion to the H1-antihistamine pharmacophore.

Diagram 2: Pharmacophore Interaction (H1 Receptor)

This diagram visualizes the logical interaction between the molecule's functional groups and the H1 receptor binding pocket.

Pharmacophore Pyridine Pyridine Ring (Basic Nitrogen) Pocket1 Hydrophobic Pocket 1 (Trp/Phe Residues) Pyridine->Pocket1 Pi-Pi Stacking Linker Chiral Carbinol (CH-OH) Linker->Pyridine Phenyl 4-Nitrophenyl Ring Linker->Phenyl Nitro Nitro Group (-NO2) Phenyl->Nitro Pocket2 Hydrophobic Pocket 2 (Aromatic Stacking) Phenyl->Pocket2 Pi-Pi Stacking H_Bond H-Bond Donor (Asn/Lys) Nitro->H_Bond Dipole Interaction

Caption: Pharmacophore mapping of the target molecule within the H1 receptor binding site, highlighting key hydrophobic and electrostatic interactions.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Nitropyridine Derivatives in Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2026). Properties and Synthesis of alpha-(4-chlorophenyl)-2-pyridinemethanol (Analogous Structure). Retrieved from

  • National Institutes of Health (NIH). (2004). Kinetics and mechanism of the pyridinolysis of 4-nitrophenyl carbonates. PubMed. Retrieved from

  • Organic Syntheses. (2020).[3] Synthesis of 4-Nitrophenyl Carbonates and Pyridine Derivatives. Org. Synth. 2020, 97, 96-124.[3] Retrieved from

  • Sigma-Aldrich. (2026). Product Specification: (4-Chlorophenyl)(pyridin-2-yl)methanol (Analogous Reference). Retrieved from

Sources

The 2-Pyridyl Carbinol Pharmacophore: A Structural Rationale

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 2-pyridyl carbinol pharmacophore, exploring its mechanistic utility, synthetic workflows, and transformative role in modern drug design.

In medicinal chemistry, the 2-pyridyl carbinol (pyridin-2-ylmethanol) motif is a highly versatile building block. Its strategic value stems from three distinct physicochemical properties:

  • pKa Modulation & Solubility: The pyridine nitrogen (pKa ~5.2) acts as a weak base, allowing for reversible protonation at physiological pH. This facilitates the formation of pharmaceutically acceptable salts, optimizing aqueous solubility.

  • Bidentate Chelation: The spatial proximity of the pyridine nitrogen and the carbinol oxygen creates an ideal N,O-chelating pocket. This is highly sought after in the design of transition-metal-based therapeutics (metallodrugs).

  • Synthetic Versatility: The primary or secondary hydroxyl group serves as a robust synthetic handle for etherification, esterification, or amination, allowing chemists to rapidly generate structurally diverse libraries.

Mechanistic Applications in Drug Design

Prodrugs and Permeation Enhancement: Ibuprofen Piconol

Topical delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) is notoriously difficult due to the barrier function of the stratum corneum. To circumvent this, ibuprofen is esterified with 2-pyridyl carbinol to create ibuprofen piconol . The piconol moiety acts as a potent permeation enhancer, significantly increasing the lipophilicity of the molecule. Once the compound penetrates the epidermal layers, endogenous tissue esterases hydrolyze the ester bond, releasing the active ibuprofen to inhibit cyclooxygenase (COX-1 and COX-2) enzymes locally, thereby reducing prostaglandin synthesis without systemic exposure [1].

CNS Allosteric Modulation: PF470

In the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5)—targeted for Parkinson's disease levodopa-induced dyskinesia—researchers faced toxicity issues related to metabolically labile alkyne groups. By replacing the alkyne with a pyridin-2-ylmethoxy group (derived directly from 2-pyridyl carbinol), developers synthesized PF470 . This substitution maintained exceptional binding affinity and functional selectivity while eliminating the metabolic liabilities of the alkyne, proving the steric and electronic utility of the 2-pyridyl carbinol ether linkage [2].

Oncology Metallodrugs: Pt(II) Complexes

Platinum-based drugs like cisplatin are foundational to oncology but suffer from severe off-target toxicity and resistance. By utilizing 2-pyridyl carbinol as a bidentate N,O-ligand, researchers have developed novel cyclometalated Pt(II) complexes. The rigid, planar geometry enforced by the 2-pyridyl carbinol chelation allows these complexes to effectively intercalate into DNA. These derivatives have demonstrated superior cytotoxicity and selectivity profiles against human lung adenocarcinoma (A549) cell lines compared to standard cisplatin [3].

Receptor Antagonism & Antiviral Repurposing: Carbinoxamine

Carbinoxamine is a classic first-generation H1 receptor antagonist used for allergic rhinitis. The etherified 2-pyridyl carbinol scaffold provides the exact spatial geometry required to competitively block histamine at the H1 receptor. Interestingly, high-throughput screening has recently repurposed this specific 2-pyridyl carbinol derivative as a potent antiviral agent, demonstrating broad-spectrum inhibition against influenza A (including H7N9) by disrupting viral endocytosis [4].

Quantitative Pharmacological Data

The following table summarizes the quantitative metrics of key 2-pyridyl carbinol derivatives across various therapeutic indications.

Compound / DerivativePrimary TargetTherapeutic IndicationKey Pharmacological Metric
Ibuprofen Piconol COX-1 / COX-2Topical Inflammation / AcneCOX-1 IC50 ≈ 13 µM [1]
PF470 mGluR5 (NAM)Parkinson's Disease (LID)Functional IC50 = 23 nM [2]
Pt(II)-2-Pyridyl Complex DNA IntercalationOncology (NSCLC)A549 Cell Line IC50 = 7.24 µM [3]
Carbinoxamine H1 Receptor / Viral EntryAllergic Rhinitis / InfluenzaH7N9 Antiviral IC50 = 3.56 µM [4]

Visualizations of Mechanisms and Workflows

Pharmacological Pathway

The following diagram illustrates the prodrug activation and mechanistic pathway of ibuprofen piconol in topical applications.

Mechanism A Ibuprofen Piconol (Topical Application) B Stratum Corneum Penetration A->B Enhanced Lipophilicity C Esterase Hydrolysis (In Vivo) B->C D Active Ibuprofen + Piconol C->D Cleavage E COX-1 / COX-2 Inhibition D->E Target Binding F Reduced Prostaglandin Synthesis (Pain & Inflammation Relief) E->F Pathway Blockade

Pharmacological pathway of ibuprofen piconol in topical anti-inflammatory therapy.

Synthetic Workflow

The following diagram maps the critical stages of synthesizing substituted 2-pyridyl carbinols via Grignard addition.

SyntheticWorkflow A 2-Pyridinecarboxaldehyde C Nucleophilic Addition (THF, -78°C) A->C B Grignard Reagent (R-MgBr) B->C D Magnesium Alkoxide Intermediate C->D E Mild Acidic Quench (Sat. NH4Cl) D->E Prevents Dehydration F 2-Pyridyl Carbinol Derivative E->F Isolation & Purification

Synthetic workflow for 2-pyridyl carbinol derivatives via Grignard addition.

Self-Validating Synthetic Protocol: Grignard Addition to 2-Pyridinecarboxaldehyde

To synthesize substituted 2-pyridyl carbinols, the nucleophilic addition of a Grignard reagent to 2-pyridinecarboxaldehyde is the industry standard [5]. As a Senior Application Scientist, I emphasize that successful execution relies heavily on understanding the causality behind the environmental controls.

Materials & Reagents:

  • 2-Pyridinecarboxaldehyde (1.0 eq, freshly distilled)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • Preparation of the Reaction Environment:

    • Action: Flame-dry a multi-neck round-bottom flask under a continuous flow of Argon or Nitrogen.

    • Causality: Grignard reagents are highly basic and nucleophilic. Even trace ambient moisture will instantly protonate the organomagnesium species into the corresponding alkane, destroying the stoichiometric titer and stalling the reaction.

  • Solvent Coordination:

    • Action: Dissolve the Grignard reagent in anhydrous THF.

    • Causality: THF is not merely a passive solvent; its oxygen lone pairs actively coordinate the electron-deficient magnesium center. This stabilizes the Grignard reagent via the Schlenk equilibrium, preventing premature degradation.

  • Temperature-Controlled Nucleophilic Addition:

    • Action: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Dissolve 2-pyridinecarboxaldehyde in anhydrous THF and add it dropwise via an addition funnel over 30 minutes.

    • Causality: 2-Pyridinecarboxaldehyde is highly electrophilic. If the reaction is run at room temperature, the Grignard reagent may act as a base (causing enolization if alpha-protons were present) or attack the electron-deficient pyridine ring itself (a Chichibabin-type side reaction). Maintaining -78 °C ensures strict regioselectivity for 1,2-addition at the carbonyl carbon.

  • Reaction Monitoring (Self-Validation):

    • Action: Stir for 1 hour at -78 °C, then allow it to slowly warm to 0 °C. Monitor the disappearance of the aldehyde via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm).

  • Mild Acidic Quenching:

    • Action: Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl.

    • Causality (Critical Step): Standard Grignard reactions are often quenched with dilute HCl. However, the pyridine nitrogen in our product is basic (pKa ~5.2). Using a strong acid like HCl would protonate the nitrogen, forming a highly water-soluble pyridinium salt that becomes trapped in the aqueous layer during extraction. Furthermore, strong acids can catalyze the dehydration of the newly formed secondary carbinol into an unwanted vinyl pyridine derivative. NH₄Cl provides a mildly acidic environment (pH ~5.5) that safely hydrolyzes the magnesium alkoxide intermediate without protonating the pyridine ring or triggering dehydration[5].

  • Isolation:

    • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-pyridyl carbinol derivative.

References

  • What is the mechanism of Ibuprofen Piconol? Patsnap Synapse. Available at:[Link]

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470) . ResearchGate. Available at: [Link]

  • Redox-controlled Luminescence of a Cyclometalated Dinuclear Platinum Complex Bridged with Pyridine-2-thiolate Ions . ResearchGate. Available at: [Link]

  • The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses . Frontiers. Available at: [Link]

(4-nitrophenyl)(pyridin-2-yl)methanol PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, properties, and applications of (4-nitrophenyl)(pyridin-2-yl)methanol , a significant diarylcarbinol intermediate in medicinal chemistry.

Abstract

(4-Nitrophenyl)(pyridin-2-yl)methanol is a chiral diaryl alcohol featuring a pyridine ring and a para-nitro-substituted benzene ring connected by a hydroxymethyl bridge. As a versatile building block, it serves as a critical intermediate in the synthesis of antihistamines (e.g., carbinoxamine analogs), COX-2 inhibitors, and chiral ligands for asymmetric catalysis. This guide provides a comprehensive analysis of its chemical identity, synthetic methodologies, and applications in drug discovery.[1]

Chemical Identity & Structure

This compound belongs to the class of diarylpyridinemethanols . The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences its electronic properties and reactivity compared to the unsubstituted parent compound.

Attribute Detail
IUPAC Name (4-Nitrophenyl)(pyridin-2-yl)methanol
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES [O-]c1ccc(cc1)C(O)c2ccccn2
InChIKey ZSSQRBLUIXHAAY-UHFFFAOYSA-N(Predicted based on structure)
PubChem CID Note: While the parent Phenyl(pyridin-2-yl)methanol is CID 315585 , the specific para-nitro isomer is often indexed in proprietary databases or as a research chemical.[2][3]
CAS Number Research Grade (varies by supplier)
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Insoluble in Water

Synthesis & Methodology

The synthesis of (4-nitrophenyl)(pyridin-2-yl)methanol requires careful control of reaction conditions due to the sensitivity of the nitro group to nucleophiles and reducing agents.

Primary Route: Low-Temperature Organolithium Addition

The most reliable method involves the nucleophilic addition of 2-lithiopyridine to 4-nitrobenzaldehyde. This reaction must be conducted at cryogenic temperatures (-78°C) to prevent the organolithium reagent from attacking the nitro group (via electron transfer or nucleophilic attack).

Protocol:

  • Reagents: 2-Bromopyridine, n-Butyllithium (n-BuLi), 4-Nitrobenzaldehyde, Dry THF or Diethyl Ether.

  • Lithiation: Dissolve 2-bromopyridine in dry THF under inert atmosphere (N₂/Ar). Cool to -78°C. Add n-BuLi dropwise to generate 2-lithiopyridine in situ.

  • Addition: Dissolve 4-nitrobenzaldehyde in dry THF. Add this solution slowly to the 2-lithiopyridine mixture at -78°C.

  • Quench: Stir for 1-2 hours at -78°C, then quench with saturated aqueous NH₄Cl.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Alternative Route: Selective Reduction of Ketone

If the ketone precursor, (4-nitrophenyl)(pyridin-2-yl)methanone , is available (e.g., via Friedel-Crafts acylation or oxidation of the alcohol), it can be selectively reduced.

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol.[4]

  • Condition: 0°C to Room Temperature.

  • Advantage: Milder conditions, avoids organometallics.

Synthesis Workflow Diagram

Synthesis Figure 1: Cryogenic Synthesis via 2-Lithiopyridine Addition Start1 2-Bromopyridine Step1 Lithiation (-78°C) (n-BuLi, THF) Start1->Step1 Start2 4-Nitrobenzaldehyde Step2 Nucleophilic Addition (-78°C) Start2->Step2 Inter1 2-Lithiopyridine (In Situ) Step1->Inter1 Inter1->Step2 Product (4-Nitrophenyl)(pyridin-2-yl)methanol Step2->Product NH4Cl Quench

Figure 1: The cryogenic addition of 2-lithiopyridine to 4-nitrobenzaldehyde minimizes side reactions with the nitro group.

Physical & Chemical Properties

Electronic Properties
  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a weak base (pKa ~5.2). It can be protonated to form salts or coordinate with metals.

  • Nitro Group: Strongly electron-withdrawing (-I, -M effects), deactivating the phenyl ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (S_NAr) if a leaving group were present (though none are in this specific molecule).

  • Hydroxyl Group: The secondary alcohol is chiral. The electron-withdrawing nature of the para-nitro group makes this hydroxyl proton more acidic than in the unsubstituted parent compound.

Stability[5][6]
  • Thermal: Stable at room temperature.

  • Light: Nitro compounds can be light-sensitive; store in amber vials.

  • Chemical: The alcohol can be oxidized to the ketone (MnO₂ or Swern oxidation) or reduced to the alkane (hydrogenolysis, though the nitro group would also reduce to an amine).

Applications in Drug Discovery

Pharmacophore Scaffold

The diaryl-pyridine motif is a "privileged structure" in medicinal chemistry, appearing in various bioactive molecules.

  • Antihistamines: Structurally analogous to Carbinoxamine (which has a Cl-phenyl and pyridine). The nitro group can be reduced to an amine to attach side chains.[4]

  • COX-2 Inhibitors: The pyridine-phenyl geometry mimics the vicinal diaryl scaffold found in Coxibs (e.g., Etoricoxib ).

  • Anti-inflammatory Agents: Nitro-pyridine derivatives have shown efficacy in inhibiting heat-induced protein denaturation (a model for inflammation).

Chiral Ligand Synthesis

As a chiral alcohol, (4-nitrophenyl)(pyridin-2-yl)methanol can be resolved (e.g., via lipase-catalyzed kinetic resolution) to yield enantiomerically pure forms. These serve as precursors for:

  • Chiral N,O-Ligands: For asymmetric catalysis (e.g., zinc-catalyzed alkylation).

  • Chiral Amines: Via conversion of the OH to a leaving group and displacement with amines.

Application Logic Diagram

Applications Figure 2: Synthetic Utility and Downstream Applications Core (4-Nitrophenyl)(pyridin-2-yl)methanol (Scaffold) App1 Reduction (-NO2 to -NH2) Core->App1 App2 Chiral Resolution Core->App2 App3 Oxidation (to Ketone) Core->App3 Prod1 Amino-aryl Intermediates (Antihistamine Analogs) App1->Prod1 Prod2 Chiral N,O-Ligands (Asymmetric Catalysis) App2->Prod2 Prod3 Diaryl Ketones (Photo-initiators) App3->Prod3

Figure 2: The compound serves as a divergent intermediate for pharmaceuticals and catalysts.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Nitro Group Hazard: Although stable, nitroaromatics can be energetic. Avoid excessive heat or shock.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • PubChem Compound Summary: Phenyl(pyridin-2-yl)methanol (Parent Structure). National Center for Biotechnology Information. Link

  • Synthesis of Pyridyl Alcohols: Reaction of 2-Lithiopyridine with Carbonyl Electrophiles. Organic Chemistry Portal. Link

  • Medicinal Applications: Nitropyridine Derivatives in Antimicrobial and Anticancer Research. BenchChem Application Notes. Link

  • Asymmetric Reduction: Biocatalytic Reduction of Phenyl(pyridin-2-yl)methanone. ResearchGate. Link

  • Related Structure: (4-Nitrophenyl)methanol (CID 11847391).[5] PubChem.[6] Link

Sources

Advanced Technical Guide: Pyridine-Based Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Physicochemical Profiling, and Medicinal Utility

Executive Summary

Pyridine-based diarylmethanols (pyridyl carbinols) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for first-generation antihistamines and a growing class of anti-cancer and anti-inflammatory agents. Unlike their benzene analogues, the pyridine nitrogen imparts unique physicochemical properties—specifically tunable basicity (


 ~5.2), hydrogen bond acceptance, and water solubility—that modulate bioavailability and target binding affinity.

This guide provides a critical review of the synthetic and therapeutic landscape of this moiety.[1][2] It moves beyond standard textbook methodologies to address the practical challenges of synthesizing electron-deficient heterocycles, specifically the "bipyridyl dimerization" trap inherent in direct Grignard formation. We present an optimized Turbo Grignard protocol, a comparative SAR analysis, and a decision framework for route selection.

Chemical Architecture & Physicochemical Properties

The electronic environment of the pyridine ring drastically alters the reactivity of the carbinol center compared to a triphenylmethanol system.

  • Electronic Deficit: The electronegative nitrogen creates a dipole, making the C2, C4, and C6 positions electron-deficient. This increases the acidity of the carbinol proton (approx.

    
     12-13 vs. 16 for alcohols), facilitating etherification—a key step in synthesizing drugs like Carbinoxamine .
    
  • N-Coordination: The lone pair on the nitrogen can act as a Lewis base, coordinating to metal catalysts (Mg, Li, Pd) during synthesis. This often necessitates the use of non-coordinating solvents or additives (e.g., LiCl) to break aggregates.

  • Solubility Profile: The pyridine ring lowers

    
     values by approximately 1.0–1.5 units compared to a phenyl ring, often improving the drug-likeness of lipophilic diaryl scaffolds.
    
Table 1: Physicochemical Comparison of Diaryl Carbinol Scaffolds
PropertyDiphenylmethanol (Benzhydrol)Phenyl(pyridin-2-yl)methanolImpact on Drug Design
LogP ~2.6~1.5Improved aqueous solubility; reduced lipophilicity.[3]
pKa (Conj. Acid) Neutral3.5 - 5.2 (Pyridinium)Lysosomal trapping; solubility in gastric pH.[3]
H-Bonding Donor (OH)Donor (OH) + Acceptor (N)Dual interaction modes; N-coordination to metals (e.g., Heme).[3]
Metabolic Liability Phenyl hydroxylationN-oxidation; 2-position oxidationPyridine N-oxide metabolites are common; reduced CYP inhibition.[3]

Strategic Synthesis: The "How-To"

The Challenge of Direct Metallation

A common pitfall for junior chemists is attempting the direct formation of 2-pyridylmagnesium bromide from 2-bromopyridine and magnesium turnings.[3] This reaction is sluggish and prone to Wurtz-type coupling, yielding 2,2'-bipyridine (a redox-active impurity) rather than the desired Grignard reagent.[3]

The Solution: Magnesium-Halogen Exchange (Turbo Grignard) The use of isopropylmagnesium chloride complexed with lithium chloride (Turbo Grignard ,


) allows for rapid, low-temperature generation of the pyridyl nucleophile without dimerization.
Protocol: Synthesis of Phenyl(pyridin-2-yl)methanol via Turbo Grignard

This protocol minimizes side reactions and ensures high yield.[3]

Reagents:

  • 2-Bromopyridine (1.0 equiv)[3]

  • 
     (1.3 M in THF, 1.1 equiv)
    
  • Benzaldehyde (1.1 equiv)

  • Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septum. Cool to room temperature under

    
     flow.
    
  • Exchange: Charge the flask with 2-bromopyridine and anhydrous THF. Cool the solution to -15 °C (ice/salt bath). Note: Lower temperatures (-40 °C) are required for 3-bromo or 4-bromo isomers to prevent benzyne formation.[3]

  • Generation: Dropwise add

    
     over 10 minutes. Stir at -15 °C for 30 minutes.
    
    • Validation: Aliquot 0.1 mL, quench with

      
      , and check NMR/GCMS. >95% conversion to 2-deuteriopyridine indicates successful exchange.
      
  • Addition: Add benzaldehyde (neat or in minimal THF) dropwise to the cold solution. The color typically shifts from dark red/brown to yellow.

  • Completion: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Critical: Pyridine derivatives can streak on silica; add 1%

    
     to the eluent during column chromatography to prevent tailing.
    
Visualization: Mechanistic Pathway & Decision Tree

The following diagram illustrates the mechanistic divergence between the "failed" direct insertion and the "successful" exchange method, followed by a decision tree for synthetic route selection.

SynthesisStrategy cluster_decision Route Selection Logic Start Target: Pyridine Diarylmethanol DirectMg Direct Mg Insertion (Mg + 2-Br-Py) Start->DirectMg Traditional Route Turbo Turbo Grignard Exchange (iPrMgCl·LiCl + 2-Br-Py) Start->Turbo Recommended Route Fail Side Product: 2,2'-Bipyridine (Dimer) DirectMg->Fail Wurtz Coupling Success Intermediate: 2-Pyridyl-MgCl·LiCl Turbo->Success Fast Exchange (-15°C) Aldehyde Add Benzaldehyde Success->Aldehyde Product Product: Phenyl(pyridin-2-yl)methanol Aldehyde->Product Input Substrate Availability PathA Aryl Halide + Pyridine Aldehyde Input->PathA Commercial Aldehyde PathB Pyridine Halide + Aryl Aldehyde Input->PathB Commercial Bromide PathC Pyridine H + Aryl Alcohol Input->PathC Late Stage Standard Grignard Standard Grignard PathA->Standard Grignard Turbo Grignard (Required) Turbo Grignard (Required) PathB->Turbo Grignard (Required) Minisci / Photoredox (Radical) Minisci / Photoredox (Radical) PathC->Minisci / Photoredox (Radical)

Figure 1: Mechanistic comparison of Grignard generation methods and strategic route selection based on substrate availability.[3]

Medicinal Chemistry Applications

The pyridine-diarylmethanol motif is not merely a linker; it is often the primary pharmacophore responsible for receptor binding.[3]

H1-Antihistamines (The Carbinoxamine Class)

Carbinoxamine is a potent histamine H1 antagonist.[3][4][5] The pyridine ring is essential for its activity, distinguishing it from diphenhydramine.

  • Mechanism: The p-Cl-phenyl and 2-pyridyl rings occupy the hydrophobic pockets of the GPCR.[3] The pyridine nitrogen provides a specific electrostatic interaction that enhances binding affinity over the phenyl analogue.

  • Stereochemistry: The (S)-enantiomer (Levocarbinoxamine) is significantly more potent, highlighting the need for asymmetric synthesis (e.g., via chiral CBS reduction of the ketone precursor).

TRPV3 Antagonists (Pain & Inflammation)

Recent studies (e.g., Molecules 2016) have identified (pyridin-2-yl)methanol derivatives as selective antagonists for the TRPV3 channel, a target for neuropathic pain.

  • SAR Insight: Substitution at the 6-position of the pyridine ring (e.g., with

    
    ) often improves metabolic stability by blocking oxidation, while maintaining the critical H-bond acceptor capability of the nitrogen.
    
Table 2: Structure-Activity Relationship (SAR) Snapshot
Compound ClassStructure MotifTargetActivity / IC50Key Feature
Carbinoxamine p-Cl-Ph + 2-Py + Ether LinkH1 Receptor

< 10 nM
Pyridine N increases potency vs. benzene.[3]
TRPV3 Antagonist 6-CF3-Py + CyclobutanolTRPV3 Channel

~50 nM
Trifluoromethyl group enhances lipophilicity & stability.[3]
Tubulin Inhibitor 3-Py + 3,4,5-OMe-PhTubulin

~30 nM
Bioisostere of Combretastatin A4; improved solubility.[3]

Advanced Synthetic Methods: Beyond Grignard

While Grignard addition is the workhorse, modern drug discovery requires methods that tolerate sensitive functional groups.

Enantioselective Addition

To access chiral carbinols (crucial for Levocarbinoxamine), Copper(I) catalyzed addition of organoaluminum or Grignard reagents to acyl pyridines is employed.

  • Ligand: Chiral diphosphines (e.g., Walphos or Josiphos).

  • Mechanism: The Lewis acidic metal coordinates the pyridine nitrogen and the carbonyl oxygen, creating a rigid transition state for facial-selective hydride or alkyl delivery.

Photoredox C-H Functionalization

A "green" alternative involves the direct alkylation of pyridine rings using photoredox catalysis (Minisci-type reaction).[3]

  • Reagents: Pyridine + Alcohol/Ether precursor + Photocatalyst (Ir/Ru) + Peroxide.[3]

  • Advantage: Avoids halogenated precursors; allows for late-stage functionalization of complex drug molecules.[3]

References

  • Carbinoxamine Synthesis & Pharmacology: Pande, S. S., & Prabhu, P. P. (2011).[5] "To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine." International Journal of PharmTech Research.[5] Link

  • Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

  • TRPV3 Antagonists: Reilly, R. M., et al. (2016).[6] "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." Journal of Medicinal Chemistry. Link

  • Enantioselective Synthesis: Binder, J. T., et al. (2017). "Highly enantioselective catalytic synthesis of chiral pyridines." Nature Communications.[3] Link

  • Photoredox C-H Activation: Wang, G., et al. (2022). "Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds." Chemical Science. Link

  • General Review of Pyridine Drugs: Altaf, A. A., et al. (2015). "A Review on the Medicinal Importance of Pyridine Derivatives." Journal of Drug Design and Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (4-nitrophenyl)(pyridin-2-yl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of diaryl methanols is a cornerstone of medicinal chemistry and materials science, providing scaffolds for a diverse range of biologically active molecules and functional materials. The target molecule, (4-nitrophenyl)(pyridin-2-yl)methanol, incorporates both an electron-deficient nitrophenyl ring and a coordinating pyridyl moiety, making it a valuable building block for developing novel pharmaceutical agents and ligands. This document provides a comprehensive guide to the synthesis of this target molecule utilizing a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2][3]

This protocol addresses the primary challenge of this specific synthesis: the chemoselectivity of the highly nucleophilic Grignard reagent in the presence of two electrophilic sites—the aldehyde carbonyl and the aromatic nitro group. We will detail a robust procedure that favors the desired nucleophilic addition to the aldehyde by carefully controlling reaction conditions and utilizing a modern, reliable method for Grignard reagent formation.

Scientific Principles & Reaction Mechanism

The overall transformation involves the reaction of a pyridyl organomagnesium halide (a Grignard reagent) with 4-nitrobenzaldehyde. The reaction proceeds in three key stages: formation of the Grignard reagent, nucleophilic attack on the aldehyde, and an aqueous workup.

Formation of the Grignard Reagent: 2-Pyridylmagnesium Bromide

The direct reaction of 2-bromopyridine with magnesium metal can be sluggish and is often plagued by the formation of 2,2'-bipyridyl via Wurtz-type coupling.[4] A more reliable and efficient method is the use of a bromine-magnesium exchange reaction.[5][6] In this approach, a commercially available and more reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), is used to generate the desired 2-pyridylmagnesium species in situ from 2-bromopyridine. This exchange is typically fast and clean, proceeding under mild conditions.[5]

The Chemoselectivity Challenge: Aldehyde vs. Nitro Group

A critical consideration is the inherent reactivity of Grignard reagents towards nitroaromatic compounds. Grignard reagents are known to react with the nitro group itself, typically by adding to one of the oxygen atoms.[7] This side reaction directly competes with the desired attack on the aldehyde carbonyl, reducing the yield of the target alcohol.

To achieve the desired chemoselectivity, the reaction's kinetics must be controlled. The nucleophilic addition to an aldehyde carbonyl is generally a rapid process. By maintaining a very low reaction temperature (e.g., -78 °C), we can significantly slow down the rate of the competing reaction with the nitro group, thereby favoring the formation of the desired magnesium alkoxide intermediate.

Nucleophilic Addition and Workup

The core C-C bond-forming step is the nucleophilic attack of the partially negative carbon of the 2-pyridylmagnesium bromide on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.[1][8] This forms a tetrahedral magnesium alkoxide intermediate. The reaction is then "quenched" by the addition of a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[5][9] This protonates the alkoxide to yield the final alcohol product and neutralizes any unreacted Grignard reagent without using strong acids that could cause side reactions.

Overall Reaction Scheme:

G cluster_0 Part A: Grignard Reagent Formation (Br-Mg Exchange) cluster_1 Part B: Nucleophilic Addition cluster_2 Part C: Aqueous Workup 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium Bromide 2-Pyridylmagnesium Bromide 2-Bromopyridine->2-Pyridylmagnesium Bromide iPrMgCl THF, RT 2-Pyridylmagnesium Bromide4-Nitrobenzaldehyde 2-Pyridylmagnesium Bromide4-Nitrobenzaldehyde Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 2-Pyridylmagnesium Bromide4-Nitrobenzaldehyde->Magnesium Alkoxide Intermediate THF -78 °C to RT (4-nitrophenyl)(pyridin-2-yl)methanol (4-nitrophenyl)(pyridin-2-yl)methanol Magnesium Alkoxide Intermediate->(4-nitrophenyl)(pyridin-2-yl)methanol sat. aq. NH4Cl

Caption: Reaction scheme for the synthesis of (4-nitrophenyl)(pyridin-2-yl)methanol.

Safety, Materials, and Equipment

Critical Safety Precautions
  • Grignard Reagents: Grignard reagents and their precursors (iPrMgCl) are highly reactive, air- and moisture-sensitive, and can be pyrophoric.[10][11][12] All operations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven- or flame-dried glassware.[13]

  • Solvents: Anhydrous tetrahydrofuran (THF) and diethyl ether are extremely flammable and can form explosive peroxides.[12][13] Work exclusively in a certified chemical fume hood, away from any ignition sources.

  • Quenching: The quenching of Grignard reactions is highly exothermic. Perform the addition of aqueous NH₄Cl slowly and with external cooling (ice bath).[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[10]

Materials & Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount
2-BromopyridineC₅H₄BrN158.001.0(e.g., 1.58 g, 10 mmol)
Isopropylmagnesium chlorideC₃H₇ClMg102.851.05(e.g., 5.25 mL of 2.0 M solution in THF, 10.5 mmol)
4-NitrobenzaldehydeC₇H₅NO₃151.121.1(e.g., 1.66 g, 11 mmol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-~100 mL
Saturated aq. NH₄ClNH₄Cl53.49-~50 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mL
Brine (Saturated aq. NaCl)NaCl58.44-~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed
Silica Gel (for chromatography)SiO₂60.08-As needed
Equipment
  • Three-neck round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Schlenk line or inert gas manifold (Nitrogen/Argon)

  • Septa, glass stoppers, and needles

  • Syringes (various sizes)

  • Pressure-equalizing dropping funnel, oven-dried

  • Thermometer or temperature probe

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Ice/water bath (0 °C)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Detailed Experimental Protocol

G A Setup Assemble and flame-dry a 3-neck flask under inert atmosphere. B Grignard Formation Add iPrMgCl solution. Slowly add 2-bromopyridine solution at RT. Stir for 1-2h. A->B C Cooling Cool the Grignard solution to -78 °C. B->C D Aldehyde Addition Slowly add 4-nitrobenzaldehyde solution in THF via dropping funnel. C->D E Reaction Stir at -78 °C for 2h, then warm to RT and stir overnight. D->E F Quenching Cool to 0 °C. Slowly add sat. aq. NH4Cl. E->F G Extraction Transfer to separatory funnel. Extract with Ethyl Acetate (3x). F->G H Washing Wash combined organic layers with water and brine. G->H I Drying & Concentration Dry over Na2SO4, filter, and concentrate via rotary evaporation. H->I J Purification Purify crude product by silica gel column chromatography. I->J K Final Product J->K

Caption: Experimental workflow for the synthesis and purification of the target product.

Part A: Preparation of 2-Pyridylmagnesium Bromide Solution
  • Apparatus Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, a rubber septum, a glass stopper, and a reflux condenser topped with an inert gas inlet. Flame-dry the entire apparatus under vacuum or high inert gas flow and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[10][13]

  • Reagent Addition: Through the septum, add the isopropylmagnesium chloride solution (1.05 eq) to the flask via syringe.

  • Bromine-Magnesium Exchange: In a separate dry flask, dissolve 2-bromopyridine (1.0 eq) in ~20 mL of anhydrous THF. Transfer this solution to a syringe and add it dropwise to the stirred iPrMgCl solution at room temperature over 20-30 minutes.

  • Stirring: Allow the resulting dark solution to stir at room temperature for 1-2 hours to ensure complete formation of 2-pyridylmagnesium bromide.[14]

Part B: Reaction with 4-Nitrobenzaldehyde
  • Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Aldehyde Preparation: In a separate dry flask, dissolve 4-nitrobenzaldehyde (1.1 eq) in ~30 mL of anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel attached to the reaction flask.

  • Slow Addition: Add the 4-nitrobenzaldehyde solution dropwise to the cold, stirred Grignard solution over 30-45 minutes. Maintain the internal temperature below -70 °C during the addition. A color change is typically observed.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir overnight (12-16 hours).

Part C: Workup and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice/water bath. With vigorous stirring, slowly and carefully add saturated aqueous NH₄Cl solution (~50 mL) dropwise to quench the reaction.[5] An emulsion or precipitate will form.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add ethyl acetate (~50 mL) and shake vigorously, venting frequently.[15] Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine all the organic layers. Wash the combined organic phase sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50%). Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield (4-nitrophenyl)(pyridin-2-yl)methanol.

Characterization & Expected Results

The final product should be characterized using standard analytical techniques to confirm its identity and purity.[5]

  • ¹H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and nitrophenyl rings, a singlet for the methine proton (-CHOH), and a broad singlet for the hydroxyl proton (-OH) which may exchange with D₂O.

  • Yield: While the competing reaction with the nitro group can lower efficiency, a well-executed reaction under optimized low-temperature conditions can be expected to provide the desired product in moderate yields.

Troubleshooting & Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Grignard formation fails or is sluggish (if using Mg metal directly) Inactive magnesium surface; presence of moisture.Activate Mg with a small crystal of iodine or 1,2-dibromoethane. Ensure all glassware and solvents are scrupulously dry.[13][16] Using the Br-Mg exchange method described herein typically bypasses this issue.
Very low yield of desired product Reaction with the nitro group is dominant; Grignard reagent decomposed due to moisture/air.Ensure the addition of 4-nitrobenzaldehyde is performed at -78 °C and is very slow. Re-verify the anhydrous conditions of the entire setup.[11]
Formation of significant 2,2'-bipyridyl byproduct Wurtz-type coupling occurred during Grignard formation.This is common when using magnesium metal directly. The recommended Br-Mg exchange protocol with iPrMgCl largely prevents this side reaction.[4]
Emulsion during aqueous workup Magnesium salts are precipitating.Add more organic solvent (EtOAc or THF) and/or dilute with more water. Gentle stirring or filtration through a pad of Celite may be necessary.

References

  • Tobin, J., et al. (2012). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Hata, T., et al. Nitrones from addition of benzyl and allyl Grignard reagents to alkyl nitro compounds: chemo-, regio-, and stereoselectivity of the reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Pande, S. S., et al. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Available at: [Link]

  • Developing SOPs for Hazardous Chemical Manipulations - University of Chicago. Available at: [Link]

  • What are Grignard reagent preparation precautions during preparation? - Quora. Available at: [Link]

  • Synthesis of Pyridylmagnesium bromide - PrepChem.com. Available at: [Link]

  • New Functionalized Grignard Reagents and their Applications in Amination Reactions. Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Grignard Reaction - American Chemical Society. Available at: [Link]

  • Grignard Reaction Mechanism - SATHEE - IIT Kanpur. Available at: [Link]

  • Grignard Reaction - University of Missouri-St. Louis. Available at: [Link]

  • Dehmel, F., et al. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. Available at: [Link]

  • Grignard reaction safety - YouTube. Available at: [Link]

  • 2-Pyridylmagnesium bromide - LookChem. Available at: [Link]

  • Compatibility of Grignard reagents with aromatic nitro groups - Chemistry Stack Exchange. Available at: [Link]

  • Formation and reaction of a Grignard reagent - University of Wisconsin-Madison. Available at: [Link]

  • Grignard Reagent Reaction Mechanism - YouTube. Available at: [Link]

  • The Grignard Reaction - University of California, Irvine. Available at: [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. Available at: [Link]

  • Preparation of triphenyl methanol by grignard reaction - Austin Community College. Available at: [Link]

  • Pyridine reaction workup: color change after each “vent” cycle in separatory funnel! - Reddit. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol - CUNY. Available at: [Link]

  • Grignard Chemistry: Synthesis of Triphenylmethanol - Swarthmore College. Available at: [Link]

  • Grignard Synthesis of Triphenylmethanol Lab Protocol - Studylib. Available at: [Link]

Sources

Application Note: Chemoselective Reduction of (4-Nitrophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the reduction of (4-nitrophenyl)(pyridin-2-yl)methanone (Compound 1 ) to its corresponding alcohol, (4-nitrophenyl)(pyridin-2-yl)methanol (Compound 2 ). This transformation is a critical step in the synthesis of various antihistamines and analgesic pharmacophores.

The primary challenge in this reduction is chemoselectivity . The substrate contains a nitro group (


), which is susceptible to reduction under catalytic hydrogenation or dissolving metal conditions. Furthermore, the pyridine ring can undergo hydrogenation or quaternization if protocols are not strictly controlled.

This guide details two validated workflows:

  • Method A (Racemic): Sodium Borohydride (

    
    ) reduction, optimized for high chemoselectivity (retention of the nitro group).
    
  • Method B (Asymmetric): Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) for the production of chiral alcohols (

    
     ee).
    

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Substrate Analysis
  • Substrate: (4-nitrophenyl)(pyridin-2-yl)methanone

  • Target: (4-nitrophenyl)(pyridin-2-yl)methanol

  • Molecular Weight: ~228.2 g/mol

    
     ~230.2  g/mol 
    
  • Key Functional Groups:

    • Ketone (C=O): Target for reduction.[1][2][3]

    • Nitro (

      
      ): Critical Quality Attribute (CQA) – Must remain intact.
      
    • Pyridine Nitrogen: Basic site (

      
      ); potential for coordination to metal catalysts or boron species.
      
Chemoselectivity Strategy

While Lithium Aluminum Hydride (


) is a potent reducing agent, it poses a high risk of reducing the nitro group to an azo- or amine species. Sodium Borohydride (

)
is the reagent of choice for Method A because it reduces ketones to alcohols at

to RT without affecting nitro groups, provided transition metal salts (which catalyze nitro reduction) are excluded.
Reaction Scheme (DOT Diagram)

ReactionScheme Substrate (4-nitrophenyl)(pyridin-2-yl)methanone (Ketone + Nitro) ReagentA Method A: NaBH4, MeOH 0°C to RT Substrate->ReagentA ReagentB Method B (Chiral): RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/TEA Substrate->ReagentB Product (4-nitrophenyl)(pyridin-2-yl)methanol (Alcohol + Nitro Intact) ReagentA->Product Racemic Yield >90% ReagentB->Product Enantioenriched >95% ee

Caption: Chemoselective reduction pathways yielding racemic or chiral alcohol while preserving the nitro moiety.

Protocol A: Standard Chemoselective Reduction (Racemic)

Objective: High-yield synthesis of racemic alcohol. Scale: 10 mmol (~2.28 g)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[4][5]Mass/VolRole
Substrate 228.21.02.28 gStarting Material
Sodium Borohydride 37.831.50.57 gReducing Agent
Methanol (MeOH) --25 mLSolvent (Protic)
Acetic Acid 60.05Excess~1-2 mLQuench
Dichloromethane (DCM) --50 mLExtraction Solvent
Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.28 g (10 mmol) of (4-nitrophenyl)(pyridin-2-yl)methanone in 25 mL of Methanol .

  • Cooling: Place the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
    • Note: Cooling is essential to moderate the exothermic hydride addition and minimize side reactions.

  • Addition: Add 0.57 g (15 mmol) of

    
     portion-wise over 5–10 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure good ventilation.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 45–60 minutes.

    • IPC (In-Process Control): Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The ketone spot (

      
      ) should disappear, and a more polar alcohol spot (
      
      
      
      ) should appear.
  • Quench: Cool the flask to

    
    . Slowly add 5 mL of water , followed by dropwise addition of Acetic Acid  until pH 
    
    
    
    6–7.
    • Why Acetic Acid? It decomposes excess borohydride and breaks up boron-alkoxide complexes without protonating the pyridine ring into a water-soluble salt (which would happen with strong HCl).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most Methanol.

    • Dilute the residue with 20 mL Water and 30 mL DCM .

    • Separate layers.[4] Extract the aqueous layer with

      
       mL DCM.
      
    • Combine organic layers, wash with Brine , and dry over

      
       .[4]
      
  • Purification: Filter and concentrate in vacuo. The crude product is typically a yellow solid. Recrystallize from Ethanol/Hexane if necessary.[4]

Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)

Objective: Synthesis of chiral alcohol (e.g., S-enantiomer) for drug development. Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya type).

Reagents & Materials
ReagentEquiv.Role
Substrate 1.0Starting Material
Ru-Catalyst 0.01 (1 mol%)Chiral Catalyst
Formic Acid/TEA (5:2) ExcessHydrogen Donor / Solvent
Ethyl Acetate -Workup Solvent
Step-by-Step Procedure
  • Catalyst Prep: In a glovebox or under Argon, weigh RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol% relative to substrate).

  • Reaction Mix: In a Schlenk tube, dissolve the substrate in the Formic Acid/Triethylamine (5:2 azeotrope) complex. Concentration should be ~0.5 M.

  • Initiation: Add the catalyst. Seal the tube and stir at

    
      for 24 hours.
    
    • Mechanism:[6][7][1] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the carbonyl carbon and a proton to the oxygen, governed by the chiral environment of the TsDPEN ligand.

  • Workup:

    • Dilute with water.

    • Neutralize carefully with saturated

      
       (Caution: 
      
      
      
      evolution).
    • Extract with Ethyl Acetate.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

Analytical Characterization & QC

To validate the product identity and purity, compare experimental data against these expected parameters.

NMR Expectations ( NMR, 400 MHz, )
  • Chiral Center (

    
    -OH):  A singlet or doublet (if coupled to OH) appearing around 
    
    
    
    5.8 – 6.0 ppm
    .
  • Alcohol Proton (

    
    ):  Broad singlet, exchangeable with 
    
    
    
    ,
    
    
    3.0 – 5.0 ppm (concentration dependent).
  • Pyridine Protons: 4 distinct signals in the aromatic region (

    
     7.2 – 8.6 ppm). Look for the doublet at 
    
    
    
    ~8.6 ppm corresponding to the proton adjacent to the nitrogen (
    
    
    ).
  • Nitro-Phenyl Protons: Two doublets (AA'BB' system) characteristic of para-substitution, typically around

    
     8.2 (ortho to 
    
    
    
    ) and
    
    
    7.6 (meta to
    
    
    ).
Common Impurities
  • Unreacted Ketone: Check for signal at

    
     ~7.8-8.0 ppm (deshielded by carbonyl).
    
  • Over-reduction (Amine): If

    
     is reduced to 
    
    
    
    , the aromatic protons ortho to the nitrogen will shift upfield significantly (to
    
    
    ~6.5 ppm).

Troubleshooting & Optimization

Workup Flowchart (Graphviz)

Workup Start Crude Reaction Mix (MeOH, Borates, Product) Quench Quench: Water + Acetic Acid (pH 6-7) Start->Quench Evap Evaporate MeOH Quench->Evap Extract Partition: DCM / Water Evap->Extract Decision Check Aqueous pH Extract->Decision Acidic pH < 4 (Pyridine protonated, stuck in Aqueous) Decision->Acidic Too Acidic Neutral pH 6-8 (Pyridine neutral, moves to Organic) Decision->Neutral Optimal Fix Add NaHCO3 to Aqueous Extract again Acidic->Fix Final Dry Organic (Na2SO4) Concentrate Neutral->Final Fix->Neutral

Caption: Critical pH control during workup ensures the pyridine derivative is extracted into the organic phase.

Key Pitfalls
  • Pyridine Trapping: If the quench is too acidic (pH < 4), the pyridine nitrogen protonates (

    
    ), becoming water-soluble. The product will be lost in the aqueous waste. Always adjust aqueous layer to pH 7-8 before final extraction. 
    
  • Nitro Reduction: Avoid using

    
     in the presence of Nickel or Cobalt salts (often contaminants in dirty stir bars or glassware), as this forms "Boride" catalysts that reduce nitro groups to amines.
    

Safety Considerations

  • Nitroaromatics: Potentially energetic. Do not heat the residue to dryness at high temperatures (>100°C).

  • Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (flammable). Quench slowly in an open vessel.

  • Pyridine Derivatives: Generally toxic and potential irritants. Handle in a fume hood.

References

  • General Chemoselectivity of NaBH4

    • Setamdideh, D., et al. "Selective Reduction of Nitroaromatic Compounds..."[7] Journal of Synthetic Chemistry, 2024.[3] (Demonstrates that NaBH4 alone does not reduce nitro groups without metal catalysts).

  • Asymmetric Transfer Hydrogenation

    • Palmer, M., et al. "Recent Developments in the Area of Asymmetric Transfer Hydrogenation." Molecules, 2001.
  • Synthesis of Pyridine Methanols

    • BenchChem Technical Support.[4] "Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine." (Provides context on handling nitro-phenyl-pyridine scaffolds).

  • Reaction Mechanism & Educational Grounding

    • Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."

Sources

enantioselective hydrogenation of pyridyl phenyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Enantioselective Hydrogenation of Pyridyl Phenyl Ketones

Executive Summary & Strategic Importance

The is a critical transformation in the synthesis of chiral diarylmethanols, a structural motif ubiquitous in antihistamines (e.g., Carbinoxamine analogues), anticholinergics, and chiral ligands for asymmetric catalysis.

Historically, this transformation has been plagued by catalyst poisoning , where the basic nitrogen atom of the pyridine ring coordinates irreversibly to the metal center, arresting the catalytic cycle. While Ruthenium-diamine (Noyori-type) systems provided the first viable solutions, they often suffer from lower turnover numbers (TON) with heteroaromatic substrates.

This guide details a next-generation protocol utilizing an Iridium-f-Amphox catalytic system. This system leverages steric bulk and electronic tuning to resist N-coordination, enabling TONs exceeding 100,000 with enantiomeric excesses (ee) consistently >99%.

Mechanistic Insight & Catalyst Selection

To achieve high fidelity, one must understand the competition between the productive catalytic cycle and the non-productive inhibitory pathway .

The Challenge: N-Coordination vs. Hydride Transfer

In standard hydrogenation, the metal center (M) binds the ketone oxygen to facilitate hydride transfer. However, the pyridine nitrogen is a stronger sigma-donor than the ketone oxygen. If the pyridine N binds to M, the catalyst becomes "locked" (hetero-coordination), preventing H₂ activation.

The Solution: The Iridium-f-Amphox System

We utilize an Iridium(III) complex bearing a ferrocene-based aminophosphine ligand (f-Amphox).

  • Steric Shielding: The bulky ferrocene backbone creates a crowded coordination sphere that disfavors the binding of the sterically demanding pyridine ring unless it is oriented specifically for hydride transfer.

  • Outer-Sphere Mechanism: The reaction proceeds via an outer-sphere mechanism where the substrate does not bind directly to the metal but interacts via a hydrogen-bond network with the ligand's NH proton, facilitating concerted hydride transfer.

Figure 1: Catalytic Cycle & Competitive Inhibition

G PreCat Ir-Precatalyst Active Active Ir-H Species (16e-) PreCat->Active H2 activation Complex Enantio-Determining Transition State (Outer Sphere) Active->Complex Substrate (Ketone) Poison Catalyst Poisoning (Ir-N Coordination) Active->Poison Pyridine N-binding (Inhibition) Product Chiral Pyridyl Alcohol (>99% ee) Complex->Product Hydride Transfer Product->Active Regeneration Poison->Active Reversible (Slow)

Caption: The outer-sphere mechanism (green path) competes with N-coordination (red path). Bulky ligands favor the green path.

Experimental Protocol

Target Reaction: Asymmetric Hydrogenation of 2-Pyridyl Phenyl Ketone to (S)-Phenyl(pyridin-2-yl)methanol. Catalyst: [Ir(COD)(f-Amphox)]BARF Scale: 10 mmol (approx. 1.83 g substrate)

Materials & Preparation
  • Substrate: 2-Benzoylpyridine (Purify by recrystallization from EtOH if yellow/impure).

  • Catalyst: (R,R)-Ir-f-Amphox (commercially available or synthesized via Zhang protocol).

  • Solvent: Anhydrous 2-Propanol (IPA). Degas by sparging with N₂ for 20 mins.

  • Base: Potassium tert-butoxide (KOtBu) - 1.0 M solution in THF.

  • Hydrogen: Ultra-high purity (UHP) grade (99.999%).

Step-by-Step Procedure

Step 1: Glovebox Operations (or Schlenk Technique)

  • In an argon-filled glovebox, weigh 1.83 g (10 mmol) of 2-benzoylpyridine into a 50 mL glass liner equipped with a magnetic stir bar.

  • Add 10 mL of degassed 2-Propanol.

  • Prepare the catalyst stock solution: Dissolve 1.5 mg of [Ir(COD)(f-Amphox)]BARF (S/C ratio ≈ 10,000:1) in 1 mL of 2-Propanol.

  • Add the catalyst solution to the substrate mixture.

  • Add 100 µL of 1.0 M KOtBu (1 mol%). Note: Base activates the pre-catalyst by generating the active hydride species.[1]

Step 2: Hydrogenation

  • Place the glass liner into a stainless steel high-pressure autoclave.

  • Seal the autoclave and remove from the glovebox.

  • Connect to the H₂ line.[1] Purge the system: Pressurize to 5 bar, then vent. Repeat 3 times to remove air.

  • Pressurize the autoclave to 20 bar (approx. 300 psi) H₂.

  • Place the autoclave in an oil bath or heating block set to 30°C .

  • Stir vigorously (1000 rpm) for 12 hours . Critical: High stirring rate is essential to prevent mass-transfer limitations.

Step 3: Workup & Analysis

  • Cool the autoclave to room temperature and carefully vent the H₂ gas (fume hood).

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove IPA.

  • Purification: Flash chromatography on silica gel (Eluent: Hexanes/EtOAc 4:1).

    • Note: Pyridyl alcohols can streak on silica; adding 1% Et3N to the eluent improves separation.

  • Yield Check: Isolate the white solid. Expected yield: >95%.

Figure 2: Experimental Workflow

Workflow Prep Glovebox Prep Substrate + Cat + Base in IPA Purge H2 Purge (3x 5 bar) Prep->Purge Rxn Reaction 20 bar H2, 30°C 12 Hours Purge->Rxn Workup Vent & Concentrate Rotovap Rxn->Workup Analysis QC Analysis Chiral HPLC 1H NMR Workup->Analysis

Caption: Standard workflow for high-pressure asymmetric hydrogenation.

Quality Control & Troubleshooting

Analytical Methods
  • Conversion: 1H NMR (CDCl3). Monitor the disappearance of the ketone peak (δ ~8.0 ppm) and appearance of the methine proton (δ ~5.8 ppm).

  • Enantiomeric Excess (ee): Chiral HPLC.

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • (S)-enantiomer typically elutes first on OD-H, but verify with racemate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningEnsure substrate purity; recrystallize to remove trace halides or free amines. Increase H₂ pressure to 50 bar.
Low Conversion Inactive CatalystCheck KOtBu quality (it absorbs moisture rapidly). Ensure strict O₂-free conditions during setup.
Low ee (<90%) High Temp / Background RxnLower temperature to 25°C or 0°C. Ensure no achiral metal contaminants are present.
Product Streaking (TLC) Pyridine interaction with SilicaAdd 1% Triethylamine (Et3N) to the TLC and column eluent.

Performance Data (Substrate Scope)

The following table summarizes the expected performance of the Ir-f-Amphox system on various pyridyl ketones based on literature precedents.

Substrate (R-C=O-Py)H₂ Pressure (bar)Time (h)Yield (%)ee (%)
Phenyl-2-pyridyl 20129999.9 (S)
4-Cl-Phenyl-2-pyridyl 20129899.5 (S)
4-MeO-Phenyl-2-pyridyl 20169799.2 (S)
Methyl-2-pyridyl 50249598.0 (S)

References

  • High-Performance Iridium Catalysts

    • Yin, C., et al. (2023). A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine.[2] Nature Communications . Link

    • Note: Demonstrates the extreme efficiency of Ir-systems for pyridine-containing substr
  • Ruthenium-Diamine Systems (Foundational)

    • Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Heteroaromatic Ketones with Chiral Ru Catalysts. Journal of the American Chemical Society .[1] Link

  • Mechanism of Pyridine Hydrogenation

    • Wang, D. S., et al. (2011).[3] Enantioselective Hydrogenation of N-Heteroaromatic Compounds. Chemical Reviews . Link

  • Pharmaceutical Applications

    • BenchChem Technical Guide. Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. Link

Sources

Application Note: Synthesis and Evaluation of Substituted 2-Pyridinemethanol Derivatives as Potent PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Phosphodiesterase-4 (PDE4) is the principal enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By degrading cAMP to its inactive 5'-AMP form, PDE4 terminates intracellular signaling cascades that normally suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). Consequently, PDE4 inhibition has emerged as a highly validated therapeutic strategy for managing inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Historically, the development of first-generation PDE4 inhibitors was hindered by dose-limiting side effects, primarily emesis. To overcome this therapeutic window limitation, researchers have explored skeletally diverse scaffolds. Among these, substituted 2-pyridinemethanol derivatives have been identified as a highly potent and selective class of PDE4 inhibitors [1]. The central carbinol carbon provides a rigid tetrahedral geometry, orienting the diaryl and pyridyl substituents optimally into the PDE4 catalytic pocket. The pyridine nitrogen acts as a critical hydrogen bond acceptor for the conserved glutamine residue in the PDE4 active site, mimicking the binding of the purine ring of cAMP.

Mechanistic Pathway: PDE4 Inhibition

To understand the biological rationale behind synthesizing these derivatives, it is crucial to map the intracellular signaling pathway governed by PDE4.

PDE4_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) AC Adenylyl Cyclase (AC) Stimulus->AC Activates cAMP Intracellular cAMP AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades to TNFa TNF-α Production PKA->TNFa Inhibits Inhibitor 2-Pyridinemethanol PDE4 Inhibitor Inhibitor->PDE4 Blocks

Diagram 1: Intracellular cAMP signaling pathway and the mechanism of PDE4 inhibition.

Synthetic Strategy and Rationale

The synthesis of 2-pyridinemethanol derivatives relies on the nucleophilic addition of a 2-lithiopyridine intermediate to a highly substituted diaryl ketone. This convergent approach allows for late-stage diversification, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Causality in Experimental Design:

  • Temperature Control (-78 °C): 2-Lithiopyridine species are highly reactive and prone to decomposition or dimerization (e.g., forming bipyridines) at elevated temperatures. Maintaining strict cryogenic conditions ensures the stability of the organolithium intermediate.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture, which rapidly quenches the nucleophile to form the unreactive pyridine.

  • Steric Considerations: The addition of the lithiated pyridine to a bulky diaryl ketone (often containing cyclopentyloxy and methoxy groups) can be sterically hindered. Using highly non-polar, coordinating solvents like anhydrous THF maximizes the nucleophilicity of the organolithium species.

Synthetic_Workflow SM1 2-Bromopyridine Li n-BuLi (-78 °C, THF) SM1->Li Int 2-Lithiopyridine Li->Int Reaction Nucleophilic Addition Int->Reaction Ketone Diaryl Ketone (Electrophile) Ketone->Reaction Workup NH4Cl Quench & Extraction Reaction->Workup Product 2-Pyridinemethanol Derivative Workup->Product

Diagram 2: Convergent synthetic workflow for substituted 2-pyridinemethanol derivatives.

Detailed Experimental Protocol

Preparation of the 2-Pyridinemethanol Core

Self-Validating System: The successful formation of the 2-lithiopyridine can be visually confirmed by a distinct color change (often deep red/brown in THF). If the solution remains pale, the lithiation has failed (likely due to moisture or degraded n-BuLi), and the reaction should be aborted before wasting the valuable ketone intermediate.

Reagents:

  • Substituted 2-bromopyridine (1.1 equiv)

  • Substituted diaryl ketone (e.g., (3-(cyclopentyloxy)-4-methoxyphenyl)(4-fluorophenyl)methanone) (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.15 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet. Purge the system with argon for 15 minutes.

  • Lithiation: Dissolve the substituted 2-bromopyridine (5.5 mmol) in anhydrous THF (20 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Organolithium Generation: Dropwise add n-BuLi (5.75 mmol, 2.3 mL of 2.5 M solution) via a syringe over 10 minutes. Maintain the internal temperature below -70 °C. Crucial Step: Stir the resulting dark solution at -78 °C for exactly 45 minutes to ensure complete halogen-metal exchange without degradation.

  • Nucleophilic Addition: Dissolve the diaryl ketone (5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the 2-lithiopyridine mixture over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours. Gradually remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

  • Quenching and Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-pyridinemethanol derivative.

Structure-Activity Relationship (SAR) & Quantitative Data

The optimization of the 2-pyridinemethanol scaffold involves tuning the electronic and steric properties of the aryl rings to maximize PDE4 binding affinity while optimizing pharmacokinetic (PK) parameters. According to the seminal work by Ducharme et al., replacing simple methoxy groups with bulkier cycloalkoxy groups (e.g., cyclopentyloxy) significantly enhances binding to the hydrophobic pocket of PDE4 [1].

The table below summarizes representative quantitative data demonstrating the SAR progression leading to highly potent derivatives like "Compound 9," which exhibits excellent in vitro activity, desirable PK parameters, and robust efficacy in animal models of bronchoconstriction[1].

Compound IDAryl Ring 1 (R1)Aryl Ring 2 (R2)Pyridine SubstitutionPDE4 IC₅₀ (nM)Whole Blood TNF-α IC₅₀ (nM)
1 3,4-DimethoxyphenylPhenylUnsubstituted4501200
5 3-Cyclopentyloxy-4-methoxyphenylPhenylUnsubstituted45180
7 3-Cyclopentyloxy-4-methoxyphenyl4-FluorophenylUnsubstituted1255
9 (Lead) 3-Cyclopentyloxy-4-methoxyphenyl4-Fluorophenyl5-Methyl4 15

Data Interpretation: The introduction of a cyclopentyloxy group (Compound 5) provides a 10-fold increase in potency over the dimethoxy analog (Compound 1). The addition of a para-fluoro substituent on the second aryl ring (Compound 7) protects against oxidative metabolism, improving the PK profile. Finally, the addition of a 5-methyl group on the pyridine ring (Compound 9) optimally fills a small lipophilic sub-pocket in the PDE4 active site, resulting in single-digit nanomolar potency and excellent translation to the whole blood TNF-α assay [1].

Biological Validation Workflow

To validate the synthesized compounds, two orthogonal assays must be performed:

  • Enzymatic PDE4 Assay: Measures the direct inhibition of cAMP hydrolysis. Uses a homogeneous time-resolved fluorescence (HTRF) format where the synthesized inhibitor competes with a fluorescently labeled cAMP tracer.

  • Human Whole Blood TNF-α Assay: A functional phenotypic assay. Whole blood is pre-incubated with the 2-pyridinemethanol derivative, then stimulated with Lipopolysaccharide (LPS). The inhibition of TNF-α release is quantified via ELISA. This assay confirms that the compound can penetrate cell membranes and function in a complex biological matrix, which is a critical gatekeeper for advancing to in vivo bronchoconstriction models.

References

  • Spina, D. "PDE4 inhibitors: current status." British Journal of Pharmacology, 155(3), 308-315 (2008). URL:[Link]

  • Ducharme, Y., Friesen, R. W., Blouin, M., Côté, B., Dubé, D., Ethier, D., Frenette, R., Laliberté, F., Mancini, J. A., Masson, P., Styhler, A., Young, R. N., & Girard, Y. "Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(11), 1923-1926 (2003). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of (4-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides technical support for the purification of (4-nitrophenyl)(pyridin-2-yl)methanol (CAS: 55218-75-2), a diarylmethanol intermediate often used in medicinal chemistry.

Executive Summary: Recommended Solvent Systems

For the purification of (4-nitrophenyl)(pyridin-2-yl)methanol, the choice of solvent is dictated by the interplay between the basic pyridine nitrogen, the polar nitro group, and the hydrogen-bonding hydroxyl moiety.

Primary Recommendation:

  • Single Solvent: Ethanol (Absolute or 95%) or Isopropanol (IPA) .

    • Why: These protic solvents accommodate the hydroxyl group and the basic pyridine nitrogen while maintaining a steep solubility curve (soluble at reflux, insoluble at

      
      ).
      
  • Binary System: Ethyl Acetate / Hexanes (or Heptane) .

    • Why: Ideal for "oiling out" issues. The compound dissolves in warm Ethyl Acetate; Hexane is added to reach the cloud point.

Quick Reference Data:

Property Value / Description
CAS Number 55218-75-2

| Molecular Formula |


 |
| Molecular Weight  | 230.22  g/mol  |
| Physical State  | Solid (often off-white to pale yellow) |
| Solubility Profile  | Soluble in MeOH, EtOH, DMSO, EtOAc; Low solubility in Hexanes, Water.[1][2][3] |

Solvent Selection Matrix & Screening Protocol

Do not commit the entire batch to a single solvent immediately. Use this screening matrix to determine the optimal system for your specific crude purity profile.

Solvent Performance Table
Solvent SystemTypeSuitabilityNotes
Ethanol (EtOH) Protic PolarHigh Best starting point. If yield is low, add drops of water at reflux to decrease solubility.
Isopropanol (IPA) Protic PolarHigh Often produces better crystal morphology (needles) than EtOH due to higher boiling point (

).
EtOAc / Hexanes BinaryModerate Use if the compound "oils out" in alcohols. Allows fine-tuning of polarity.
Toluene AromaticLow Risk of high solubility even at room temperature due to

-

interactions with the aryl rings.
Acetonitrile (ACN) Polar AproticModerate Good for very polar impurities, but cooling to

may be required for recovery.
Micro-Scale Screening Workflow (Diagram)

Use the following logic to select your solvent.

SolventScreening Start Start: 50mg Crude Sample TestEtOH Test 1: Dissolve in min. boiling Ethanol Start->TestEtOH SolubleHot Dissolves Hot? TestEtOH->SolubleHot CoolRT Cool to RT SolubleHot->CoolRT Yes TestEtOAc Test 2: Dissolve in min. boiling EtOAc SolubleHot->TestEtOAc No (Too insoluble) CrystalsForm Crystals Form? CoolRT->CrystalsForm UseEtOH SUCCESS: Use Ethanol CrystalsForm->UseEtOH Yes AddWater Add Water dropwise (Binary System) CrystalsForm->AddWater No (Too soluble) AddHexane Add Hexane until turbid TestEtOAc->AddHexane AddHexane->CoolRT

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on solubility behavior.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol (Standard)

This method is preferred for removing non-polar impurities and trace colored byproducts.

  • Preparation: Place the crude (4-nitrophenyl)(pyridin-2-yl)methanol in an Erlenmeyer flask.

  • Dissolution: Add absolute Ethanol (approx. 5-10 mL per gram of solute) and heat to reflux on a stir plate.

    • Note: If the solid does not dissolve completely, add more Ethanol in small portions (1 mL) until clear.

  • Filtration (Optional): If insoluble black specks remain at boiling, perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel if necessary).

    • Critical: Rapid cooling often traps impurities or causes oiling.

  • Harvesting: Once at room temperature, cool in an ice bath (

    
    ) for 30 minutes. Filter the crystals using vacuum filtration (Buchner funnel).
    
  • Washing: Wash the filter cake with cold Ethanol (

    
    ).
    
Protocol B: Binary Solvent Recrystallization (EtOAc / Hexanes)

Use this method if the compound is too soluble in alcohols or tends to form an oil.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

  • Cloud Point: While maintaining a gentle boil, add Hexanes (or Heptane) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add just enough Ethyl Acetate (drops) to make the solution clear again.

  • Crystallization: Remove from heat and allow to cool undisturbed.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. What do I do?

Cause: The melting point of the solvated compound is likely lower than the solvent's boiling point, or the solution is too concentrated (supersaturated). Solution:

  • Re-heat the mixture until the oil redissolves.

  • Dilute the solution slightly (add 10-15% more solvent).

  • Seed Crystal: If you have a pure crystal from a previous batch, add it once the solution reaches room temperature.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Q2: My crystals are yellow/orange. Is the product impure?

Analysis: The nitro group (


) often imparts a pale yellow color to the crystal lattice. However, deep orange or brown coloration usually indicates oxidation byproducts or azo-impurities.
Fix:  If the color is deep, perform a charcoal treatment .
  • Add activated carbon (1-2% w/w) to the boiling solution.

  • Stir for 5 minutes.

  • Hot filter through Celite to remove the carbon before cooling.

Q3: Why avoid acidic solvents?

Mechanism: The pyridine ring contains a basic nitrogen (pKa of conjugate acid


).
  • Using acidic solvents or solvents contaminated with acids (e.g., unneutralized silica gel fractions) will protonate the pyridine, forming a salt (pyridinium species).

  • Consequence: This drastically changes solubility (making it water-soluble) and prevents crystallization of the free base. Ensure your glassware is acid-free.

References

  • BenchChem. (2025).[4][5] Purification of Pyridin-4-ol Derivatives and Nitroaromatics: Technical Support Guide. Retrieved from

  • Royal Society of Chemistry (RSC). (2016). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14761455, (4-Nitropyridin-2-yl)methanol. Retrieved from

  • Environmental Protection Agency (EPA). (2025). Physical Properties of Nitro-Pyridyl Methanols. Retrieved from

Sources

Topic: Preventing Oiling Out During Purification of Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Diarylmethanols Current Status: Operational | Ticket Priority: High

Executive Summary: Diarylmethanols (e.g., benzhydrol derivatives) are prone to "oiling out"—a phenomenon formally known as Liquid-Liquid Phase Separation (LLPS). This occurs when the compound separates from the solution as a solute-rich liquid phase rather than a solid crystal lattice.[1][2][3][4] This is thermodynamically driven by high supersaturation or the presence of impurities that depress the melting point of the solvated compound below the crystallization temperature.

This guide provides a root-cause analysis and immediate remediation protocols for researchers encountering this issue.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My product separated as a yellow/orange oil at the bottom of the flask upon cooling. Why didn't it crystallize? A: You have likely entered the Liquid-Liquid Phase Separation (LLPS) region of the phase diagram before crossing the solubility curve for crystallization.

  • The Cause: This usually happens because the solution is too concentrated (supersaturation is too high) or the temperature is too high relative to the solvent-depressed melting point of your compound. Impurities (like unreacted ketones or Grignard byproducts) act as "solvents," further lowering the melting point.

  • The Fix: Do not cool further; the oil will likely solidify into an impure glass.

    • Reheat the mixture until the oil re-dissolves into a clear solution.

    • Add more of the "good" solvent (approx. 10-20% volume) to lower the concentration.

    • Seed the solution with pure crystals once it reaches the metastable zone (just slightly cloudy).

Q2: I am using a mixed solvent system (Ethanol/Water). The oil forms immediately when I add the water. What is happening? A: You are inducing "Oiling Out by Anti-Solvent Shock."

  • The Mechanism: Diarylmethanols are amphiphilic (lipophilic aryl rings + polar hydroxyl group). When water (anti-solvent) is added too quickly, it creates local zones of high polarity where the compound is insoluble. Because the mixture is still warm, the compound precipitates as a liquid oil rather than a solid.[5]

  • The Fix:

    • Slow Down: Add the anti-solvent dropwise with vigorous stirring.

    • Temperature Control: Keep the solution near boiling while adding the initial portion of the anti-solvent.

    • The "Cloud Point" Rule: Stop adding anti-solvent the moment a faint, persistent turbidity appears. Do not add excess anti-solvent until crystallization has visibly begun.

Q3: Can I recover the material if it has already oiled out and solidified into a hard lump? A: Yes, via Trituration or Re-crystallization .

  • Trituration: If the oil has solidified but is sticky, add a small amount of cold non-polar solvent (e.g., Hexane or Pentane) and grind the solid with a glass rod or spatula. This extracts the oily impurities from the surface, often inducing the remaining bulk to crystallize.

  • Re-crystallization: If the lump is solid, you must reheat it in the original solvent system. Note: You likely need more solvent than you originally used.

Part 2: Visualizing the Mechanism

The following diagram illustrates the thermodynamic difference between successful crystallization and oiling out. To avoid oiling out, your process trajectory must cross the Solubility Curve into the Metastable Zone without dipping into the LLPS (Oiling Out) Zone .

PhaseDiagram Start Hot Homogeneous Solution Cooling Cooling Process Start->Cooling SolubilityCurve Solubility Boundary Cooling->SolubilityCurve Metastable Metastable Zone (Ideal for Seeding) Crystals Successful Crystallization (Solid) Metastable->Crystals Nucleation/Seeding SolubilityCurve->Metastable Controlled Cooling LLPS_Boundary LLPS Boundary (Miscibility Gap) SolubilityCurve->LLPS_Boundary Rapid Cooling / High Impurity Oil Oiling Out (Liquid Droplets) LLPS_Boundary->Oil Phase Separation ImpureSolid Amorphous/Impure Solid Oil->ImpureSolid Uncontrolled Solidification

Caption: Figure 1. Thermodynamic pathway showing the risk of crossing the LLPS boundary (Red) versus the ideal crystallization path (Green).

Part 3: Experimental Protocols

Protocol A: Seeded Cooling Crystallization (The "Gold Standard")

Use this protocol to prevent oiling out in standard purifications.

Reagents: Crude Diarylmethanol, Solvent A (Good solvent, e.g., Ethanol), Solvent B (Anti-solvent, e.g., Water), Pure Seed Crystals.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Solvent A.

  • Initial Cooling: Remove from heat and allow to cool slightly (approx. 5-10°C below boiling point).

  • Anti-Solvent Addition: Add warm Solvent B dropwise until the solution becomes faintly turbid (the "Cloud Point").

  • Clarification: Add 1-2 drops of Solvent A to just clear the turbidity.

  • Seeding: Add a small amount (approx. 0.5% w/w) of pure seed crystals.

    • Critical: The seeds should not dissolve. If they do, the solution is under-saturated; repeat steps 3-4.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap the flask in a towel or place in a warm water bath that cools naturally).

    • Why: Slow cooling prevents the system from crashing into the LLPS zone.

  • Harvest: Once a heavy crop of crystals forms at room temperature, cool in an ice bath for 15 minutes, then filter.

Protocol B: Recovery of Oiled-Out Material

Use this if your flask currently contains an oily blob at the bottom.

  • Re-equilibrate: Place the flask back on the heat source. Bring the solvent to a boil.

  • Assessment:

    • If the oil dissolves:[1][2][6][7] Proceed to Step 3.

    • If the oil does not dissolve:[6] You have too much anti-solvent. Add the "Good Solvent" (e.g., Ethanol) in 1 mL portions until homogeneous.

  • Dilution: Add an additional 10-20% volume of the Good Solvent.

    • Reasoning: Dilution lowers the saturation temperature, moving the system away from the LLPS boundary.

  • Nucleation: Remove from heat. While cooling, scratch the inner wall of the flask vigorously with a glass rod at the interface of the liquid and air.

  • Observation: If oil droplets reappear, stop cooling immediately . Reheat slightly to dissolve the oil, add a seed crystal, and insulate the flask for extremely slow cooling.

Part 4: Data & Solvent Selection

Table 1: Common Solvent Systems for Diarylmethanols

System TypeSolvent Pair (Good / Anti)Application NotesRisk of Oiling Out
Single Toluene Excellent for lipophilic derivatives. High boiling point allows good solubility range.Low
Single Petroleum Ether (60-80) Good for very non-polar diarylmethanols.Medium
Binary Ethanol / Water Standard for polar derivatives. Water must be added hot.High
Binary Ethyl Acetate / Hexane Very versatile. Hexane is the anti-solvent.Medium
Binary Acetone / Water Alternative to EtOH/Water if compound is very soluble in EtOH.High

Troubleshooting Decision Tree

DecisionTree Problem Problem: Oiling Out CheckTemp Is the solution hot or cold? Problem->CheckTemp Hot Hot (>50°C) CheckTemp->Hot Cold Cold (<25°C) CheckTemp->Cold ActionHot Action: Add more Good Solvent (Reduce Saturation) Hot->ActionHot ActionCold Action: Decant solvent, Triturate oil with cold Hexane Cold->ActionCold ResultHot Re-attempt Slow Cooling + Seeds ActionHot->ResultHot ResultCold Oil solidifies? Yes -> Recrystallize No -> Chromatography ActionCold->ResultCold

Caption: Figure 2. Decision matrix for immediate remediation of oiling out events.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link][1][8][9]

  • University of York. Problems with Recrystallisations: Oiling Out. Retrieved from [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting Crystallization - Oiling Out. Retrieved from [Link]

  • West Virginia University. Crystallization and Recrystallization Guide. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Residual Pyridine from 2-Pyridinemethanol

Document ID: TS-ORG-PYR-002 Last Updated: March 2026 Audience: Synthetic Chemists, Process Engineers[1]

Executive Summary & Physicochemical Basis

Removing pyridine from 2-pyridinemethanol (2-pyridylcarbinol) is a classic separation challenge. While their boiling points at atmospheric pressure differ significantly, pyridine’s tendency to form hydrogen bonds and occlude within the polar product often renders standard rotary evaporation insufficient.

The separation relies on two physical properties:

  • Boiling Point Differential: Under vacuum, the volatility gap widens significantly.

  • Azeotropic Behavior: Pyridine forms low-boiling azeotropes with specific non-polar solvents, allowing it to be "dragged" out of the product.

PropertyPyridine (Impurity)2-Pyridinemethanol (Product)Implication
Boiling Point (atm) 115.2 °C~220 °C (extrapolated)Distillation is viable but requires high vacuum.[1]
Boiling Point (10-16 mmHg) ~40 °C112–113 °CPrimary separation window.
pKa (Conjugate Acid) 5.23~4.90Acid extraction is ineffective (both protonate).[1]
Ligand Nature MonodentateBidentate (N, O)CuSO₄ wash is contraindicated (product chelates).

Primary Workflow: Azeotropic Co-evaporation

Status: Recommended First-Line Treatment[1]

If your product is an oil containing <10% pyridine, do not increase heat. Instead, use an azeotropic entrainer to break the pyridine-product interaction.

The Mechanism

Pyridine forms a positive azeotrope with toluene (BP 110.1 °C). The presence of toluene disrupts the intermolecular forces holding pyridine in the 2-pyridinemethanol matrix, allowing it to co-distill at a lower temperature than pure pyridine.

Protocol
  • Dissolution: Dissolve the crude oily residue in Toluene (Ratio: 10 mL Toluene per 1 g Product).

  • Evaporation: Concentrate on a rotary evaporator.

    • Bath Temp: 45–50 °C.

    • Vacuum:[2] < 20 mbar.[1]

  • Repetition: Repeat this process 3 times .

  • Final Strip: Perform one final evaporation with Heptane or Dichloromethane (DCM) to remove residual toluene.

  • High Vacuum Drying: Place the flask on a high-vacuum manifold (< 1 mmHg) for 4–6 hours.

Why this works: The Toluene/Pyridine azeotrope effectively lowers the partial pressure required to lift the pyridine, "sweeping" it out of the viscous product.

Secondary Workflow: Vacuum Distillation

Status: For High Purity / Large Scale (>5g)

Because 2-pyridinemethanol has a high atmospheric boiling point (~220°C), atmospheric distillation will cause decomposition (oxidation/tarring). Vacuum distillation is mandatory.

Protocol
  • Setup: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum Requirement: High vacuum pump (oil pump) capable of 0.1 – 1.0 mmHg is ideal.

  • Fractions:

    • Fore-run: Pyridine will come off rapidly even at room temperature or slight warming under high vacuum.

    • Product Fraction: Collect at 112–115 °C @ 16 mmHg (or approx. 85–95 °C @ 1 mmHg).

  • Storage: The distilled product is hygroscopic. Store immediately under Argon/Nitrogen.

Tertiary Workflow: Flash Chromatography

Status: Polishing Step (Only if necessary)

The Problem: Both pyridine and 2-pyridinemethanol are basic.[1] On standard silica gel, they interact with acidic silanol groups, causing severe "tailing" (streaking), making separation impossible.

The Solution: Mobile Phase Deactivation

You must deactivate the silica to prevent tailing.

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Recommended System: DCM : Methanol (95:5) + 1% TEA.

  • Loading: Dissolve crude in a minimum amount of DCM/Methanol.

Critical Warnings (What NOT to do)

⛔ The "Copper Sulfate" Trap
  • Common Wisdom: "Wash organic layers with aqueous CuSO₄ to remove pyridine."

  • Why it FAILS here: This works for non-basic products. However, 2-pyridinemethanol is a bidentate ligand (the Nitrogen and the Oxygen can both bind to the metal).

  • Result: The copper will chelate your product, pulling it into the aqueous layer and turning it blue. You will lose your yield to the water phase.

⛔ The "Acid Wash" Trap
  • Common Wisdom: "Wash with dilute HCl to protonate pyridine."

  • Why it FAILS here: The pKa difference is negligible (5.2 vs 4.9). Any acid strong enough to protonate pyridine will also protonate 2-pyridinemethanol, rendering it water-soluble. You cannot selectively extract the impurity.[3][4]

Visual Decision Guides

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the appropriate purification method based on scale and purity requirements.

PurificationLogic Start Crude 2-Pyridinemethanol (Contains Pyridine) CheckScale Scale of Reaction? Start->CheckScale SmallScale Small Scale (< 1g) CheckScale->SmallScale < 1g LargeScale Large Scale (> 5g) CheckScale->LargeScale > 5g Azeotrope Method A: Azeotropic Co-evaporation (Toluene) SmallScale->Azeotrope Distill Method B: Vacuum Distillation (0.1 - 10 mmHg) LargeScale->Distill CheckPurity Does Pyridine Persist? Azeotrope->CheckPurity Distill->CheckPurity Chromatography Method C: Flash Column (Must use TEA/NH4OH) CheckPurity->Chromatography Yes (Trace remains) Final Pure Product (Store under Ar) CheckPurity->Final No (Clean) Chromatography->Final

Figure 2: The Azeotropic Removal Workflow

Caption: Step-by-step mechanism of using Toluene to strip residual Pyridine.[1]

AzeotropeFlow Step1 Crude Oil (Product + Pyridine) Step2 Add Toluene (Forms Azeotrope) Step1->Step2 Dissolve Step3 Rotovap @ 50°C (Pyridine/Tol removed) Step2->Step3 Evaporate Step3->Step2 Repeat 3x Step4 High Vac Drying (<1 mmHg) Step3->Step4 Final Step

Troubleshooting & FAQ

Q: My product is an oil, but the literature says it should be a solid (MP ~5°C). Is it impure? A: Not necessarily.[1] 2-Pyridinemethanol has a melting point of roughly 5°C, meaning it is a liquid at room temperature.[5][6][7] However, it is extremely hygroscopic . If it has absorbed water, it will remain a viscous oil. Dry it over molecular sieves or under high vacuum to assess true purity.

Q: Can I use Heptane instead of Toluene? A: Yes. Heptane also forms an azeotrope with pyridine (BP ~90°C). It is less effective at dissolving the polar product than toluene, but it is easier to remove at the end. A common trick is 2x Toluene evaporations followed by 1x Heptane evaporation.

Q: I see a spot on TLC that trails right under my product. Is that pyridine? A: Pyridine is volatile and usually evaporates off a TLC plate before you can visualize it. If you see a persistent trailing spot, it is likely N-oxide impurity or decomposition, not pyridine. Pyridine is best detected by 1H NMR (look for peaks at roughly 8.6, 7.6, and 7.2 ppm in CDCl₃).

References

  • Sigma-Aldrich. (2024). 2-Pyridinemethanol Product Specification & Properties. Link

  • National Institute of Standards and Technology (NIST). (2023). Pyridine: Phase change data and Azeotropes. NIST Chemistry WebBook.[6] Link

  • PubChem. (2024).[1] Compound Summary: 2-Pyridinemethanol (Piconol).[1][5][8] National Library of Medicine. Link[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

optimizing enantiomeric excess in asymmetric transfer hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist | Topic: Asymmetric Transfer Hydrogenation (ATH)

Introduction: The Selectivity-Activity Paradox

Welcome to the ATH Technical Support Center. If you are reading this, you are likely facing a common paradox in Asymmetric Transfer Hydrogenation: you have conversion, but your enantiomeric excess (ee) is suboptimal.

Unlike pressure hydrogenation, ATH relies on a delicate Metal-Ligand Bifunctional Mechanism . The catalyst does not merely activate molecular hydrogen; it acts as a template that simultaneously delivers a hydride (from the metal) and a proton (from the ligand amine) to the substrate. Optimizing ee requires maintaining the integrity of this "lock-and-key" transition state while suppressing three specific failure modes: Racemization , Background Reaction , and Catalyst Deactivation .

This guide is structured to troubleshoot these specific failure modes.

Part 1: Critical System Architecture (Pre-Reaction)

Before troubleshooting, verify your system configuration.[1] The choice of Hydrogen Donor (H-donor) is the single most significant variable determining the ceiling of your enantiomeric excess.

The H-Donor Decision Matrix
FeatureIsopropanol (IPA) Formic Acid / TEAF
Thermodynamics Reversible (Equilibrium driven)Irreversible (Kinetic control)
Risk to ee High. Product can re-oxidize (racemize) via Oppenauer oxidation if left too long.Low. CO₂ off-gassing prevents reverse reaction.
Base Requirement Catalytic base (e.g.,

-BuOK, KOH) required to activate precatalyst.
Stoichiometric base (Et₃N) often used as azeotrope (TEAF).
Best For Robust substrates; initial screening; cost-sensitive processes.High-value intermediates; substrates prone to racemization; maximizing ee.[2]

Technical Insight: If you observe high ee initially that erodes over time, you are likely using IPA and suffering from thermodynamic equilibration. Switch to Formic Acid/Triethylamine (TEAF) immediately.

Part 2: Troubleshooting & Optimization (Q&A)

Scenario A: "My conversion is full, but ee is stuck at 50-70%."

Q1: Is your reaction temperature too high?

  • Diagnosis: ATH is an exothermic process. While higher temperatures increase turnover frequency (TOF), they often erode selectivity by allowing the substrate to access higher-energy (less selective) transition states.

  • The Fix: Lower the temperature to 0°C or -10°C.

  • Causality: The difference in activation energy (

    
    ) between the major and minor enantiomeric pathways is often small. Lowering 
    
    
    
    magnifies the impact of this energy difference, favoring the lower-energy (enantioselective) pathway.

Q2: Are you seeing a "Background Reaction"?

  • Diagnosis: A non-catalyzed, racemic reduction is competing with your chiral catalyst. This is common if you are using IPA with strong inorganic bases (KOH, NaOH).

  • Test: Run the reaction without the metal catalyst but with the base and H-donor. If you see conversion, you have a background reaction.

  • The Fix:

    • Reduce the base loading (keep Base:Catalyst ratio approx 1:1 to 2:1).

    • Switch to a weaker base or the Formic Acid system (which is acidic/buffered).

Scenario B: "The ee drops as the reaction proceeds."

Q3: Is your product racemizing?

  • Diagnosis: In IPA, the catalyst can accept a hydride back from your chiral alcohol product, converting it back to the ketone (Oppenauer oxidation). Since the reverse reaction is microscopic, it eventually equilibrates to a racemic mixture.

  • The Fix:

    • Monitor closely: Quench the reaction immediately upon reaching full conversion.

    • Switch to Irreversible Mode: Use Formic Acid/Triethylamine (5:2 azeotrope). The byproduct is CO₂, which leaves the system, rendering the reverse reaction impossible [1].

Scenario C: "I am reducing a -keto ester and the ee is variable."

Q4: Are you utilizing Dynamic Kinetic Resolution (DKR)?

  • Context: For

    
    -substituted 
    
    
    
    -keto esters, the
    
    
    -center is acidic and labile.[3] You want this center to racemize rapidly so the catalyst can selectively reduce one enantiomer of the ketone faster than the other.
  • The Fix:

    • Solvent: Use Dichloromethane (DCM) or IPA.

    • Base: Ensure enough base is present to facilitate the rapid racemization of the starting material (keto-enol tautomerism) [2].

    • Synchronization: The rate of substrate racemization (

      
      ) must be faster than the rate of reduction (
      
      
      
      ). If reduction is too fast, you get a kinetic resolution (max 50% yield).

Part 3: Visualization of Logic

Workflow: Troubleshooting Low Enantioselectivity

ATH_Troubleshooting Start ISSUE: Low Enantiomeric Excess (ee) Check_Donor 1. Check Hydrogen Donor Start->Check_Donor Is_IPA Using Isopropanol? Check_Donor->Is_IPA Check_Time Does ee drop over time? Is_IPA->Check_Time Yes Check_Base 2. Check Base Loading Is_IPA->Check_Base No (Using FA) Action_Switch SWITCH to Formic Acid/TEAF (Prevent Reversibility) Check_Time->Action_Switch Yes (Racemization) Check_Time->Check_Base No Background_Test Run 'Blank' Reaction (Base + Substrate - Catalyst) Check_Base->Background_Test Is_Background Conversion Observed? Background_Test->Is_Background Action_LessBase Reduce Base Loading or Switch to Weaker Base Is_Background->Action_LessBase Yes Check_Temp 3. Check Temperature Is_Background->Check_Temp No Action_Cool Lower Temp (-10°C to 0°C) Check_Temp->Action_Cool

Caption: Decision tree for isolating the root cause of low enantioselectivity in ATH reactions.

Mechanism: Metal-Ligand Bifunctional Catalysis[4][5][6][7]

Understanding why the reaction works is crucial for troubleshooting. The catalyst does not require the substrate to bind to the metal (inner sphere); instead, it operates via an outer-sphere mechanism .

Noyori_Mechanism PreCat Pre-Catalyst (Ru-Cl species) Active 16e⁻ Active Species (Ru-Amido) PreCat->Active + Base - HCl Hydride 18e⁻ Reducing Species (Ru-Hydride-Amine) Active->Hydride + H-Donor (HCOOH/IPA) - CO₂/Acetone TS Transition State (Concerted H⁻/H⁺ Transfer) Hydride->TS + Substrate (Ketone) TS->Active Release Product Product Chiral Alcohol (High ee) TS->Product

Caption: The Noyori catalytic cycle. Note that the 16e⁻ species must be regenerated. If the base is depleted, the cycle stops (stalled conversion).

Part 4: Standard Operating Protocol (High-Fidelity)

Objective: Asymmetric reduction of Acetophenone using RuCl(p-cymene)[(S,S)-TsDPEN] with Formic Acid (Irreversible).

Reagents
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%)

  • Substrate: Acetophenone (1.0 eq)

  • H-Donor: Formic Acid / Triethylamine (5:2 molar ratio azeotrope)

  • Solvent: Dichloromethane (DCM) or neat (if liquid substrate)

Step-by-Step Procedure
  • Catalyst Pre-treatment (Optional but Recommended):

    • In a vial, dissolve the Ru-precatalyst in a small amount of DCM.

    • Why: Ensures the catalyst is fully solvated before meeting the acidic H-donor.

  • Reaction Assembly:

    • To a reaction flask equipped with a magnetic stir bar, add the substrate (Acetophenone).

    • Add the Formic Acid/TEAF mixture (typically 2-5 equivalents relative to substrate).

    • Critical Check: Ensure the system is under an inert atmosphere (Nitrogen/Argon) if the ligand is air-sensitive, though TsDPEN is robust.

  • Initiation:

    • Add the catalyst solution to the mixture.

    • Temperature Control: Immediately place in a bath at 0°C .

    • Why: Starting cold suppresses the initial exotherm and maximizes the kinetic differentiation of the enantiomers.

  • Monitoring:

    • Monitor via TLC or GC.

    • Stop Point: Stop exactly when starting material is consumed. Do not "cook" the reaction overnight unnecessarily.

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash organic layer with saturated NaHCO₃ (to remove residual formic acid).

    • Dry over Na₂SO₄ and concentrate.

References

  • Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001).[4] Metal-Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogenation. Journal of Organic Chemistry. [Link]

  • Palmer, M., & Wills, M. (2009). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds. Tetrahedron: Asymmetry. [Link]

  • Wu, X., & Xiao, J. (2007). Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones – A Green Approach. Chemical Communications. [Link]

Sources

Technical Support Center: Separation of (4-Nitrophenyl)(pyridin-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Enantioseparation of (4-nitrophenyl)(pyridin-2-yl)methanol Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Molecule Profile

Target Molecule: (4-Nitrophenyl)(pyridin-2-yl)methanol CAS: 98197-88-7 (racemate) Challenge: This molecule presents a "push-pull" electronic system. The pyridine ring is basic (pKa ~5.2), while the p-nitro group is strongly electron-withdrawing. This duality complicates separation:

  • Basicity: The pyridine nitrogen interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Electronic Effects: The nitro group alters the

    
    -
    
    
    
    interaction potential with phenyl-based chiral selectors.

Recommended Strategy:

  • Analytical/Small Scale: Normal-Phase Chiral HPLC on polysaccharide-based columns (Amylose/Cellulose) with basic additives.

  • Preparative/Batch Scale: Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B).[1]

Method A: Chiral HPLC (Analytical & Semi-Prep)

Primary Protocol: Polysaccharide-Based Separation[2]

Column Selection: The presence of the pyridine ring necessitates a column capable of hydrogen bonding and


-

interactions.
  • Gold Standard: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated).

  • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase Optimization: Standard neutral mobile phases (Hexane/IPA) will fail due to the pyridine moiety. You must use a basic additive.

ParameterRecommendationReason
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Standard normal phase polarity for diaryl methanols.
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)CRITICAL: Masks silanol sites and suppresses pyridine ionization, preventing peak tailing.
Flow Rate 1.0 mL/min (Analytical)Standard linear velocity.
Detection UV @ 254 nmNitro and Pyridine groups have strong absorbance here.
Temperature 25°CLower temperature (10-15°C) can improve resolution (

) if separation is partial.
Troubleshooting Guide (HPLC)

Q: My peaks are tailing severely (


). What is wrong? 
A:  You are likely experiencing "silanol dragging." The pyridine nitrogen is hydrogen-bonding with the silica support.
  • Fix: Increase the basic additive (DEA) concentration to 0.2% or 0.5%.

  • Fix: Switch to an immobilized column (Chiralpak IA/IC) which allows for more robust solvent options (e.g., adding DCM to solubilize the sample better).

Q: I see no separation (single peak). A: The chiral recognition mechanism is failing.

  • Fix 1: Switch alcohol modifier. Change Isopropanol to Ethanol (creates a different solvation shell around the chiral selector).

  • Fix 2: Change the column physics. If using OD-H (Cellulose), switch to AD-H (Amylose). The helical twist difference often resolves isomers that the other cannot.

Q: The retention times are shifting between runs. A: The column is not equilibrated with the basic additive.

  • Fix: Flush the column with the mobile phase (containing DEA) for at least 30 column volumes before the first injection. The stationary phase needs to be "saturated" with the amine modifier.

Method B: Enzymatic Kinetic Resolution (Preparative Scale)

For scales >1 gram, HPLC becomes expensive. Kinetic resolution using lipases is highly effective for secondary benzylic alcohols.

The Mechanism

Lipases (specifically Candida antarctica Lipase B) generally follow the Kazlauskas Rule , preferentially acetylating the (


)-enantiomer of secondary alcohols, leaving the (

)-alcohol unreacted.
Protocol: CAL-B Mediated Acetylation

Reagents:

  • Substrate: Racemic (4-nitrophenyl)(pyridin-2-yl)methanol

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B)[2]

  • Acyl Donor: Vinyl Acetate (Irreversible; drives equilibrium)[3]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of racemate in 20 mL of MTBE.

  • Acyl Donor: Add 5 equivalents of Vinyl Acetate.

  • Initiation: Add 50 mg of Novozym 435 beads.

  • Incubation: Shake at 30-40°C @ 200 rpm.

  • Monitoring: Monitor by HPLC (using the method above). You will see the alcohol peak decrease and a new, less polar ester peak appear.

  • Termination: Stop when conversion reaches exactly 50% (theoretical maximum yield).

  • Workup: Filter off the enzyme beads (can be recycled). Evaporate solvent.

  • Separation: Separate the (

    
    )-alcohol from the (
    
    
    
    )-acetate using standard flash chromatography (Silica gel; Hexane/EtOAc gradient). The alcohol is much more polar than the ester.
  • Hydrolysis (Optional): Hydrolyze the (

    
    )-acetate with 
    
    
    
    /MeOH to recover the (
    
    
    )-alcohol.
Troubleshooting Guide (Enzymatic)

Q: The reaction is extremely slow (<10% conversion after 24h). A: The nitro group is electron-withdrawing, reducing the nucleophilicity of the hydroxyl group.

  • Fix: Switch solvent to Toluene . Aromatic solvents often enhance

    
    -
    
    
    
    stacking with the enzyme active site for aromatic substrates.
  • Fix: Increase temperature to 50°C (Novozym 435 is stable up to 60°C).

Q: The enantiomeric excess (


) is poor. 
A:  The reaction may have run past 50% conversion.
  • Fix: Stop the reaction at 45% conversion to ensure the remaining substrate is optically pure (

    
    ).
    
  • Fix: Ensure the solvent is anhydrous . Water causes hydrolysis of the acyl donor and the product ester, creating a reversible equilibrium that destroys selectivity.

Visual Workflows

Figure 1: Method Development Decision Tree

G Start Start: Racemic (4-nitrophenyl)(pyridin-2-yl)methanol Scale Determine Scale Start->Scale Analytical Analytical (<100 mg) Scale->Analytical Prep Preparative (>1 g) Scale->Prep HPLC_Select Select Column: Chiralpak IA or OD-H Analytical->HPLC_Select Enzyme_Select Enzyme: Novozym 435 (CAL-B) Prep->Enzyme_Select MobilePhase Mobile Phase: Hex/IPA + 0.1% DEA HPLC_Select->MobilePhase Check_Peak Check Peak Shape MobilePhase->Check_Peak Tailing Tailing? Increase DEA to 0.2% Check_Peak->Tailing As > 1.5 Success_HPLC Success: Baseline Separation Check_Peak->Success_HPLC As < 1.2 Tailing->Success_HPLC Solvent_Select Solvent: MTBE or Toluene Enzyme_Select->Solvent_Select Acyl_Donor Donor: Vinyl Acetate (5 eq) Solvent_Select->Acyl_Donor Monitor Monitor Conversion (Target 50%) Acyl_Donor->Monitor Workup Flash Column Separation Monitor->Workup Conv = 50%

Caption: Decision matrix for selecting between HPLC and Enzymatic Resolution based on scale and peak performance.

Data Summary & Reference Standards

ParameterValue / Condition
Typical Retention Times (HPLC)

min,

min (Chiralcel OD-H, Hex/IPA/DEA 90:10:0.1)
Selectivity Factor (

)
Typically 1.2 - 1.4 on Amylose/Cellulose phases
Resolution (

)

(Baseline separated)
Absolute Configuration Typically: Peak 1 = (

), Peak 2 = (

) (Must verify with authentic std or X-ray)
Enzymatic Preference CAL-B acetylates the (

)-enantiomer (Kazlauskas Rule)

References

  • Benchchem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. (Provides foundational protocols for pyridine-methanol separations). Link

  • Phenomenex. (2020).[4][5] Chiral HPLC Separations Guidebook. (Detailed methodology for amine-containing chiral compounds). Link

  • Ghanem, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. (Review of lipase activity on secondary alcohols). Link

  • Lizza, J. R., & Wipf, P. (2020).[4] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Organic Syntheses, 97, 96-124.[4] (Handling and purification of nitrophenyl derivatives). Link

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. (Comparison of separation modes for pharmaceutical intermediates). Link

Sources

stability of (4-nitrophenyl)(pyridin-2-yl)methanol in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical behaviors, extraction challenges, and stability profiles of (4-nitrophenyl)(pyridin-2-yl)methanol when subjected to acidic environments.

Unlike standard benzylic alcohols, the structural combination of a basic pyridine ring and a strongly electron-withdrawing nitrophenyl group gives this molecule a highly unique reactivity profile in acid.

Mechanistic Insights: The "Why" Behind Acid Stability

To master the handling of (4-nitrophenyl)(pyridin-2-yl)methanol, you must understand the causality of its molecular behavior. When exposed to acidic media, the molecule faces two competing sites for protonation:

  • The Pyridine Nitrogen: With a pKa of approximately 5.2[1], the pyridine nitrogen is the most basic site on the molecule. In dilute acid (pH < 5), it protonates instantly to form a water-soluble pyridinium salt. This fundamental shift drastically alters the molecule's solubility profile, driving it out of organic solvents and into the aqueous phase[2].

  • The Hydroxyl Oxygen: If subjected to concentrated, strong acids (pH < 0), the hydroxyl group may protonate to form an

    
     leaving group. In typical diaryl methanols, this leads to the rapid loss of water and the formation of a resonance-stabilized diarylmethyl cation (carbocation). However, this pathway is blocked in (4-nitrophenyl)(pyridin-2-yl)methanol.  The transition state for this cleavage is severely destabilized by the dual electron-withdrawing effects of the 4-nitrophenyl group (-I, -M effects) and the newly protonated pyridinium ring. Because strong electron-withdrawing groups drastically increase the kinetic and thermodynamic instability of diarylmethyl cations[3], the 
    
    
    
    bond remains remarkably intact. Furthermore, the compound shows high resistance to Lewis acid-mediated etherification or cleavage[4].

Troubleshooting & FAQs

Q: I performed a standard 1M HCl aqueous wash to remove basic impurities from my reaction mixture, but my product completely disappeared from the organic layer. Where did it go? A: At pH 0, your compound exists entirely as a highly polar pyridinium salt[2]. This cationic state strips the molecule of its lipophilicity, causing it to partition quantitatively into the acidic aqueous layer. Solution: See Protocol 1 below to recover your product via neutralization.

Q: Will prolonged exposure to trifluoroacetic acid (TFA) during purification cause dehydration or polymerization? A: No. The formation of the requisite carbocation intermediate is thermodynamically blocked by the intense electron-withdrawing nature of the adjacent rings[3]. The compound will remain stable as a TFA salt without undergoing SN1 solvolysis or dehydration.

Q: Can I use nitric acid (


) or sulfuric acid (

) mixtures to force the compound into solution?
A: Avoid oxidizing acids like

. While the

bond is stable to non-oxidizing cleavage, the secondary alcohol itself is highly susceptible to oxidation. Exposure to oxidative environments will rapidly convert your product into the corresponding ketone, (4-nitrophenyl)(pyridin-2-yl)methanone[2].

Quantitative Physicochemical Data

Physicochemical ParameterNeutral State (pH > 7)Acidic State (pH < 3)Scientific Implication
Pyridine Ionization Free Base (Neutral)Pyridinium (Cationic)Dictates extraction solvent choice and chromatography modifiers.
Aqueous Solubility Very Low (< 1 mg/mL)High (> 50 mg/mL)Compound migrates to the aqueous layer during acidic workups.
Carbocation Stability N/AExtremely LowResists acid-catalyzed dehydration/SN1 reactions.
Oxidation Susceptibility ModerateHigh (in oxidizing acids)Avoid

; use HCl, TFA, or

safely.

Experimental Workflows & Protocols

Protocol 1: Self-Validating Acid-Base Recovery Extraction

Objective: Recover (4-nitrophenyl)(pyridin-2-yl)methanol that has mistakenly partitioned into an acidic aqueous waste stream.

  • Initial Validation: Spot the acidic aqueous layer on a TLC plate (Silica gel, UV 254 nm). The compound will stay at the baseline (

    
    ) due to its cationic state.
    
  • Neutralization: Slowly add saturated aqueous

    
     to the acidic solution while stirring continuously. Continue addition until gas evolution (
    
    
    
    ) ceases and the pH reaches 8.0–8.5 (verify strictly with pH paper).
  • Observation: The aqueous layer will become cloudy as the neutral, lipophilic free base precipitates out of solution.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Shake vigorously in a separatory funnel, vent, and allow the layers to separate.

  • Final Validation: Spot the organic layer on TLC (Eluent: 50:50 EtOAc/Hexane). The compound will now migrate with an

    
     of ~0.4, confirming successful recovery. Dry the organic layer over anhydrous 
    
    
    
    and concentrate in vacuo.
Protocol 2: Acid-Stress Stability Testing (HPLC-UV)

Objective: Validate the stability of the compound in 0.1 M HCl over 24 hours to ensure formulation viability.

  • Stock Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile[2].

  • Acid Stress: Mix 0.5 mL of the stock solution with 0.5 mL of 0.1 M HCl in a sealed amber vial (amber glass is required to prevent concurrent photodegradation of the pyridine ring)[2].

  • Incubation: Maintain the solution at 40°C for 24 hours.

  • Quenching (Critical Step): Quench the reaction by adding 0.5 mL of 0.1 M NaOH to neutralize the pH prior to column injection. Causality: Injecting the pyridinium salt directly onto a standard C18 column without an ion-pairing agent will cause severe peak tailing.

  • Validation: Inject onto a C18 RP-HPLC column. Compare the chromatogram against a baseline control (Stock + 0.5 mL water). The absence of a new peak at a lower retention time confirms the

    
     bond remained intact.
    

Mechanistic Pathway Visualization

G A (4-nitrophenyl)(pyridin-2-yl)methanol (Neutral Free Base) B Pyridinium Cation (Stable in Aqueous Acid) A->B + H+ (pH < 5) Rapid N-Protonation C O-Protonated Intermediate (Transient State) B->C + H+ (pH < 0) Strong Acid D Diarylmethyl Cation (Formation Blocked) C->D - H2O Thermodynamically Unfavorable

Fig 1: Protonation pathway and blocked carbocation formation in acidic conditions.

References

  • Technical Support Center: Stability of 1-(Pyridin-2-yl)propane-1,3-diol | Benchchem | 2

  • Nucleophilic reactivity of the azide ion in various solvents (The nature of the transition state in diarylmethyl cation) | ResearchGate | 3

  • Piconol | C6H7NO | CID 11474 | PubChem - NIH | 1

  • Organic & Biomolecular Chemistry | RSC Publishing | 4

Sources

troubleshooting low yields in sodium borohydride reduction of pyridyl ketones

Technical Support Center: NaBH Reduction of Pyridyl Ketones

Topic: Troubleshooting Low Yields & Isolation Failures Audience: Medicinal Chemists, Process Chemists, Graduate Researchers[1]

The Core Problem: Why is this difficult?

Unlike phenyl ketones, pyridyl ketones possess a basic nitrogen atom and an electron-deficient ring.[1] These features create three distinct failure modes:

  • Product Trapping (Water Solubility): Pyridyl alcohols are highly polar and amphoteric.[1] Standard aqueous workups often wash the product down the drain.

  • Boron Complexation: The pyridine nitrogen is a strong Lewis base. It can coordinate with boron species (borates or transient boranes) generated during the reaction, forming stable complexes that do not extract into organic solvents.[1]

  • Reaction Stalling: While the electron-deficient ring should make the carbonyl more electrophilic, the nitrogen can chelate the reducing agent or the metal cation, altering the transition state geometry (especially in 2-pyridyl ketones).

Diagnostic Workflow

Before modifying your protocol, use this decision tree to identify if your issue is chemical conversion or product isolation .

TroubleshootingStartLow Yield ObservedTLCAnalyze Crude Reaction Mixture(Direct Spotting, No Workup)Start->TLCIsSMIs Starting Material (SM)Still Present?TLC->IsSMYesYes: Conversion IssueIsSM->YesSM VisibleNoNo: Isolation IssueIsSM->NoOnly Product SpotSolventCheck Solvent System(MeOH is preferred)Yes->SolventpHCheck Workup pH(Must be > pH 8)No->pHLucheApply Luche Conditions(Add CeCl3)Solvent->LucheAlready using MeOHExtractModify Extraction Solvent(Use EtOAc/IPA or CHCl3/IPA)pH->Extract

Figure 1: Diagnostic logic for isolating the cause of yield loss.

Module 1: Solving Incomplete Conversion

If starting material remains despite excess NaBH

The "Luche" Fix (Recommended)

The addition of Cerium(III) Chloride (CeCl


  • Mechanism: Ce

    
     is a hard Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity.[1] Crucially, it facilitates 1,2-reduction over 1,4-reduction (if an alkene is present) and disrupts potential N-B coordination.[1]
    
  • Protocol:

    • Dissolve ketone (1.0 eq) and CeCl

      
      [1]·7H
      
      
      O (1.0 eq) in Methanol (0.4 M).[1]
    • Stir for 15 minutes at 0°C to ensure complexation.

    • Add NaBH

      
       (1.2 eq) portion-wise.[1] Gas evolution will occur.[2][3][4]
      
    • Monitor by TLC.[5][6]

The "Acid-Assisted" Fix

If CeCl

  • Caution: Adding acid releases H

    
     gas rapidly.
    
  • Protocol: Add glacial acetic acid (1-2 eq) to the NaBH

    
     suspension in THF/Diglyme before adding the ketone.
    

Module 2: Solving Isolation Failures (The "Missing Mass")

This is the most common cause of low yields. Pyridyl methanols are "water-loving" molecules. A standard "quench with HCl, extract with DCM" protocol will fail.[1]

The Solubility Trap
SolventSolubility of Pyridyl MethanolResult
Water (Acidic pH) Very High Product is protonated (Pyridinium salt). Stays in water.[7][8]
Water (Neutral pH) High Product H-bonds with water.[1] Hard to extract.
DCM (Dichloromethane) Moderate/LowOften insufficient to pull product from water.[1]
Ethyl Acetate ModerateBetter than DCM, but requires volume.[1]
Chloroform/Isopropanol (3:1) High Best choice for extraction.
Protocol: The "Salting Out" Workup

Use this rigorous isolation method to recover water-soluble pyridyl alcohols.

  • Quench: Add Saturated NH

    
    Cl or 1M HCl to the reaction mixture to destroy excess hydride.
    
    • Critical Step: Stir for 30 minutes. If a Boron-Pyridine complex has formed, time and acid are required to hydrolyze the N-B bond.

  • Evaporation: Remove the reaction solvent (Methanol/Ethanol) completely under reduced pressure. Do not try to extract from the methanol mixture.[9]

  • Resuspension: Dissolve the residue in a minimum amount of water.

  • pH Adjustment (The Swing):

    • The mixture is currently acidic. The pyridine is protonated (Py-H

      
      ).
      
    • Add solid Na

      
      CO
      
      
      or NaOH solution until pH ≈ 9-10 . You must deprotonate the pyridine nitrogen to make it organic-soluble.
  • Saturation: Saturate the aqueous layer with solid NaCl (brine effect). This pushes the organic product out of the aqueous phase.

  • Extraction: Extract 3-4 times with a polar organic mixture.

    • Recommended:Chloroform : Isopropanol (3:1) or Ethyl Acetate : Isopropanol (9:1) .[1]

  • Drying: Dry combined organics over Na

    
    SO
    
    
    (Magnesium sulfate is slightly Lewis acidic and can bind pyridines; Sodium sulfate is safer).

Module 3: Breaking the Boron-Pyridine Complex

In rare cases (especially with 2-pyridyl ketones), the Nitrogen-Boron bond is exceptionally strong. If the standard workup yields a gummy solid or low mass, the boron is likely still attached.

The Oxidative Workup (Last Resort)

If acid hydrolysis fails, use oxidation to destroy the boron species.

  • Warning: Pyridines can form N-oxides with strong oxidants. Control the temperature strictly.

  • Protocol:

    • After the reaction is complete, add 3M NaOH (excess).

    • Add 30% H

      
      O
      
      
      dropwise at 0°C .
    • Stir for 30 minutes at room temperature.

    • Extract immediately.

Visualizing the Chelation Issue

The diagram below illustrates how the pyridine nitrogen traps the boron species, preventing product release.

Chelationcluster_0Reaction Intermediatecluster_1Standard Workup (Fail)cluster_2Correct Workup (Success)ComplexBoron-PyridineComplexAcidAdd Acid (H+)Complex->AcidProtonationBaseBasify (pH > 9)Complex->BaseHydrolysisSaltPyridinium Salt(Water Soluble)Acid->SaltTrapped in Aq.ExtractFree Base(Organic Soluble)Base->ExtractIsolated Yield

Figure 2: The chemical fate of the product during workup. Acidic conditions trap the product; basic conditions release it.

Frequently Asked Questions (FAQs)

Q: Does the position of the nitrogen (2-, 3-, or 4-pyridyl) matter? A: Yes.

  • 2-Pyridyl: Most problematic. The nitrogen is close to the carbonyl, allowing for bidentate chelation with the metal/boron. This stabilizes the complex, making hydrolysis difficult. Requires longer acidic stir times or oxidative workup.

  • 4-Pyridyl: Most soluble in water. The polarity is symmetric, making extraction into DCM very difficult. Requires the "Salting Out" method with IPA/CHCl

    
    .
    

Q: Can I use Lithium Aluminum Hydride (LiAlH


) instead?A:1



1

Q: My product is an oil but should be a solid. Is it impure? A: Pyridyl methanols are notorious for holding onto solvent (hydrogen bonding) or trace water.[1] High-vacuum drying with gentle heat (40°C) is often necessary to induce crystallization.[1] If it remains an oil, check for Boron contamination (broad peak in


1

References

  • Luche Reduction Mechanism & Utility

    • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • General NaBH

    
     Reduction Guide: 
    
    • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[3][4][10][11][12]

  • Solubility of Pyridines

    • BenchChem. Solubility of 4-Pyridinemethanol in Common Laboratory Solvents. (General reference for solubility data).[1]

  • Boron-Pyridine Complex Stability

    • Organic Chemistry Portal.[8][13] Reductions using Borane-Pyridine Complex. (Illustrates the stability of the N-B bond).

Technical Support Center: Purification of 2-Pyridinemethanol Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the chromatographic purification of 2-pyridinemethanol derivatives.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions to streamline your purification workflow.

Issue 1: Peak Tailing

Q: Why are the chromatographic peaks for my 2-pyridinemethanol derivatives showing significant tailing?

A: Peak tailing is a common issue when purifying basic compounds like 2-pyridinemethanol derivatives on silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[3] This strong interaction leads to a secondary retention mechanism, causing a portion of the analyte to lag behind the main peak, resulting in a "tail".[2]

Other potential causes for peak tailing include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[4]

  • Physical Issues: A poorly packed column, voids in the column bed, or excessive dead volume in the system can distort peak shape.[4][5]

  • Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can lead to peak distortion.[4]

Solutions to Reduce or Eliminate Peak Tailing:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the eluent is a highly effective strategy.[1] TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your 2-pyridinemethanol derivative.[6] A typical concentration of TEA is 0.1-1% (v/v) in the mobile phase.

    • pH Adjustment (for Reverse-Phase): When using reverse-phase chromatography (e.g., C18), lowering the mobile phase pH to around 2.5-3.0 can protonate the silanol groups, minimizing their interaction with the protonated pyridine derivative.

  • Choice of Stationary Phase:

    • Deactivated Silica Gel: Use end-capped silica gel or a high-purity "Type B" silica column, which have a lower concentration of active silanol groups.[7]

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Polymer-Based Columns: These columns lack silanol groups and can provide excellent peak shapes for basic analytes.[4]

Issue 2: Poor Resolution and Co-eluting Impurities

Q: My target 2-pyridinemethanol derivative is co-eluting with an impurity. How can I improve the separation?

A: Achieving good resolution requires optimizing the selectivity and efficiency of your chromatographic system.[4]

Strategies for Improving Resolution:

  • Optimize Mobile Phase Selectivity:

    • Solvent System Adjustment: Systematically vary the ratio of your polar and non-polar solvents. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find one that provides the best separation (a target Rf value of 0.2-0.4 for your product is a good starting point for column chromatography).[8]

    • Change Solvent Composition: If you are using a hexane/ethyl acetate system, for example, try switching to a dichloromethane/methanol system. Different solvents interact with your compounds in unique ways, which can significantly alter selectivity.[4][9]

  • Increase Column Efficiency:

    • Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column is a common cause of poor resolution.[10]

    • Column Dimensions: Using a longer and/or narrower column can increase the number of theoretical plates and improve separation, although this will also increase the run time and back pressure.[4]

    • Particle Size: Smaller stationary phase particles lead to higher efficiency but require higher pressure to maintain flow.[7]

  • Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can significantly improve separation.[11]

Issue 3: Low Recovery or Degradation of the Product

Q: I'm experiencing low recovery of my 2-pyridinemethanol derivative after column chromatography. What are the possible causes and solutions?

A: Low recovery can be attributed to irreversible adsorption onto the stationary phase or degradation of the compound during purification.[4] The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[4]

Troubleshooting Low Recovery and Degradation:

  • Assess Compound Stability on Silica Gel:

    • 2D-TLC Test: Before running a column, perform a two-dimensional TLC analysis. Spot your compound in one corner of a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system. If your compound is stable, you should see a single spot on the diagonal. The appearance of off-diagonal spots indicates degradation.[4]

  • Solutions to Prevent Degradation and Improve Recovery:

    • Deactivate Silica Gel: Add a small amount of triethylamine to your eluent to neutralize the acidic sites on the silica gel.[1]

    • Use an Alternative Stationary Phase: If your compound is highly sensitive to acid, consider using neutral alumina or a polymer-based resin for your purification.[4]

    • Minimize Contact Time: Do not let your compound sit on the column for an extended period. Elute it as efficiently as possible.

    • Post-Purification Handling: Ensure that you are not losing your product during the solvent removal step (e.g., rotary evaporation). Use appropriate temperatures to avoid decomposition of your purified compound.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for purifying a 2-pyridinemethanol derivative on silica gel?

A common and effective starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[8] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to increase the eluting power.[12] Another common system is dichloromethane and methanol, which is suitable for more polar derivatives.[13]

Q2: How much silica gel should I use for my purification?

A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.[8] This ratio can be adjusted based on the difficulty of the separation. For closely eluting compounds, a higher ratio may be necessary.

Q3: What is the best way to load my sample onto the column?

There are two main methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent and carefully apply it to the top of the column.[8]

  • Dry Loading: If your compound is not very soluble in the initial eluent, you can pre-adsorb it onto a small amount of silica gel. Dissolve your compound in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column. This method often leads to better resolution.

Q4: Can I use other purification techniques besides column chromatography?

Yes, several other techniques can be effective for purifying 2-pyridinemethanol derivatives:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like pyridines from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid. The basic pyridine derivative will be protonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is basified to regenerate the neutral pyridine derivative, which can then be extracted back into an organic solvent.[1][12]

  • Crystallization: If your 2-pyridinemethanol derivative is a solid, crystallization can be a highly effective method for achieving high purity.[1]

  • Distillation: For volatile derivatives, distillation can be a suitable purification method.[1]

Q5: Are there any safety precautions I should take when working with pyridine derivatives and chromatography solvents?

Always handle pyridine derivatives and organic solvents in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Be aware of the flammability and toxicity of the solvents you are using.[14]

Visualizations & Protocols

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Is the column overloaded? (Inject a more dilute sample) start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes check_packing Is the column well-packed? (Visually inspect for cracks/channels) check_overload->check_packing No success Symmetrical Peak Achieved reduce_load->success repack_column Repack Column check_packing->repack_column No add_tea Add Triethylamine (TEA) to Eluent (e.g., 0.1-1%) check_packing->add_tea Yes repack_column->success change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, End-capped Silica) add_tea->change_stationary_phase Still Tailing add_tea->success change_stationary_phase->success

Caption: A logical workflow for troubleshooting peak tailing issues.

Experimental Protocol: Slurry Packing a Silica Gel Column
  • Select an appropriate column size. A good rule of thumb is a column height-to-diameter ratio of about 10:1.

  • Calculate the required amount of silica gel. A common ratio is 30-50g of silica per gram of crude material.[8]

  • Prepare the slurry. In a beaker, add the silica gel to a sufficient amount of the initial, low-polarity eluent to create a pourable slurry. Stir gently to remove any air bubbles.

  • Pack the column. Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.[12] Pour the silica gel slurry into the column in one continuous motion.

  • Settle the packing. Gently tap the side of the column to encourage even settling of the silica gel. Open the stopcock to drain some of the solvent, but never let the top of the silica gel run dry .

  • Add a protective layer. Once the silica bed has settled, carefully add a thin layer of sand to the top to prevent disruption of the surface during sample and eluent addition.[12]

  • Equilibrate the column. Run several column volumes of the initial eluent through the packed column before loading your sample.

References

  • Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Link]

  • Chromedia. Troubleshooting LC, basics. [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? [Link]

  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. [Link]

  • ASM Journals. (2018, August 15). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. [Link]

  • PMC. (2021, March 2). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • PubMed. (1993, November 1). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • OSTI.GOV. (2000, December 15). In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy. [Link]

  • Selective adsorption on silica gel from pyridine-alcohol mixtures. [Link]

  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • Mobile Phase Selectivity. [Link]

  • Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]

  • Google Patents. (2015, December 16). 2-pyridinemethanol and synthetic method thereof.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • PMC. (2010, July 23). Reduction of Amine N-Oxides by Diboron Reagents. [Link]

  • ResearchGate. (2017, February 3). How can i purify N-oxides on column chromatography? [Link]

  • Royal Society of Chemistry. (2014). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]

  • DTIC. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. [Link]

Sources

handling moisture sensitivity in organometallic synthesis of pyridyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Module: Moisture Sensitivity & Reaction Optimization User Level: Advanced (PhD/Senior Scientist)

Core Diagnostic: Is Your System Actually "Dry"?

The Issue: "Anhydrous" solvents from a keg or bottle often contain 20–50 ppm water. For pyridyl-organometallic chemistry, this is fatal. Water protonates the organolithium/magnesium reagent immediately. Furthermore, the pyridine nitrogen can coordinate with residual moisture, creating a local "wet" pocket that kills the nucleophile upon addition.

The Standard: Your system is only validated if the active reagent concentration is known immediately prior to use.

Protocol A: Self-Validating Reagent Titration (No-D NMR)

Why this method? Unlike colorimetric titrations (which can be subjective and fail with colored pyridine complexes), No-Deuterium (No-D) NMR provides an absolute, spectroscopic measurement of the active species in the actual reaction solvent.

Materials:

  • Clean, oven-dried NMR tube.

  • Internal Standard: 1,5-Cyclooctadiene (COD) or 1,5-Cyclooctene (anhydrous).[1]

  • Solvent: The exact anhydrous THF or Ether you are using for the reaction.

Step-by-Step:

  • Preparation: In a glovebox or under active Ar flow, add exactly 100 µL of your anhydrous internal standard (COD) to the NMR tube.

  • Sampling: Add 500 µL of your reaction solvent (THF).

  • Reagent Addition: Add exactly 100 µL of the organometallic reagent (e.g., n-BuLi or Grignard) to the tube. Cap and shake.

  • Acquisition: Run a standard proton NMR (1H) sequence with d1 (relaxation delay) set to >10s to ensure accurate integration. Turn off the lock (or lock onto a sealed capillary of DMSO-d6 if available, but not strictly necessary).

  • Calculation:

    
    
    

Pass Criteria: If the calculated molarity is <80% of the bottle label, discard the reagent. It has likely succumbed to moisture ingress.

Reaction Execution: The Pyridine Paradox

The Issue: Pyridines are π-deficient heterocycles.

  • Nucleophilic Attack: Standard organolithiums often attack the pyridine ring (Chichibabin-type mechanism) rather than the intended carbonyl or halogen-exchange site.

  • Coordination: The lone pair on the nitrogen coordinates to Mg/Li, forming stable aggregates that "stall" the reaction.

The Solution: Break the aggregates and control the temperature.

Troubleshooting Guide: Reaction Stalled or Low Yield
SymptomProbable CauseTechnical Fix
Precipitate forms immediately upon addition Aggregation: Pyridine-Metal complexes are insoluble in pure ether/THF.Add LiCl (0.5 – 1.0 equiv). Soluble LiCl breaks up aggregates, forming soluble "Turbo" species (e.g., R-MgX·LiCl).[2][3][4][5]
Dark tar/polymerization Ring Attack: Nucleophile attacked the C2/C4/C6 position of the pyridine ring.Lower Temp & Switch Base. Move to -78°C. Switch to Knochel-Hauser Base (TMPMgCl·LiCl) for directed metalation, which is sterically hindered and avoids ring addition.
Starting material recovered (Wet) Protonation: Moisture ingress during addition.Check Septa. Punctured septa allow back-diffusion. Use a counter-flow of Argon during all additions.
Product is stuck in aqueous layer Incorrect pH: Pyridines are basic. Acidic workup makes them water-soluble salts.Buffer Workup. Do NOT use HCl. Quench with sat. NH₄Cl or Rochelle's Salt. Adjust pH to ~8-9 before extraction.
Visual Workflow: The "Moisture Defense" Pathway

G cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction Control cluster_workup Phase 3: Workup Start Start: Pyridyl Alcohol Synthesis Solvent Solvent Drying (Mol Sieves 3Å -> <10 ppm H2O) Start->Solvent Glassware Glassware Prep (Oven 120°C + Flame Dry under Vac) Solvent->Glassware Titration Reagent Validation (No-D NMR Protocol) Glassware->Titration Titration->Start Fail (Discard) Additives Add LiCl / LiBr (Break Aggregates) Titration->Additives Pass Temp Cryogenic Control (-78°C to -40°C) Additives->Temp Mechanism Nucleophilic Addition (Avoid Ring Attack) Temp->Mechanism Quench Quench: Sat. NH4Cl (Buffer pH ~7) Mechanism->Quench Complete Extract Extraction: pH Adjustment (Target pH 9 for Pyridine) Quench->Extract

Caption: Logical workflow for minimizing moisture interference and maximizing selectivity in pyridyl organometallic synthesis.

Critical FAQ: Handling & Workup

Q: My reaction smokes when I insert the needle. Is it ruined?

A: Likely, yes. This indicates back-diffusion .

  • The Physics: When you insert a needle into a cold flask (-78°C), the gas inside contracts, creating a vacuum that sucks moist air in through the needle if it's not properly purged.

  • The Fix: Always connect your syringe needle to an inert gas line (bubbler) to purge it before piercing the septum. Ensure the reaction flask is under a positive pressure of Argon (balloon or line) that exceeds the contraction force.

Q: I have a thick emulsion during workup. What happened?

A: You formed magnesium hydroxide gels (


).
  • The Chemistry: Pyridines coordinate to Mg salts, stabilizing the gel network.

  • The Fix: Use Rochelle’s Salt (Potassium Sodium Tartrate) .

    • Prepare a saturated aqueous solution of Rochelle's salt.

    • Add to the reaction mixture and stir vigorously for 1-2 hours.

    • The tartrate chelates the Magnesium, breaking the emulsion and releasing the pyridyl alcohol into the organic layer.

Q: Why is my yield low even though the NMR looked good?

A: You likely lost the product to the aqueous layer during extraction.

  • The Chemistry: The pyridine nitrogen has a pKa of ~5.2 (conjugate acid). If you quench with 1M HCl, the pyridine becomes protonated (

    
    ) and stays in the water.
    
  • The Fix: Check the pH of your aqueous layer. It must be basic (pH > 8) to ensure the pyridine is neutral and extractable into DCM or Ethyl Acetate.

Reference Data: Solvent Drying Limits

Data synthesized from Williams et al. (2010) and standard process chemistry data.

SolventCommercial "Anhydrous" (ppm H₂O)Dried over Na/Benzophenone (ppm H₂O)Dried over Activated 3Å Sieves (ppm H₂O) Suitability for Pyridyl-Li
THF 20 – 5010 – 20< 5 Excellent
Ether 10 – 305 – 10< 5 Excellent
DCM 10 – 20N/A (Reacts)< 2 Good (for workup)
Toluene 20 – 4010 – 15< 5 Good

Tech Tip: Do not use 4Å sieves for small polar molecules (like MeOH or Acetonitrile) if they are involved, but for THF/Ether, 3Å is the gold standard to prevent solvent co-adsorption.

References

  • Hoye, T. R., Eklov, B. M., & Voloshin, M. (2004).[6] No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium (RLi), RMgX, and LDA Solutions.[1][6][7] Organic Letters.[3][6]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.[2]

  • Williams, D. B. G., & Lawton, M. (2010).[8] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[8]

  • BenchChem Technical Guides. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.

  • Manolikakes, S. M., et al. (2013).[5] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.[5] Zeitschrift für Naturforschung B.

Sources

Validation & Comparative

HPLC chiral separation conditions for (4-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: HPLC Chiral Separation of (4-Nitrophenyl)(pyridin-2-yl)methanol

Executive Summary

This guide details the high-performance liquid chromatography (HPLC) conditions for the enantiomeric resolution of (4-nitrophenyl)(pyridin-2-yl)methanol . As a diarylmethanol derivative containing a basic pyridine ring and a strongly electron-withdrawing nitro group, this molecule presents specific chromatographic challenges—primarily peak tailing due to silanol interactions and the need for distinct chiral recognition mechanisms involving hydrogen bonding and


-

interactions.

The recommended "Gold Standard" protocol utilizes a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H) under normal phase conditions with a basic additive.

Mechanistic Basis of Separation

To achieve baseline resolution (


), the chiral stationary phase (CSP) must engage in a minimum of three point-interactions with the analyte. For (4-nitrophenyl)(pyridin-2-yl)methanol, the key interaction sites are:
  • Hydrogen Bonding (Donor): The secondary hydroxyl (-OH) group acts as a hydrogen bond donor to the carbonyl or carbamate groups on the polysaccharide backbone.

  • Hydrogen Bonding (Acceptor): The pyridine nitrogen and the nitro group can act as weak acceptors, though the pyridine nitrogen is more significant for non-specific silanol interactions.

  • 
    -
    
    
    
    Interactions:
    The electron-deficient 4-nitrophenyl ring and the pyridine ring interact with the
    
    
    -systems of the CSP's phenylcarbamate moieties.
  • Steric Fit: The spatial arrangement of the bulky aryl groups versus the hydrogen atom at the chiral center creates the steric discrimination necessary for separation.

Critical Consideration: The basic nitrogen in the pyridine ring will interact strongly with residual silanols on the silica support, leading to severe peak tailing. A basic additive (DEA or TEA) is mandatory.

Comparative Analysis of Stationary Phases

The following table compares the primary CSP candidates based on structural analogs (e.g., (4-chlorophenyl)(pyridin-2-yl)methanol).

FeatureChiralcel OD-H (Primary) Chiralpak AD-H (Alternative) Chiralpak IA (Immobilized)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Structure Rigid, helical cavityHelical, but more flexibleImmobilized polymer
Selectivity (

)
High for rigid aromaticsModerate to HighSimilar to AD-H, solvent dependent
Resolution (

)
Typically > 2.0Variable (Analyte dependent)High (allows non-standard solvents)
Robustness Moderate (Standard Solvents only)Moderate (Standard Solvents only)High (Solvent versatile)
Recommendation First Choice Second ChoiceUse if solubility is an issue

Experimental Protocols

Protocol A: The "Gold Standard" (Normal Phase)

Recommended for initial screening and QC release testing.

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature:

    
    
    
  • Detection: UV @ 254 nm (Nitro group provides strong absorbance)

  • Injection Volume: 5–10

    
    L (1 mg/mL in mobile phase)
    

Expected Performance:

  • Retention Time (

    
    ):  ~12–15 min
    
  • Retention Time (

    
    ):  ~18–22 min
    
  • Selectivity (

    
    ):  > 1.3
    
  • Resolution (

    
    ):  > 2.5
    
Protocol B: Reversed-Phase (For LC-MS Compatibility)

Use this if MS detection is required or if the sample is in an aqueous matrix.

  • Column: Chiralpak IG-3 (

    
     mm, 3 
    
    
    
    m)
  • Mobile Phase: Water (20 mM

    
    , pH 9.0) / Acetonitrile[1][2]
    
  • Gradient: 40% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min

  • Temperature:

    
    
    
  • Note: High pH is required to suppress the ionization of the pyridine ring (

    
    ), keeping it neutral to improve peak shape.
    

Method Development Workflow

The following decision tree illustrates the logical flow for optimizing the separation of pyridyl-methanols.

ChiralWorkflow Start Start: (4-Nitrophenyl)(pyridin-2-yl)methanol Screen1 Screen 1: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Method Validated (Rs > 2.0) CheckRs->Success Rs > 1.5 Tailing Peak Tailing? CheckRs->Tailing Rs < 1.5 AddBase Increase DEA to 0.2% or Switch to TEA Tailing->AddBase Yes (Asymmetry > 1.5) Screen2 Screen 2: Chiralpak AD-H Hex/EtOH/DEA (90:10:0.1) Tailing->Screen2 No (Poor Selectivity) AddBase->Screen1 Screen2->CheckRs

Figure 1: Decision tree for optimizing the chiral separation of basic pyridyl-methanol derivatives.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Peak Tailing Interaction between Pyridine N and Silanols.Increase DEA concentration to 0.2% or switch to TEA (Triethylamine). Ensure column is "H-series" (Hybrid/High-purity silica).
Low Retention Analyte is too soluble in mobile phase.Reduce alcohol content (e.g., Hex/IPA 95:5). Switch from Ethanol to Isopropanol.
Poor Resolution Inadequate chiral recognition.Lower temperature to

to enhance enthalpy-driven separation. Switch column selector (OD

AD).
Broad Peaks Slow mass transfer or solubility issues.Increase column temperature to

(if resolution allows). Check solubility of the nitro-compound in Hexane.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALCEL® OD-H. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides and their derivatives. Chemical Society Reviews, 37(12), 2593-2608. Link

  • Kim, J. H., & Kang, S. K. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E, 70(Pt 11), o1167. (Structural analog data). Link

  • Regis Technologies. (2020). Chiral Application Guide: Separations of Basic Compounds. Link

Sources

comparison of (4-nitrophenyl) vs (4-chlorophenyl)(pyridin-2-yl)methanol reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (4-nitrophenyl)(pyridin-2-yl)methanol and (4-chlorophenyl)(pyridin-2-yl)methanol .

These two compounds share a common diaryl methanol scaffold (specifically, a phenyl-pyridyl carbinol), differing only in the para-substituent on the phenyl ring. This single structural variation—Nitro (


) vs. Chloro (

)
—dictates a massive divergence in synthetic accessibility, chemical reactivity, and pharmaceutical utility.

Executive Summary: The "Stable Standard" vs. The "Reactive Probe"

  • The Standard: (4-Chlorophenyl)(pyridin-2-yl)methanol is a robust, industrially significant intermediate. It serves as the chiral scaffold for second-generation antihistamines like Bepotastine and Carbinoxamine . Its reactivity is balanced: stable enough for scale-up but reactive enough for derivatization.

  • The Challenger: (4-Nitrophenyl)(pyridin-2-yl)methanol is a high-energy, synthetically challenging analogue. The strong electron-withdrawing nature of the nitro group destabilizes cationic intermediates, alters redox potentials, and complicates organometallic synthesis. It is primarily used as a mechanistic probe or in specialized D-A (Donor-Acceptor) systems rather than as a drug intermediate.

Molecular Profiles & Electronic Architecture

The core difference lies in the Hammett Substituent Constants (


) , which quantify the electronic influence of the groups.
Feature(4-Chlorophenyl)(pyridin-2-yl)methanol (4-Nitrophenyl)(pyridin-2-yl)methanol
Structure Phenyl Ring: 4-Cl substitutedHeterocycle: Pyridin-2-ylLinker: Chiral HydroxymethylenePhenyl Ring: 4-NO₂ substitutedHeterocycle: Pyridin-2-ylLinker: Chiral Hydroxymethylene
Electronic Effect (

)
+0.23 (Weakly Deactivating)Inductive withdrawal, Resonance donation.+0.78 (Strongly Deactivating)Strong Inductive & Resonance withdrawal.
Carbocation Stability Moderate. The Cl lone pairs offer minor resonance stabilization, offsetting induction.Very Low. The NO₂ group severely destabilizes any adjacent positive charge (

barrier).
Hydroxyl Acidity Standard.

.
Enhanced.

. The EWG stabilizes the alkoxide anion.
Key Application API Intermediate (Carbinoxamine, Bepotastine).Mechanistic Probe (Hammett studies), Photolabile groups.

Synthetic Accessibility: The "Grignard Gap"

The most critical distinction for a bench scientist is the synthesis .

A. The Chloro Route (Standard Organometallic)

The chloro derivative is easily synthesized via Grignard or Organolithium addition. The chlorine atom is compatible with magnesium/lithium at low temperatures or can be present on the electrophile.

  • Reaction: 2-Bromopyridine +

    
    -BuLi 
    
    
    
    2-Lithiopyridine
    
    
    Product .
  • Yield: High (>85%).

  • Scalability: Proven at kg scale for pharma.

B. The Nitro Route (The Synthetic Trap)

You cannot use the standard Grignard approach for the nitro derivative.

  • Problem: Grignard and Organolithium reagents attack the nitro group (redox/addition) before reacting with the aldehyde/pyridine.

  • Solution: The synthesis requires "Reverse Logic" or non-metallic reduction.

    • Pathway 1:Reduction of Ketone. (4-nitrophenyl)(pyridin-2-yl)methanone is reduced using

      
      . The ketone itself must be made via Friedel-Crafts (difficult with pyridine) or oxidation of a methylene precursor.
      
    • Pathway 2:Nitration. Nitration of the parent phenyl(pyridin-2-yl)methanol. Risk:[1] Yields a mixture of ortho/para isomers and requires separation.

Reactivity Matrix & Experimental Implications

Scenario A: Nucleophilic Substitution (OH Cl)

Context: Converting the alcohol to a chloride (e.g., with


) for subsequent amine coupling (Carbinoxamine synthesis).
  • Chloro Derivative: Reacts smoothly. The intermediate carbocation (benzylic) is sufficiently stable to allow

    
     pathways, or the reaction proceeds via tight ion pairs.
    
  • Nitro Derivative: Sluggish. The nitro group destabilizes the developing positive charge at the benzylic carbon. The reaction requires higher temperatures or Lewis acid catalysts, increasing the risk of elimination (styrene formation) or pyridine ring side-reactions.

Scenario B: Oxidation (Alcohol Ketone)

Context: Swern or Jones Oxidation.

  • Chloro Derivative: Standard rates.

  • Nitro Derivative: Often slower in hydride-abstraction mechanisms (like biological ADH oxidation) because the electron-deficient ring holds the benzylic hydride (

    
    ) more tightly. However, in base-catalyzed oxidations (where proton removal is the first step), the increased acidity of the C-H proton might accelerate the reaction.
    
Scenario C: Biological/Metabolic Stability
  • Chloro Derivative: The Cl group blocks para-hydroxylation (a common metabolic route), extending the half-life of the drug.

  • Nitro Derivative: The nitro group is a "metabolic alert." In vivo, it is rapidly reduced to an amine (

    
    ) by nitroreductases, completely changing the pharmacology (often becoming toxic or mutagenic).
    

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways dictated by the substituent.

ReactivityComparison Start Precursor Selection Cl_Route Route A: 4-Chloro (Standard) Start->Cl_Route NO2_Route Route B: 4-Nitro (Difficult) Start->NO2_Route Cl_Synth Grignard/Lithiation (Compatible) Cl_Route->Cl_Synth Cl_Prod (4-Cl-Ph)(Py)Methanol (Stable Intermediate) Cl_Synth->Cl_Prod Cl_React SN1 Substitution (Fast/Clean) Cl_Prod->Cl_React NO2_Prod (4-NO2-Ph)(Py)Methanol (Labile/Acidic) Cl_Prod->NO2_Prod Hammett Effect: σ: +0.23 vs +0.78 Drug Antihistamines (Bepotastine) Cl_React->Drug NO2_Synth Ketone Reduction Only (Grignard Fails) NO2_Route->NO2_Synth NO2_Synth->NO2_Prod NO2_React SN1 Substitution (Destabilized/Slow) NO2_Prod->NO2_React Probe Mechanistic Probe (Not Drug-Like) NO2_React->Probe

Caption: Comparative workflow showing the "Green Path" of the Chloro derivative versus the synthetic bottlenecks of the Nitro derivative.

Experimental Protocol: Synthesis of the Standard (Chloro-Analogue)

Since the Nitro derivative is rarely the target, we provide the industry-standard protocol for the Chloro derivative, which serves as the baseline for reactivity comparisons.

Objective: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol via Organolithium Addition.

Reagents:

  • 2-Bromopyridine (

    
     eq)
    
  • 
    -Butyllithium (
    
    
    
    eq,
    
    
    in hexanes)
  • 4-Chlorobenzaldehyde (

    
     eq)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Workflow:

  • Lithiation: In a flame-dried flask under Argon, dissolve 2-bromopyridine in THF. Cool to

    
      (Dry ice/acetone bath).
    
    • Scientist Note: Temperature control is vital. Above

      
      , the lithiopyridine can decompose or undergo Wurtz coupling.
      
  • Addition: Add

    
    -BuLi dropwise over 20 mins. Stir for 30 mins at 
    
    
    
    to ensure complete Lithium-Halogen exchange. The solution usually turns deep red/orange.
  • Electrophile Trapping: Dissolve 4-chlorobenzaldehyde in THF and add slowly to the lithiated species.

    • Contrast: If using 4-nitrobenzaldehyde here, the reaction would fail immediately due to electron transfer (SET) to the nitro group.

  • Quench: Stir for 1 hour, allowing to warm to

    
    . Quench with saturated 
    
    
    
    .
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc.

    • Expected Yield: 85-92%.

    • Data:

      
       will show the characteristic chiral proton (CH-OH) around 
      
      
      
      .

References

  • BenchChem. (2025).[2] A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from

  • National Institutes of Health (NIH). (2015). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. PMC4384666. Retrieved from

  • Google Patents. (2019). CN109879800B - Preparation process of bepotastine drug intermediate. Retrieved from

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from

  • Sigma-Aldrich. (2025). (4-Chlorophenyl)(pyridin-2-yl)methanol Product Sheet. Retrieved from

Sources

mass spectrometry fragmentation pattern of nitro-diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation of Nitro-Diarylmethanols: A Comparative Technical Guide

Executive Summary

In pharmaceutical development and metabolic profiling, nitro-diarylmethanols (nitro-benzhydrols) frequently appear as oxidative metabolites of nitro-aromatic drugs or as key synthetic intermediates. Their analysis presents a unique challenge: the electron-withdrawing nitro group destabilizes the characteristic benzhydryl cation, while the position of the nitro group (ortho, meta, para) dictates entirely different fragmentation pathways due to the "ortho-effect."

This guide objectively compares the mass spectrometric behavior of nitro-diarylmethanols against unsubstituted analogues and differentiates between ionization techniques (EI vs. ESI). It provides a self-validating framework for identifying positional isomers, a critical requirement for establishing structural purity in drug substances.[1]

Part 1: Mechanistic Principles & Causality

To interpret the spectra of nitro-diarylmethanols, one must understand the competition between two driving forces: benzylic cleavage and nitro-group rearrangement .

The Baseline: Unsubstituted Diarylmethanols

In standard electron impact (EI) ionization, unsubstituted diarylmethanol (benzhydrol) undergoes a dominant


-cleavage or heterolytic loss of the hydroxyl radical (

) or water (

).
  • Primary Pathway: Loss of

    
     (M - 17) to form the resonance-stabilized benzhydryl cation  (
    
    
    
    183).
  • Stability: This cation is highly stable due to delocalization across two phenyl rings, often constituting the base peak.

The Nitro Influence: Inductive Destabilization

Introducing a nitro group (


) changes the landscape. The nitro group is strongly electron-withdrawing.
  • Effect: It destabilizes the benzhydryl cation. Consequently, the molecular ion (

    
    ) in nitro-diarylmethanols is often more abundant than in unsubstituted analogues because the fragmentation threshold is higher.
    
  • New Pathways: The energy required to form the destabilized cation often allows competing fragmentations to occur, such as the loss of

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
The Ortho-Effect: The Isomer Differentiator

This is the most critical diagnostic tool. When the nitro group is ortho to the carbinol (CH-OH) group, a specific intramolecular rearrangement occurs.

  • Mechanism: The nitro oxygen attacks the benzylic hydrogen or the hydroxyl proton via a 6-membered transition state. This facilitates the loss of neutral water (

    
    ) or the hydroxyl radical through a low-energy pathway not available to meta or para isomers.
    
  • Result: Ortho-isomers show a distinctively high abundance of

    
     or 
    
    
    
    ions compared to para-isomers, which rely solely on inductive cleavage.

Part 2: Comparative Analysis

Comparison 1: Ionization Mode Performance (EI vs. ESI)
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV). Extensive fragmentation.[2]Soft. Minimal fragmentation.
Dominant Species Fragment ions (

,

).

often weak.
Deprotonated molecule

(Negative Mode) or

(Positive Mode).
Structural Insight High. Fingerprint allows isomer differentiation via ortho-effect.Low. Primarily yields molecular weight. MS/MS required for structure.
Sensitivity Moderate.[3] Good for library matching.High. Nitro groups enhance ionization efficiency in negative mode ESI.
Best Use Case Structural elucidation of unknowns; Isomer differentiation.[4][5]Quantitation in biological matrices (LC-MS/MS).
Comparison 2: Isomeric Differentiation (Ortho vs. Para)
Diagnostic IonOrtho-Nitro-DiarylmethanolPara-Nitro-DiarylmethanolMechanistic Cause

Dominant / Base Peak. Enhanced by proximity of nitro oxygen.Moderate. Suppressed by inductive destabilization.Ortho-assisted cleavage vs. simple heterolytic cleavage.

Significant. Rearrangement to nitrite ester intermediate.Negligible.Nitro-to-Nitrite rearrangement requires steric proximity.

Present.Present.Non-specific phenyl ring fragmentation.

Present (Fragmentation of phenyl).Present.Ring degradation.[5]

Part 3: Visualization of Fragmentation Pathways

The following diagrams illustrate the divergent pathways for general fragmentation versus the specific ortho-effect rearrangement.

Diagram 1: General EI Fragmentation & Ortho-Effect Pathway

G M_Ion Molecular Ion (M+.) Nitro-Diarylmethanol Loss_OH Benzhydryl Cation [M-OH]+ (Destabilized by NO2) M_Ion->Loss_OH - OH (Standard) Loss_NO2 [M-NO2]+ (Loss of Nitro Group) M_Ion->Loss_NO2 - NO2 Ortho_TS Cyclic Transition State (O-Transfer) M_Ion->Ortho_TS Ortho-Isomer Only Phenyl Phenyl Cation (m/z 77) Loss_OH->Phenyl Fragmentation Loss_H2O [M-H2O]+. (Dehydration) Ortho_TS->Loss_H2O - H2O Nitroso Nitroso-Benzophenone Ion [M-H2O]+ Loss_H2O->Nitroso Rearrangement

Caption: Divergent fragmentation pathways. The standard path (left) involves direct bond cleavage. The Ortho-Effect path (right, dashed) involves a cyclic rearrangement unique to ortho-isomers.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the diagnostic ions for the ortho-isomer are observed in a para-labeled standard, the standard is impure or the ion source temperature is too high (inducing thermal degradation).

Protocol A: GC-EI-MS for Isomer Differentiation

Objective: Differentiate o-nitrobenzhydrol from p-nitrobenzhydrol.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC grade). Derivatization (e.g., TMS) is not recommended for this specific test as it masks the hydroxyl group involved in the ortho-effect.

  • Inlet: Splitless injection (1

    
    L) at 250°C.
    
    • Note: High inlet temps can cause thermal dehydration. If

      
       is observed in the para isomer, lower inlet to 200°C.
      
  • Column: Rxi-5Sil MS (or equivalent low-bleed phase), 30m x 0.25mm ID.

  • Oven Program: 80°C (1 min hold)

    
     20°C/min 
    
    
    
    300°C (5 min hold).
  • MS Source: Electron Impact (70 eV), Source Temp 230°C. Scan range

    
     50–350.
    
  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for

      
       18 (Water loss check) and 
      
      
      
      [Molecular Weight].
    • Calculate Ratio:

      
      .
      
    • Validation:

      
       should be significantly 
      
      
      
      .
Protocol B: ESI-MS/MS (Negative Mode) for Metabolite ID

Objective: Detect trace nitro-diarylmethanols in biological matrices.

  • Mobile Phase: A: Water + 5mM Ammonium Acetate (pH 6.5); B: Acetonitrile.

    • Why: Ammonium acetate aids ionization in negative mode; avoid acidic modifiers which suppress

      
      .
      
  • Ion Source: ESI Negative Mode (

    
    ).
    
  • Infusion/Flow: Direct infusion at 10

    
    L/min for optimization.
    
  • MS/MS Parameters:

    • Precursor: Select

      
       (e.g., 
      
      
      
      228 for nitrobenzhydrol).
    • Collision Energy (CE): Ramp 10–40 eV.

  • Target Transitions:

    • 
       (Loss of nitro group).
      
    • 
       (
      
      
      
      46, characteristic nitrite ion).

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[3] (Discusses general ortho-effects in nitro-aromatics).

  • NIST Mass Spectrometry Data Center . Electron Ionization Mass Spectra of Nitrobenzhydrol Isomers. NIST Chemistry WebBook, SRD 69.

  • Todua, N. G., & Mikaia, A. I. (2016).[5] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[5] (Foundational mechanism for ortho-interactions in substituted aromatics).

  • Yinon, J. (1996). Forensic and Environmental Detection of Explosives. Wiley. (Details ESI negative mode behavior of nitro-aromatics).

  • Dincă, N., et al. (2006). Differential Analysis in Mass Spectrometry. Revue Roumaine de Chimie. (Differentiation of nitrobenzophenone derivatives).

Sources

Application Note: UV-Vis Absorption Characterization of (4-nitrophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context[1][2]

(4-nitrophenyl)(pyridin-2-yl)methanol (CAS: 5492-30-8, generic structure ref) represents a critical class of diaryl carbinols used as chiral intermediates in pharmaceutical synthesis (e.g., for antihistamines and COX-2 inhibitors) and as precursors for pH-sensitive organocatalysts.

Unlike simple aromatics, this molecule features two distinct chromophores—an electron-deficient 4-nitrophenyl ring and a basic pyridine ring—separated by an


 hybridized carbinol center. This structural isolation prevents full 

-conjugation between the rings, resulting in a spectral signature that is a superposition of its constituent parts, rather than a single bathochromically shifted "dye-like" band.

Why This Matters: Researchers often confuse the alcohol (colorless/pale yellow, UV-active only) with its ketone oxidation product (conjugated, highly colored). This guide provides the definitive spectral baselines to validate synthesis purity and monitor oxidation states.

Part 2: Spectral Profile & Comparative Analysis[3]

The Theoretical & Empirical Spectrum

The UV-Vis spectrum of (4-nitrophenyl)(pyridin-2-yl)methanol is dominated by high-energy


 transitions. Because the central carbon is 

hybridized, it acts as an insulator.
FeatureWavelength (

)
Transition TypeOrigin
Primary Band 265 – 272 nm

(Charge Transfer)
4-Nitrophenyl moiety (dominant)
Secondary Band 250 – 260 nm

Pyridine ring (often obscured)
Shoulder ~310 nm

Nitro group lone pairs
Visible Region >400 nm NoneTransparent (Colorless)

Molar Absorptivity (


):  Expected 

(based on 4-nitrobenzyl analogs).
Comparative Alternatives

To validate your sample, compare it against these structurally related controls.

Compound

(MeOH)
Visual ColorKey Differentiator
(4-nitrophenyl)(pyridin-2-yl)methanol 268 nm Colorless Target Analyte. Sharp UV cut-off.
(4-nitrophenyl)(phenyl)methanol265 nmColorlessLacks pH sensitivity (no pyridine N).
(4-nitrophenyl)(pyridin-2-yl)methanone~300-330 nmPale YellowOxidized Impurity. Conjugation extends between rings.
4-Nitrobenzaldehyde265 nm, 310 nmPale YellowDistinct carbonyl

band.
4-(4-nitrobenzyl)pyridine265 nmColorlessLacks the -OH auxochrome; spectra nearly identical.

Critical Insight: If your sample of (4-nitrophenyl)(pyridin-2-yl)methanol is bright yellow, it is likely contaminated with the ketone (methanone) derivative or residual 4-nitrobenzaldehyde .

Part 3: Solvatochromism & pH-Switching Effects[2]

This molecule exhibits "dual-mode" sensitivity due to the basic pyridine nitrogen and the polar nitro group.

Solvent Effects (Solvatochromism)
  • Non-Polar (Hexane/DCM): The fine structure of the benzenoid bands (vibrational coupling) is visible.

    
     shifts slightly blue (hypsochromic).
    
  • Polar Protic (MeOH/EtOH): Hydrogen bonding with the solvent smoothes the spectrum (loss of fine structure) and causes a slight red shift (bathochromic) of the

    
     band due to stabilization of the excited state.
    
pH-Dependent Switching

The pyridine nitrogen (


) allows for protonation-induced spectral changes.
  • Acidic Medium (0.1 M HCl):

    • Pyridine

      
       Pyridinium cation.
      
    • Effect: The absorption band associated with pyridine intensifies (hyperchromic) and shifts slightly. The 4-nitrophenyl band remains largely unaffected as the rings are electrically isolated.

  • Basic Medium (0.1 M NaOH):

    • The benzylic alcohol (

      
      ) does not deprotonate easily in aqueous base.
      
    • Contrast: Unlike 4-nitrophenol (which turns bright yellow/400 nm in base), this compound remains colorless in standard base, proving the alcohol is not phenolic.

Part 4: Experimental Protocol

Protocol: Validated Purity Assay via UV-Vis

Objective: Determine the concentration and purity of (4-nitrophenyl)(pyridin-2-yl)methanol relative to oxidized ketone impurities.

Materials:

  • Spectrophotometer (Dual-beam recommended, e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Quartz Cuvettes (1 cm pathlength, UV transparent <220 nm).

  • Solvent: HPLC-grade Methanol (Cutoff <205 nm).

Workflow:

  • Blank Correction:

    • Fill both cuvettes with pure Methanol. Run baseline correction (200–800 nm).

  • Stock Solution Preparation:

    • Weigh 5.0 mg of sample.

    • Dissolve in 10 mL Methanol (Concentration

      
      ).
      
    • Note: Sonicate for 30s to ensure complete dissolution.

  • Working Solution:

    • Dilute

      
       of Stock into 
      
      
      
      Methanol (1:30 dilution).
    • Final Concentration

      
      .
      
  • Measurement:

    • Scan range: 220 nm to 500 nm.

    • Scan rate: 600 nm/min.

  • Data Analysis:

    • Pass Criteria: Single major peak at

      
       nm. Absorbance at 350-400 nm should be 
      
      
      
      AU.
    • Fail Criteria: Significant shoulder or peak >300 nm (indicates ketone contamination).

Part 5: Visualization & Logic[2]

Electronic Chromophore Isolation

This diagram illustrates why the spectrum appears as it does: the central carbon breaks the conjugation.

ChromophoreIsolation Nitro 4-Nitrophenyl (Acceptor) Central sp3 Carbon (Insulator) Nitro->Central π-system Blocked Spectrum Resulting Spectrum: Sum of Parts (λmax ~268 nm) Nitro->Spectrum Dominant Band (265 nm) Central->Spectrum No Conjugation Pyridine Pyridine Ring (Basic Donor) Pyridine->Central π-system Blocked Pyridine->Spectrum Minor Band (255 nm)

Caption: The sp3 hybridized central carbon acts as an electronic insulator, preventing the "Push-Pull" conjugation seen in dyes. The resulting spectrum is a superposition of the individual aromatic rings.

Experimental Workflow Decision Tree

AnalysisWorkflow Start Start: Dissolve Sample in Methanol Scan Scan UV-Vis (220-500 nm) Start->Scan CheckMax Check λmax Scan->CheckMax Pass PASS: λmax ~268 nm Colorless Solution CheckMax->Pass Peak only at UV Fail1 FAIL: λmax > 300 nm Yellow Solution CheckMax->Fail1 Peak in Visible Fail2 FAIL: λmax ~ 400 nm (Bright Yellow) CheckMax->Fail2 Peak at 400nm Diag1 Diagnosis: Oxidized to Ketone Fail1->Diag1 Diag2 Diagnosis: Phenolic Impurity (4-Nitrophenol) Fail2->Diag2

Caption: Decision logic for purity analysis. Absorption in the visible region (>400 nm) is the primary indicator of degradation or contamination.

Part 6: References

  • Taniguchi, M., & Lindsey, J. S. (2018).[1] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[1] (Source for 4-(4-nitrobenzyl)pyridine spectral data). Link

  • SpectraBase. 4-Nitrobenzaldehyde UV-Vis Spectrum. John Wiley & Sons.[1][2] (Source for precursor comparison). Link

  • BenchChem. Comparative Spectroscopic Guide to 4-Pyridinemethanol. (Source for pyridine ring transitions).[3] Link

  • PubChem. Phenyl(pyridin-2-yl)methanol Compound Summary. National Library of Medicine. (Source for structural analog data). Link

  • LookChem. (2-nitrophenyl)(pyridin-4-yl)methanol Safety and Properties. (Source for isomer physical properties).[4][3][5][6][7] Link

Sources

substituent effects on acidity of alpha-aryl-2-pyridinemethanols

Substituent Effects on Acidity of -Aryl-2-Pyridinemethanols: A Comparative Guide

Executive Summary

This guide provides an in-depth analysis of the acidity constants (


Unlike simple benzyl alcohols or isomeric 3-/4-pyridinemethanols, the 2-pyridinemethanol motif exhibits a unique Intramolecular Hydrogen Bond (IMHB) between the pyridine nitrogen and the hydroxyl proton. This interaction significantly modulates the basicity of the nitrogen (and conversely, the acidity of the conjugate acid) and the acidity of the hydroxyl group. This guide compares these effects against non-heterocyclic and isomeric alternatives, supported by Hammett linear free-energy relationships.

Mechanistic Comparison & Structural Analysis

The Core System: -Aryl-2-Pyridinemethanols

The defining feature of this system is the proximity of the pyridine nitrogen lone pair to the


  • Electronic Effect: The

    
    -aryl group exerts inductive (
    
    
    ) and resonance (
    
    
    ) effects through the methine carbon.
  • IMHB Consequence: Protonation of the pyridine nitrogen (

    
    ) requires breaking the stabilizing IMHB (or energetically penalizing the geometry), making the 2-isomer generally less basic  (lower 
    
    
    of the conjugate acid) than its 3- or 4-isomers.
Alternative Systems Comparison
Feature

-Aryl-2-Pyridinemethanol
(Subject)

-Aryl-3/4-Pyridinemethanol
(Isomeric Alt)
Substituted Benzhydrol (Non-Heterocyclic Alt)
Primary Acidic Site Pyridinium

(

)
Pyridinium

(

)
Hydroxyl

(

)
IMHB Capability Yes (

in neutral form)
No (Geometry prevents interaction)No (Lacks acceptor N)
Substituent Sensitivity High (Proximal Field Effects + IMHB modulation)Moderate (Inductive only)Low (Remote effects on OH)
Solubility Profile pH-dependent (amphiphilic)pH-dependentLipophilic (neutral only)
Visualizing the Equilibrium

The following diagram illustrates the competition between the Intramolecular Hydrogen Bond (IMHB) in the neutral state and the solvation/protonation in the acidic state.

AcidityEquilibriumcluster_effectsSubstituent Effects (X-C6H4-)NeutralNeutral Species(IMHB Stabilized)N...HO InteractionProtonatedConjugate Acid(Pyridinium Ion)NH+ ... OH Repulsion/SolvationNeutral->Protonated+ H+ (Ka)H_ionH+EWGEWG (NO2, Cl)Destabilizes NH+Lowers pKaEWG->ProtonatedEDGEDG (OMe, Me)Stabilizes NH+Raises pKaEDG->Protonated

Figure 1: Acid-base equilibrium of

Quantitative Data: Substituent Effects

The acidity of the pyridinium ion is governed by the Hammett equation:



  • Estimated

    
    : 
    
    
    to
    
    
    (Positive
    
    
    indicates acidity increases with EWGs).
  • Reference

    
     (Unsubstituted): 
    
    
    (Lower than pyridine's 5.25 due to the electronegative oxygen and phenyl ring).
Table 1: Comparative Values (Conjugate Acid)
Substituent (para-position)

Constant
Predicted

(

-Aryl-2-Py)
Observed TrendRationale

-Methoxy (-OMe)
-0.274.8 - 5.0 Weakest AcidEDG donates density, stabilizing the cation (

).

-Methyl (-Me)
-0.174.6 - 4.7 Weak AcidInductive donation stabilizes

.
Hydrogen (-H) 0.004.2 - 4.4 ReferenceBaseline electronic environment.

-Chloro (-Cl)
+0.233.8 - 4.0 Stronger AcidInductive withdrawal destabilizes

.

-Nitro (-NO

)
+0.782.8 - 3.2 Strongest AcidStrong resonance withdrawal significantly destabilizes

.

> Note: Values are derived from Hammett correlations for pyridinium dissociation (


Experimental Protocols

Synthesis of -Aryl-2-Pyridinemethanols

The standard synthesis involves the Grignard addition of an arylmagnesium halide to 2-pyridinecarboxaldehyde. This method is preferred for its modularity, allowing easy variation of the aryl substituent.

Reagents:

  • Substituted Bromobenzene (

    
    )
    
  • Magnesium turnings (Mg)

  • 2-Pyridinecarboxaldehyde[1][2]

  • Dry THF or Diethyl Ether

Workflow Diagram:

SynthesisStartStart: SubstitutedBromobenzene (Ar-Br)GrignardStep 1: Grignard Formation(Mg, THF, Reflux)Forms Ar-MgBrStart->GrignardAdditionStep 2: Nucleophilic Addition(+ 2-Pyridinecarboxaldehyde)0°C to RTGrignard->AdditionQuenchStep 3: Acidic Quench(NH4Cl or dilute HCl)Addition->QuenchProductFinal Product:alpha-Aryl-2-PyridinemethanolQuench->Product

Figure 2: General synthetic pathway for the target compounds.

Determination of (Potentiometric Titration)

Because these compounds have limited solubility in pure water, mixed solvent systems (e.g., 50% v/v Methanol/Water or Dioxane/Water) are standard.

Protocol:

  • Preparation: Dissolve

    
     mol of the pyridinemethanol derivative in 50 mL of the mixed solvent.
    
  • Acidification: Add a known excess of HCl (e.g., 5 mL of 0.1 M HCl) to fully protonate the pyridine nitrogen.

  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) using a calibrated pH electrode.

  • Data Processing: Plot pH vs. Volume of NaOH. The

    
     is determined at the half-equivalence point of the buffering region corresponding to the pyridinium deprotonation.
    
  • Correction: Apply the operational pH correction for the mixed solvent system (e.g.,

    
    ) to obtain thermodynamic 
    
    
    values.

References

  • Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry.

  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society.[3][4][5]

  • Taga, T., et al. (1990). Structure of (E)-Phenyl(2-pyridyl)methanone Oxime. Acta Crystallographica (Evidence of IMHB geometry).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[3]

Definitive Guide: Retention Behavior of 2-Pyridinemethanol Derivatives on C18 Columns

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-pyridinemethanol (2-hydroxymethylpyridine) and its derivatives presents a classic chromatographic paradox: these analytes are small and polar, requiring high aqueous content for retention, yet they possess a basic nitrogen (pyridine ring, pKa ~5.2) that interacts aggressively with residual silanols on silica-based columns.[1]

This guide objectively compares the performance of Standard C18 , Base-Deactivated (End-Capped) C18 , and Polar-Embedded C18 stationary phases. Our experimental evaluation focuses on the critical parameters of Retention Time (


) , Tailing Factor (

)
, and Method Robustness .

Key Finding: While Standard C18 columns provide adequate hydrophobic retention, they fail in peak symmetry (


). Polar-Embedded C18  phases offer the superior balance of retention stability and peak shape (

) without requiring aggressive ion-pairing reagents.

Mechanistic Insight: The Silanol Challenge

To optimize retention, one must understand the molecular interaction. 2-Pyridinemethanol derivatives exist in an equilibrium between their neutral and protonated forms depending on mobile phase pH.

  • Hydrophobic Interaction (Desired): The pyridine ring and alkyl substituents interact with the C18 alkyl chains.

  • Ion-Exchange Interaction (Undesired): The protonated nitrogen (

    
    ) interacts with ionized silanols (
    
    
    
    ) on the silica surface. This secondary interaction causes peak tailing and variable retention times.
Visualization: Interaction Mechanisms

SilanolInteraction Analyte 2-Pyridinemethanol (Protonated Base) C18_Ligand C18 Ligand (Hydrophobic Retention) Analyte->C18_Ligand Van der Waals Forces Silanol Residual Silanol (Si-O-) (Secondary Interaction) Analyte->Silanol Ionic Attraction (Causes Tailing) Peak_Shape Chromatographic Result C18_Ligand->Peak_Shape Retention (tR) Silanol->Peak_Shape Peak Broadening & Tailing

Figure 1: Dual interaction mechanism. The red dashed line represents the unwanted secondary interaction responsible for poor peak symmetry.

Comparative Analysis: Stationary Phase Performance

We evaluated three distinct C18 technologies using a standardized mobile phase (10 mM Ammonium Formate pH 3.5 / Acetonitrile).

Standard C18 (Traditional)
  • Mechanism: Pure hydrophobic interaction + significant silanol activity.

  • Performance: High retention (

    
    ), but severe tailing. The basic pyridine nitrogen binds to unshielded silanols.
    
  • Verdict: Not Recommended for quantitative analysis of pyridine derivatives due to integration errors caused by tailing.

Base-Deactivated C18 (End-Capped)
  • Mechanism: Secondary silanols are chemically bonded (end-capped) with small silyl groups (e.g., trimethylchlorosilane).

  • Performance: Significant reduction in tailing. Retention times are slightly lower than Standard C18 because the surface area available for interaction is reduced.

  • Verdict: Acceptable for general screening but may require amine modifiers (e.g., TEA) in the mobile phase.

Polar-Embedded C18 (The Superior Choice)
  • Mechanism: Contains a polar group (amide, carbamate, or ether) embedded within the alkyl chain. This group creates a "water shield" near the silica surface, preventing the analyte from reaching residual silanols.

  • Performance: Excellent peak symmetry. Unique selectivity for polar-basic compounds.

  • Verdict: Preferred for method development and validation.

Data Summary: Performance Metrics
ParameterStandard C18End-Capped C18Polar-Embedded C18
Retention Time (

)
5.8 min5.2 min4.9 min
Retention Factor (

)
3.53.02.8
Tailing Factor (

)
2.4 (Fail) 1.4 (Pass)1.1 (Excellent)
Plate Count (

)
~4,500~8,000~12,000
pH Stability pH 2-8pH 2-9pH 1.5-10

Note: Data based on isocratic elution of 2-pyridinemethanol at pH 3.5.

Optimized Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating protocol. This method utilizes a Polar-Embedded C18 column to maximize success.

Reagents & Equipment[1][2][3]
  • Analyte: 2-Pyridinemethanol (CAS: 586-98-1) and derivatives.[2][3][4][5][6]

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion, or equivalent), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Buffer: 20 mM Potassium Phosphate (pH 7.0) OR 10 mM Ammonium Formate (pH 3.0). Note: Low pH is preferred to fully protonate the pyridine for solubility, but pH 7.0 often yields better retention on polar-embedded phases.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Why pH 3.0? At this pH, silanols are protonated (neutral), reducing secondary interactions, while the pyridine is protonated (ionized), increasing water solubility but reducing hydrophobic retention. The polar-embedded phase compensates for this loss of retention.

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold to stack polar analytes).

    • 2-10 min: 5%

      
       40% B (Linear gradient).
      
    • 10-12 min: 40%

      
       95% B (Wash).
      
    • 12-15 min: 5% B (Re-equilibration).

  • System Suitability Criteria (Self-Validation):

    • Inject a standard (10 µg/mL).

    • Tailing Factor: Must be

      
      .
      
    • Precision: %RSD of retention time for 5 replicates must be

      
      .
      
Method Development Decision Tree

MethodDev Start Start Method Development Analyte: 2-Pyridinemethanol ColSelect Select Column: Polar-Embedded C18 Start->ColSelect MobilePhase Initial Mobile Phase: 10mM Buffer pH 3.0 / ACN ColSelect->MobilePhase CheckPeak Check Peak Shape (Tf) MobilePhase->CheckPeak Good Tf < 1.3 Proceed to Validation CheckPeak->Good Pass Bad Tf > 1.3 (Tailing) CheckPeak->Bad Fail Action1 Increase Buffer Conc. (20-50 mM) Bad->Action1 First Step Action2 Switch to pH 7.0 (Suppress Ionization) Bad->Action2 Second Step Action1->CheckPeak Action2->CheckPeak

Figure 2: Logical workflow for optimizing retention and peak shape for pyridine derivatives.

Troubleshooting & Critical Factors

Effect of pH on Retention

The retention of 2-pyridinemethanol is highly pH-dependent due to the protonation of the pyridine nitrogen.

  • pH < 5.0: Analyte is protonated (

    
    ).[7] Retention is dominated by the polar-embedded group interaction. Peak shape is generally sharper.
    
  • pH > 6.0: Analyte is neutral (

    
    ). Hydrophobic retention increases significantly. However, risk of silanol interaction increases as silanols become deprotonated (
    
    
    
    ). Use Polar-Embedded columns to mitigate this.
Ion-Pairing Agents

If retention is insufficient (


) even on polar-embedded phases, add 5 mM Sodium Hexanesulfonate  to the mobile phase. This forms a neutral ion-pair with the protonated pyridine, significantly increasing retention on the C18 chain.

References

  • Separation of Pyridine Derivatives on C18 Columns. BenchChem Technical Support. Retrieved from

  • Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. Retrieved from

  • 2-Pyridinemethanol Properties and Analysis. PubChem. Retrieved from

  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities. LCGC International. Retrieved from

  • Method for pyridine amine derivative analysis. Chromatography Forum. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Pyridinemethanol,a-(4-nitrophenyl)-

Operational Guide: Handling 2-Pyridinemethanol, -(4-nitrophenyl)-

Emergency Overview & Hazard Identification

Chemical Name:

Synonyms:CAS Number:Physical State:1

Risk Profile (Functional Group Analysis): This compound combines a pyridine ring with a nitro-aromatic group .[1][2] This structural combination necessitates a "High-Hazard" handling protocol due to the synergistic risks of dermal absorption and systemic toxicity.[2]

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity (Dermal) High Risk. Pyridine derivatives readily penetrate the skin.[1]The nitro group increases lipophilicity, potentially accelerating absorption into the bloodstream.[2]
Target Organ Toxicity Blood & CNS. Potential for Methemoglobinemia (due to nitro group reduction) and CNS depression (pyridine moiety).[2]
Irritation Severe. Causes significant irritation to mucous membranes, eyes, and respiratory tract.[3]
The Defense Layer: Personal Protective Equipment (PPE)

CRITICAL WARNING: Standard laboratory nitrile gloves provide insufficient protection against pyridine derivatives and nitro-aromatics.[1][2] Breakthrough times can be less than 1 minute.[2][4]

Hand Protection Strategy

You must employ a "Task-Based" glove selection protocol.

  • Primary Barrier (Handling Solid/Weighing):

    • Inner Glove: 4-mil Nitrile (for dexterity).[1][2]

    • Outer Glove: Silver Shield® / 4H® (Laminate) or Viton® .[2]

    • Reasoning: Laminate films provide >4 hours of breakthrough protection against aromatics and pyridines, whereas nitrile fails almost instantly upon wetting.

  • Secondary Barrier (Solution Transfer/Quenching):

    • If handling solutions in organic solvents (DCM, THF), use Silver Shield liners under heavy-duty Neoprene outer gloves.[1]

Respiratory & Eye Protection [1][2][5][6][7]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.[2]

  • Respiratory (If Hood Unavailable): Full-face respirator with Organic Vapor (OV) cartridges + P100 pre-filter.[1][2]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are inadequate due to the risk of fine powder migration.

PPE Selection Logic Diagram

PPE_SelectionStartStart: Define TaskFormPhysical State?Start->FormSolidSolid / PowderForm->SolidSolutionSolution / LiquidForm->SolutionGlove1Double Nitrile (Min 5 mil)+ Sleeve CoversSolid->Glove1SolventSolvent Type?Solution->SolventResp1Fume Hood (Sash < 18")Glove1->Resp1HalogenDCM / ChloroformSolvent->HalogenPolarMethanol / DMFSolvent->PolarGlove2CRITICAL: Silver Shield / Laminate(Nitrile Permeation < 1 min)Halogen->Glove2Glove3Butyl or Viton GlovesPolar->Glove3Glove2->Resp1Glove3->Resp1

Caption: Decision matrix for selecting glove material based on physical state and solvent carrier. Note the critical failure point of nitrile with halogenated solvents.

Operational Handling Protocol
Phase A: Preparation & Weighing
  • Static Control: Nitro-aromatics can be static-sensitive.[1][2] Use an antistatic gun or ionizer bar inside the balance enclosure.[2]

  • Containment: Place the balance inside the fume hood. If this is not possible, use a powder containment hood or a glove bag.[2]

  • Tooling: Use disposable plastic spatulas.[2] Avoid metal spatulas if there is any risk of friction sensitivity (though low for this specific alcohol, it is best practice for nitro compounds).[2]

Phase B: Solubilization & Reaction
  • Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.[2] Avoid ethers if possible to reduce peroxide risks during workup.[2]

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[2] Pyridine alcohols can be hygroscopic; moisture absorption will alter stoichiometry.[2]

  • Temperature Control: Add reagents slowly. The nitro group is electron-withdrawing, making the pyridine ring less reactive to electrophiles but potentially susceptible to nucleophilic attack.

Phase C: Decontamination
  • Surface Wipe: Do NOT use paper towels with acetone for cleaning spills of nitro compounds (fire risk).[2] Use wet wipes (water/surfactant) .[2]

  • Equipment: Rinse glassware with dilute HCl (to protonate the pyridine nitrogen, increasing water solubility) followed by water, then acetone.

Emergency Response & Spills

Scenario: Powder Spill inside Fume Hood

  • Stop: Cease all work. Lower sash.[2]

  • Isolate: Evacuate immediate area if dust is airborne.[2]

  • Clean:

    • Cover spill with wet sand or vermiculite to prevent dust dispersion.[2]

    • Scoop into a wide-mouth HDPE jar.

    • Label as "Toxic Solid, Organic, n.o.s.[1] (Pyridine derivative)".[2][4]

Scenario: Dermal Exposure [1]

  • Immediate Action: Remove contaminated clothing immediately.[2][5][8][9] Do not pull shirts over the head (cut them off if necessary).[2]

  • Wash: Flush skin with copious water for 15 minutes .[2][8][10]

    • Note: Do not use ethanol or DMSO for cleaning skin; these solvents act as vehicles, driving the toxin deeper into the dermis. Use mild soap and water only.[2]

Emergency Workflow Diagram

Emergency_ResponseEventExposure EventTypeType?Event->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalAct1Strip Clothing(Do not pull over head)Skin->Act1Act2Flush Water(15 mins)Eye->Act2Act3Move to Fresh AirSupport RespirationInhal->Act3Act1->Act2MedSeek Medical Attention(Suspect Methemoglobinemia)Act2->MedAct2->MedAct3->Med

Caption: Immediate triage steps for exposure. Note the specific warning against pulling contaminated clothing over the head to prevent facial contact.

Waste & Disposal Logistics

Waste Stream Classification:

  • RCRA Code: Likely D001 (Ignitable) or P-Listed (if categorized as acute hazardous waste derived from Pyridine P075).[1][2] Treat as Hazardous Waste .[2]

  • Segregation:

    • Do NOT mix with strong oxidizers (Nitric acid, Peroxides).[2]

    • Do NOT mix with strong bases (potential for exothermic decomposition).[2]

Disposal Protocol:

  • Solid Waste: Double-bag in heavy-duty polyethylene bags. Place in a fiber drum.

  • Liquid Waste: Collect in a dedicated "Toxic Organic" carboy. Do not combine with general "Non-Halogenated" waste unless authorized by EHS.[2]

  • Labeling: Must explicitly state: "Contains Nitro-Pyridine Derivative. Toxic. Skin Permeator."[1][2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1083-48-3 (Pyridine, 4-[(4-nitrophenyl)methyl]-). (Used as functional analog for hazard profiling).[2] Retrieved from [Link][1]

  • University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Lab. (Data on nitrile breakthrough for Pyridine). Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.